Tetramethylol acetylenediurea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67452. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3,4,6-tetrakis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O6/c13-1-9-5-6(11(3-15)7(9)17)12(4-16)8(18)10(5)2-14/h5-6,13-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGLSEIATNSHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C2C(N(C1=O)CO)N(C(=O)N2CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063830 | |
| Record name | 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5395-50-6 | |
| Record name | Tetramethylolacetylenediurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5395-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylolglycoluril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylol acetylenediurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethylol acetylenediurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLOLGLYCOLURIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BH30G5P9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Tetramethylol acetylenediurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylol acetylenediurea (TMAD) is a versatile organic compound with significant applications across various scientific and industrial domains. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and visual representations of its synthetic pathway and analytical workflow. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and material science.
Physical and Chemical Properties
This compound is a white crystalline powder.[1] It is synthesized from glycoluril (B30988) and formaldehyde (B43269).[1] The molecule features a central glycoluril structure with four hydroxymethyl (-CH₂OH) groups attached to the nitrogen atoms.[1] This unique structure imparts its notable crosslinking capabilities and its function as a slow-release formaldehyde donor.[1]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₄O₆ | [2][3] |
| Molecular Weight | 262.22 g/mol | [1][4] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 132-138 °C | [5][6] |
| Boiling Point (Predicted) | 624.2 ± 55.0 °C | [5] |
| Density (Predicted) | 1.697 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 13.90 ± 0.10 | [2] |
| Solubility | Soluble in water. Slightly soluble in Chloroform, DMSO, and Methanol (B129727). | [2][5] |
| Vapour Pressure (Calculated) | 7.6 × 10⁻¹⁰ hPa | [4] |
| Hydrogen Bond Donor Count | 4 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Topological Polar Surface Area | 128 Ų | [2] |
Chemical Synthesis
The primary method for synthesizing this compound involves the reaction of glycoluril (acetylenediurea) with an excess of formaldehyde in an alkaline aqueous solution.[1]
Synthesis Signaling Pathway
Caption: Synthesis pathway of this compound.
Experimental Protocol: Synthesis
This protocol is based on established laboratory procedures for the synthesis of this compound.[5]
Materials:
-
Glycoluril (acetylenediurea)
-
44% aqueous formaldehyde solution
-
0.5 N Sodium hydroxide (B78521) (NaOH) solution
-
Methanol
-
Reaction vessel with mechanical stirrer, thermometer, and reflux condenser
-
Rotary evaporator
Procedure:
-
Reaction Setup: In the reaction vessel, add 688 parts (10 mol) of 44% aqueous formaldehyde solution.
-
pH Adjustment: Adjust the pH of the formaldehyde solution to 8.7 using the 0.5 N NaOH solution.
-
Addition of Glycoluril: While maintaining the temperature at 40 °C, add 284 parts (2 mol) of glycoluril to the solution with stirring.
-
Reaction: Allow the reaction temperature to gradually increase to 55 °C. Most of the glycoluril will dissolve.
-
Final pH Adjustment: After approximately 15 minutes, adjust the pH to 8.0 with a few parts of 0.5 N NaOH solution to obtain a clear, light-yellow solution.
-
Concentration: Subject the solution to reduced pressure distillation at 50 °C to remove water until approximately 640 parts of the syrupy product remain.
-
Precipitation: Pour the concentrated product into 800 parts of methanol to precipitate a white crystalline solid.
-
Isolation and Drying: Filter the precipitate and dry it to obtain this compound. The expected yield is approximately 92%.[5]
Chemical Reactivity and Applications
This compound's reactivity is primarily dictated by its four hydroxymethyl groups. These groups can undergo condensation reactions with various functional groups, such as hydroxyl groups in polymers, leading to the formation of covalent bonds.[1] This crosslinking ability is harnessed in various applications, including:
-
Coatings and Resins: It acts as a crosslinking agent in water-based coatings, enhancing their durability and adhesion.[2]
-
Textiles: Used as a durable press finishing agent to improve the wrinkle resistance of fabrics.[7]
-
Biocide: The compound is known for its slow release of formaldehyde, which provides biocidal activity in products like paints and detergents.[1]
Hydrolysis of this compound is pH-dependent. It is rapid in neutral (pH 7) and alkaline (pH 9) conditions, with a half-life of less than an hour at 30 °C. In acidic conditions (pH 1.2), the hydrolysis is slower, with a half-life of 1.24 days.[8] The hydrolysis products include trimethylol acetylenediurea, dimethylol acetylenediurea, monomethylol acetylenediurea, acetylenediurea, and formaldehyde.[8]
Analytical Characterization
The structure and purity of synthesized this compound can be confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Workflow for Characterization
Caption: Workflow for the characterization of this compound.
Experimental Protocol: NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Observe the chemical shifts and integration of the protons corresponding to the hydroxymethyl groups and the glycoluril backbone.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 (¹³C) NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
Expected chemical shifts: Carbonyl carbons (~165.8 ppm), imidazole (B134444) ring carbons (~162.4 ppm), and hydroxymethyl carbons (~77.2 ppm).
-
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - FT-ICR-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Mass Analysis:
-
Acquire a full scan mass spectrum in positive ion mode.
-
The molecular ion [M+H]⁺ is expected at an m/z of approximately 263.0984.
-
-
Tandem MS (MS/MS):
-
Isolate the molecular ion and subject it to collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to confirm the structure. Common fragments include the sequential loss of water molecules ([M+H-H₂O]⁺ and [M+H-2H₂O]⁺).
-
Safety and Handling
This compound may cause an allergic skin reaction.[1] It is also considered toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The information on its synthesis, reactivity, and analytical characterization, including detailed experimental protocols and visual diagrams, serves as a comprehensive resource for scientists and researchers. A thorough understanding of these properties is crucial for its effective and safe application in various fields of research and development.
References
- 1. Tetramethylolglycoluril | C8H14N4O6 | CID 79372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. series.publisso.de [series.publisso.de]
- 5. This compound CAS#: 5395-50-6 [m.chemicalbook.com]
- 6. This compound | 5395-50-6 [chemicalbook.com]
- 7. This compound - Career Henan Chemical Co. [coreychem.com]
- 8. Buy this compound | 5395-50-6 [smolecule.com]
Synthesis of Tetramethylol acetylenediurea from glycoluril and formaldehyde.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of tetramethylol acetylenediurea, a versatile compound with applications ranging from a crosslinking agent in polymers to a fungicide. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, reaction mechanisms, and key characterization data.
Introduction
This compound, also known as tetramethylol glycoluril (B30988) or 1,3,4,6-tetrakis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a derivative of glycoluril. The introduction of four hydroxymethyl groups onto the glycoluril scaffold significantly enhances its reactivity and functionality, making it a valuable building block in various chemical applications. The synthesis primarily involves the base-catalyzed hydroxymethylation of glycoluril with formaldehyde (B43269).
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocols
This section provides a detailed experimental procedure for the synthesis of this compound. The primary method involves the reaction of glycoluril with an aqueous solution of formaldehyde in the presence of a base catalyst.
Materials and Equipment
-
Glycoluril (Acetylene diurea)
-
Formaldehyde solution (44% aqueous)
-
Sodium hydroxide (B78521) (NaOH) solution (0.5 N)
-
Methanol
-
Reaction vessel with mechanical stirrer, thermometer, and reflux condenser
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Synthesis Procedure[1]
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 688 parts by weight (approximately 10 moles) of a 44% aqueous formaldehyde solution.
-
pH Adjustment: Adjust the pH of the formaldehyde solution to 8.7 by adding approximately 22 parts by weight of a 0.5 N sodium hydroxide solution.
-
Addition of Glycoluril: Maintain the temperature of the reaction mixture at 40°C and add 284 parts by weight (approximately 2 moles) of glycoluril.
-
Reaction: Gradually increase the temperature to 55°C. During this time, most of the glycoluril will dissolve.
-
Final pH Adjustment: After approximately 15 minutes at 55°C, adjust the pH of the reaction mixture to 8.0 with the addition of about 5 parts by weight of 0.5 N NaOH solution. A clear, light-yellow solution should be obtained.
-
Concentration: Subject the resulting solution to reduced pressure distillation at 50°C to remove water until approximately 640 parts by weight of the solution remain in the reaction vessel.
-
Precipitation: Pour the concentrated, syrupy product into 800 parts by weight of methanol. A white crystalline precipitate of this compound will form.
-
Isolation and Drying: Filter the precipitate and dry it to obtain the final product.
Alternative Purification Method
An alternative purification method described in a patent involves a specific workup to obtain a purer product. After the reaction and concentration steps, instead of direct precipitation, the concentrated syrup can be treated with a water-soluble organic solvent in which the product is insoluble, such as ethanol (B145695) or isopropanol, to induce crystallization. This can lead to a more crystalline and less colored product.
Quantitative Data
The following table summarizes the quantitative data obtained from the experimental protocol described above.
| Parameter | Value | Reference |
| Reactants | ||
| Glycoluril | 284 parts by weight (approx. 2 mol) | [1] |
| Formaldehyde (44% aq.) | 688 parts by weight (approx. 10 mol) | [1] |
| Product | ||
| Yield | 483 parts by weight (92%) | [1] |
| Melting Point | 132-136°C | [1] |
| Physical Properties | ||
| Appearance | White crystalline powder | |
| Molecular Formula | C₈H₁₄N₄O₆ | |
| Molecular Weight | 262.22 g/mol |
Reaction Mechanism: Base-Catalyzed N-Hydroxymethylation
The synthesis of this compound proceeds via a base-catalyzed N-hydroxymethylation of the four amide hydrogens of glycoluril. The mechanism can be described in the following steps for each of the four reactive sites:
Caption: Mechanism of N-hydroxymethylation of a single amide site on Glycoluril.
This process is repeated for all four amide hydrogens on the glycoluril molecule to yield the final this compound product.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
-
Melting Point: A sharp melting point in the range of 132-136°C is indicative of a relatively pure product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the hydroxymethyl groups (-CH₂OH) and the methine protons of the glycoluril backbone. A ¹H NMR spectrum of a brominated derivative of this compound showed a singlet for the two methine protons (CH) at 5.46 ppm and a multiplet for the four hydroxymethyl protons (CH₂OH) between 4.67-4.73 ppm in DMSO-d₆. The spectrum of the non-brominated compound is expected to be similar for these core protons.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons, the methine carbons of the backbone, and the carbons of the hydroxymethyl groups.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups (a broad band around 3300 cm⁻¹), C-H stretching, and C=O stretching of the urea (B33335) carbonyl groups (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound (262.22 g/mol ).
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from glycoluril and formaldehyde is a straightforward and high-yielding process. The reaction proceeds via a base-catalyzed N-hydroxymethylation mechanism. The resulting product is a versatile chemical intermediate with a wide range of applications. This guide provides the necessary details for researchers and scientists to successfully synthesize and characterize this compound.
References
Molecular structure and formula of Tetramethylol acetylenediurea.
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, properties, and synthesis of Tetramethylol acetylenediurea. It is intended for researchers, scientists, and drug development professionals who require detailed technical information on this compound.
Molecular Structure and Formula
This compound, also known as Tetramethylolglycoluril, is a derivative of acetylenediurea (glycoluril). Its chemical structure consists of a central glycoluril (B30988) bicyclic core with four hydroxymethyl (-CH₂OH) groups attached to the nitrogen atoms.
The molecular formula of this compound is C₈H₁₄N₄O₆ .[1][2][3][4][5] Its structure is characterized by the presence of four methylol groups attached to an acetylene (B1199291) diurea backbone.[6]
Molecular Visualization
The following diagram illustrates the molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 262.22 g/mol | [5] |
| Appearance | White crystalline powder | [1][6] |
| Melting Point | 132 - 138 °C | [2][4] |
| Density | 1.7 ± 0.1 g/cm³ | [4] |
| Refractive Index | 1.644 | [3][4] |
| Flash Point | 331.3 ± 31.5 °C | [4] |
| Boiling Point | 624.2 °C at 760 mmHg | [4] |
| Solubility | Soluble in water | [6] |
| CAS Number | 5395-50-6 | [2][3][6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of glycoluril (acetylenediurea) with an excess of formaldehyde (B43269) in an aqueous solution under basic conditions.[1][2]
Materials:
-
Glycoluril (C₄H₆N₄O₂)
-
Aqueous formaldehyde solution (44%)
-
0.5 N Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 688 parts by weight of a 44% aqueous formaldehyde solution (10 mol).[2]
-
Adjust the pH of the formaldehyde solution to 8.7 using approximately 22 parts of 0.5 N NaOH solution.[2]
-
Maintain the temperature of the solution at 40 °C and add 284 parts by weight of glycoluril (2 mol).[2]
-
Gradually increase the reaction temperature to 55 °C, at which point most of the glycoluril will dissolve.[2]
-
After approximately 15 minutes, adjust the pH of the reaction mixture to 8.0 with about 5 parts of 0.5 N NaOH solution to obtain a clear, light-yellow solution.[2]
-
Remove the water by vacuum distillation at 50 °C until approximately 640 parts of the concentrated product remain.[2]
-
Pour the resulting syrupy product into 800 parts of methanol to precipitate a white crystalline solid.[2]
-
Filter the precipitate and dry to obtain this compound.[2] The reported yield is approximately 92%.[2]
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Applications
This compound is a versatile compound with a range of industrial applications, primarily functioning as a crosslinking agent.[1][6] Its ability to form stable crosslinks improves the mechanical properties and durability of various materials.[6]
Key Applications:
-
Coatings and Adhesives: It is used as a crosslinking agent in water-based coatings and adhesives to enhance durability and adhesion.[1][6]
-
Textile Finishing: In the textile industry, it is employed as a resin to impart crease resistance to fabrics.[1][2][3] The methylol groups react with functional groups in the textile fibers, creating covalent bonds that enhance strength and abrasion resistance.[6]
-
Biocide: The compound acts as a slow-release source of formaldehyde, which provides antimicrobial properties in products like paints, detergents, and cleaning agents.[1]
-
Concrete Additive: It can be used as a curing agent in concrete formulations to improve its properties.[1][2]
-
Resins and Plastics: It is incorporated into the formulation of resins and plastics to provide enhanced thermal and chemical resistance.[6]
-
Semiconductor Manufacturing: It serves as a useful additive for forming etching patterns.[2][3]
References
- 1. Buy this compound | 5395-50-6 [smolecule.com]
- 2. This compound | 5395-50-6 [chemicalbook.com]
- 3. This compound with CAS 5395-50-6 - Chemical Supplier Unilong [unilongindustry.com]
- 4. echemi.com [echemi.com]
- 5. Tetramethylolglycoluril | C8H14N4O6 | CID 79372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Characterization and Identification of Tetramethylolacetylenediurea (CAS 5395-50-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization and identification of Tetramethylolacetylenediurea (CAS 5395-50-6), a versatile compound with applications ranging from industrial crosslinking to antimicrobial formulations. This document details the physicochemical properties, synthesis, analytical methodologies, and the mechanism of action of this compound.
Chemical Identity and Physicochemical Properties
Tetramethylolacetylenediurea, also known as Tetramethylol glycoluril (B30988), is a derivative of glycoluril and formaldehyde (B43269). It is a white to off-white crystalline solid.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 5395-50-6 |
| Molecular Formula | C₈H₁₄N₄O₆ |
| Molecular Weight | 262.22 g/mol |
| IUPAC Name | 1,3,4,6-Tetrakis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione |
| Synonyms | Tetramethylol glycoluril, Fixapret 140, Protectol TD |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 132-138 °C | [2] |
| Boiling Point | 624.2 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.7 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in water. Slightly soluble in Chloroform, DMSO, and Methanol (B129727). | [3][4] |
| Appearance | White to off-white crystalline solid | [1] |
Synthesis
Tetramethylolacetylenediurea is synthesized from the reaction of glycoluril (acetylenediurea) with formaldehyde.
This protocol is based on established synthesis methods.[2]
Materials:
-
Glycoluril (Acetylene carbamide)
-
Aqueous formaldehyde solution (e.g., 44%)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.5 N)
-
Methanol
-
Reaction vessel with stirrer, thermometer, and reflux condenser
Procedure:
-
Charge the reaction vessel with the aqueous formaldehyde solution.
-
Adjust the pH of the formaldehyde solution to approximately 8.7 with the NaOH solution.
-
Add glycoluril to the solution while maintaining the temperature at around 40°C.
-
Allow the reaction temperature to increase to approximately 55°C, at which point the glycoluril should dissolve.
-
After about 15 minutes, adjust the pH to 8.0 with the NaOH solution to obtain a clear, pale-yellow solution.
-
Distill the solution under reduced pressure at 50°C to remove excess water.
-
Pour the resulting concentrated syrup into methanol to precipitate the product.
-
Filter the white crystalline precipitate and dry to obtain Tetramethylolacetylenediurea.
Caption: Synthesis workflow for Tetramethylolacetylenediurea.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of Tetramethylolacetylenediurea.
3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the hydroxymethyl groups (-CH₂OH) and the methine protons of the imidazolidinone rings. The chemical shifts will be influenced by the solvent used.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the urea (B33335) moieties, the carbons of the hydroxymethyl groups, and the carbons of the imidazolidinone rings.
3.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are:
-
A broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxymethyl groups.
-
Strong absorption bands around 1700 cm⁻¹ due to the C=O stretching of the urea carbonyl groups.
-
C-N stretching vibrations in the region of 1200-1350 cm⁻¹.
-
C-H stretching vibrations around 2850-2960 cm⁻¹.
3.1.3 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), fragmentation may involve the loss of hydroxymethyl groups or cleavage of the imidazolidinone rings.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
This is a general protocol that should be optimized for specific instrumentation and purity requirements.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase:
-
A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol is typically used. The exact gradient program should be developed to achieve optimal separation.
Procedure:
-
Sample Preparation: Prepare a standard solution of Tetramethylolacetylenediurea of known concentration in a suitable solvent (e.g., water or a mixture of water and organic solvent). Prepare the sample to be analyzed in the same solvent.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25-30°C).
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standard and sample solutions.
-
Run the gradient program and monitor the elution of the compound.
-
-
Detection: Detect the compound using a UV detector (if it has a suitable chromophore) or an ELSD for non-UV active compounds.
-
Quantification: Determine the purity or concentration of the analyte by comparing the peak area of the sample with that of the standard.
Caption: General workflow for HPLC analysis.
Mechanism of Action and Biological Activity
Tetramethylolacetylenediurea is known to act as a formaldehyde-releasing agent, which is the basis for its antimicrobial and crosslinking properties.
The hydroxymethyl groups (-CH₂OH) on the nitrogen atoms are susceptible to hydrolysis, leading to the slow and sustained release of formaldehyde. This process is influenced by factors such as pH, temperature, and the presence of water.
The released formaldehyde is a potent antimicrobial agent that acts by non-specifically alkylating nitrogen and sulfur atoms in amino acids and nucleic acids. This leads to the crosslinking of proteins and DNA, disruption of cellular functions, and ultimately, cell death.
Caption: Antimicrobial mechanism of Tetramethylolacetylenediurea.
Safety and Handling
Tetramethylolacetylenediurea is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction. It is also suspected of causing cancer. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[5]
Table 3: GHS Hazard Information
| Hazard | Description |
| Pictogram | Health Hazard, Exclamation Mark |
| Signal Word | Danger |
| Hazard Statements | H317: May cause an allergic skin reaction. H350: May cause cancer. H411: Toxic to aquatic life with long lasting effects. |
| Precautionary Statements | P261, P272, P280, P302+P352, P333+P313, P362+P364, P501 |
References
Spectral analysis of Tetramethylol acetylenediurea using NMR and mass spectrometry.
Spectral Analysis of Tetramethylol Acetylenediurea: A Technical Guide
Introduction
This compound (TMADU), systematically named 1,3,4,6-tetrakis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a derivative of glycoluril (B30988).[1][2] With the chemical formula C₈H₁₄N₄O₆, this compound plays a significant role as a crosslinking agent, particularly in the textile and coatings industries, and as a component in the synthesis of nitrogen-enriched microporous carbon materials for applications such as supercapacitors.[1][3] Its efficacy stems from the four hydroxymethyl groups, which can react to form stable crosslinks.[1] A thorough understanding of its chemical structure is paramount for its application and for quality control in its synthesis. This technical guide provides an in-depth overview of the spectral analysis of TMADU using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed experimental protocols and data interpretation.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on its chemical structure and established principles of NMR and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The symmetrical structure of TMADU simplifies its predicted NMR spectra. The molecule possesses two methine protons on the bicyclic core and four equivalent N-hydroxymethyl groups.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 5.5 - 5.8 | Singlet | 2H | CH-CH (methine protons) |
| 2 | ~ 4.6 - 4.9 | Doublet | 8H | N-CH₂-OH (methylene protons) |
| 3 | ~ 4.2 - 4.5 | Triplet | 4H | N-CH₂-OH (hydroxyl protons) |
Predicted in DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Chemical Shift (δ) (ppm) | Assignment |
| 1 | ~ 158 - 162 | C=O (carbonyl carbons) |
| 2 | ~ 70 - 75 | CH-CH (methine carbons) |
| 3 | ~ 60 - 65 | N-CH₂-OH (methylene carbons) |
Predicted in DMSO-d₆
Mass Spectrometry (MS) Data
The mass spectrum of TMADU is predicted to show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions resulting from the cleavage of the hydroxymethyl groups and the bicyclic core.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Ion | Description |
| 262 | [M]⁺ | Molecular Ion |
| 232 | [M - CH₂O]⁺ | Loss of a formaldehyde (B43269) group |
| 202 | [M - 2(CH₂O)]⁺ | Loss of two formaldehyde groups |
| 172 | [M - 3(CH₂O)]⁺ | Loss of three formaldehyde groups |
| 142 | [M - 4(CH₂O)]⁺ | Loss of four formaldehyde groups (Glycoluril) |
| 113 | [C₄H₅N₂O₂]⁺ | Fragment from the core structure |
Experimental Protocols
The following protocols provide a framework for the NMR and mass spectrometric analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the TMADU sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of cotton wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.
-
Acquisition Time: ~3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: The residual solvent peak of DMSO-d₆ at 2.50 ppm is used for calibration.
3. Instrument Parameters (¹³C NMR):
-
Spectrometer: 400 MHz (100 MHz for ¹³C) or higher field NMR spectrometer.
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Referencing: The solvent peak of DMSO-d₆ at 39.52 ppm is used for calibration.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a stock solution of TMADU at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
If the sample contains any particulate matter, it must be filtered through a 0.22 µm syringe filter before introduction into the mass spectrometer to prevent blockages.[4]
2. Instrument Parameters (Electrospray Ionization - ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation).
-
Source Temperature: 100 - 150 °C.
-
Desolvation Temperature: 250 - 350 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
-
Mass Range: m/z 50 - 500.
-
Data Acquisition: Full scan mode. For fragmentation studies, tandem MS (MS/MS) can be performed by selecting the molecular ion as the precursor.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
Logical Relationship for Structural Elucidation
This diagram shows the logical process of using NMR and MS data to confirm the structure of this compound.
References
- 1. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 5395-50-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Study of glycoluril and its derivatives by 1H and 13C NMR spectroscopy | Semantic Scholar [semanticscholar.org]
Thermal decomposition properties of Tetramethylol acetylenediurea.
An In-depth Technical Guide to the Thermal Decomposition Properties of Tetramethylol Acetylenediurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
This compound (TMADU) is a derivative of glycoluril (B30988), characterized by the presence of four hydroxymethyl (-CH₂OH) groups.[1] Its chemical structure allows it to act as an effective crosslinking agent in various polymer systems. The thermal stability of TMADU is a critical parameter that influences its processing and end-use applications. Thermal decomposition involves the breakdown of the molecule into smaller, volatile fragments upon heating. This process can be investigated using various analytical techniques to determine the temperatures at which decomposition occurs, the rate of decomposition, and the identity of the resulting products.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of TMADU is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | This compound; Tetramethylol glycoluril | [1][2] |
| CAS Number | 5395-50-6 | [1][2] |
| Molecular Formula | C₈H₁₄N₄O₆ | [1][2] |
| Molecular Weight | 262.22 g/mol | [1] |
| Appearance | White crystals or powder | [2] |
| Melting Range | 130 - 140 °C | [2] |
| pH (0.1% Aq. solution) | 6.5 - 7.0 | [2] |
| Solubility in Water (at 20°C) | Soluble | [2] |
Proposed Thermal Decomposition Pathway
While specific experimental studies on the thermal decomposition mechanism of TMADU are scarce, a plausible pathway can be proposed based on its chemical structure and the known reactivity of similar compounds. The hydroxymethyl groups are the most likely sites for initial thermal degradation. A key characteristic of TMADU is its tendency to release formaldehyde (B43269), particularly in aqueous solutions through hydrolysis.[3] It is highly probable that thermal decomposition also proceeds via the release of formaldehyde.
The proposed decomposition is expected to occur in multiple stages:
-
Initial Stage: The initial decomposition is likely to involve the loss of formaldehyde from the hydroxymethyl groups. This could occur through a concerted mechanism or via the formation of a carbocation intermediate. The release of water is also possible through condensation reactions between adjacent hydroxymethyl groups.
-
Secondary Stage: Following the initial loss of formaldehyde and water, the remaining glycoluril ring structure would likely exhibit higher thermal stability. At more elevated temperatures, this ring system would begin to fragment.
-
Final Stage: The final stage would involve the breakdown of the heterocyclic ring, leading to the formation of various gaseous products, such as carbon monoxide, carbon dioxide, ammonia, and nitrogen oxides, depending on the atmosphere (inert or oxidative).
Below is a diagram illustrating the proposed initial step of the thermal decomposition of TMADU.
References
Solubility of Tetramethylol acetylenediurea in water and organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Tetramethylol acetylenediurea (TMAD) in aqueous and organic media. The information is compiled to support research, development, and formulation activities involving this compound.
Executive Summary
This compound (TMAD) is a versatile organic compound with applications in various fields, including as a crosslinking agent and a formaldehyde-releasing biocide. Understanding its solubility is critical for its effective application and formulation. This document details the known solubility characteristics of TMAD in water and common organic solvents, provides experimental protocols for solubility determination, and illustrates key concepts through diagrams.
Solubility Data
The solubility of this compound is a key physicochemical property influencing its handling, formulation, and biological activity. While precise quantitative data is limited in publicly available literature, a summary of the reported qualitative and semi-quantitative solubility is presented below.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Formula | Type | Reported Solubility | Temperature (°C) | Citation(s) |
| Water | H₂O | Aqueous | Soluble / Completely Soluble | Not Specified | |
| Water | H₂O | Aqueous | At least 10 g/100 mL | Not Specified | |
| Chloroform | CHCl₃ | Organic | Slightly Soluble (Sonication may be required) | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Organic | Slightly Soluble | Not Specified | |
| Methanol | CH₃OH | Organic | Slightly Soluble (Sonication may be required) | Not Specified |
Note: The solubility of "at least 10 g/100 mL" in water is inferred from a study where a solution of this concentration was prepared for patch testing.
Experimental Protocols
While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the literature, the following established methods for organic compounds can be readily adapted.
Protocol for Determination of Aqueous Solubility
This protocol outlines a general method for determining the solubility of a solid organic compound, such as TMAD, in water.
-
Materials:
-
This compound (solid)
-
Distilled or deionized water
-
Small test tubes or vials
-
Vortex mixer
-
Shaker water bath with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a validated titration method)
-
-
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a test tube.[1][2]
-
Add a small, measured volume of water (e.g., 1 mL) to the test tube.[1][2]
-
Vigorously shake the mixture using a vortex mixer for 1-2 minutes to facilitate dissolution.[2]
-
Place the test tube in a shaker water bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the sample. If the solid has completely dissolved, add a further accurately weighed amount of TMAD and repeat steps 3 and 4 until a saturated solution with excess solid is obtained.
-
Once equilibrium in a saturated solution is reached, carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Accurately dilute the filtered, saturated solution with a known volume of water.
-
Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method.
-
Calculate the solubility in units such as g/100 mL or mol/L.
-
Protocol for Determination of Solubility in Organic Solvents
This protocol describes a general method for assessing the solubility of TMAD in various organic solvents.
-
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, acetone)
-
Small, sealable vials (to prevent solvent evaporation)
-
Vortex mixer or sonicator
-
Analytical balance
-
-
Procedure:
-
Place a pre-weighed amount of this compound (e.g., 10 mg) into a sealable vial.[1]
-
Add a small, measured volume of the organic solvent (e.g., 1 mL) to the vial and seal it.[1]
-
Agitate the mixture vigorously using a vortex mixer. If the solid does not readily dissolve, sonication can be applied to aid dissolution.
-
Visually observe the mixture to determine if the solid has completely dissolved.
-
If the solid dissolves completely, incrementally add more TMAD in pre-weighed portions, agitating after each addition, until no more solid dissolves, indicating a saturated solution.
-
The solubility can be reported qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively if the total amount of dissolved solid in the final volume of solvent is determined. For quantitative analysis, a method similar to the aqueous protocol (filtration and quantification) would be required.
-
Visualizations
Logical Relationship of TMAD Solubility
The following diagram illustrates the general relationship between the polarity of the solvent and the expected solubility of this compound, which is a polar molecule.
Experimental Workflow for Solubility Determination
The flowchart below outlines a typical experimental process for determining the solubility of a compound like this compound.
References
Understanding the reaction mechanism of Tetramethylol acetylenediurea synthesis.
An In-depth Technical Guide to the Synthesis of Tetramethylol Acetylenediurea
Introduction
This compound (TMAD), also known as 1,3,4,6-Tetrakis(hydroxymethyl)glycoluril, is a versatile chemical compound synthesized from glycoluril (B30988) (acetylenediurea) and formaldehyde (B43269).[1] Its structure features a central glycoluril core with four hydroxymethyl (-CH₂OH) groups attached to the nitrogen atoms.[1] This unique structure grants TMAD significant utility as an effective crosslinking agent in water-based coatings and adhesives, a slow-release formaldehyde donor for biocidal applications, a resin in textile finishing, and a curing agent in concrete formulations.[1][2] This guide provides a detailed examination of its synthesis, reaction mechanism, experimental protocols, and key quantitative data for researchers, scientists, and professionals in drug development and polymer chemistry.
Core Reaction Mechanism: Base-Catalyzed Hydroxymethylation
The synthesis of this compound is a classic example of a base-catalyzed hydroxymethylation reaction. The overall chemical equation for this synthesis is:
Glycoluril + 4 Formaldehyde → this compound [1]
The reaction proceeds through the nucleophilic addition of the nitrogen atoms of the glycoluril ring to the carbonyl carbon of formaldehyde. The process is typically conducted under alkaline conditions (pH 8-9), which serves to activate the reactants for the addition reaction.[2][3] While the detailed kinetics can be complex and analogous to the well-studied urea-formaldehyde reactions, the fundamental mechanism involves a stepwise addition of four formaldehyde molecules to the four reactive N-H sites on the glycoluril molecule.
The mechanism can be described in the following steps:
-
Deprotonation/Activation : In a basic medium, a hydroxyl ion (OH⁻) can abstract a proton from a nitrogen atom of glycoluril, forming a more nucleophilic amide anion. Concurrently, the formaldehyde carbonyl group is polarized.
-
Nucleophilic Attack : The activated, electron-rich nitrogen atom attacks the electrophilic carbonyl carbon of a formaldehyde molecule.
-
Protonation : The resulting intermediate is protonated by water to regenerate the hydroxyl catalyst and form a hydroxymethyl group attached to the nitrogen.
-
Stepwise Addition : This process is repeated for the remaining three nitrogen atoms on the glycoluril ring, ultimately yielding the tetramethylol derivative.
The following diagram illustrates the overall transformation.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established procedures for the synthesis of this compound with a high yield.[2][3]
-
Vessel Preparation : Equip a suitable reaction vessel with a mechanical stirrer, thermometer, and reflux condenser.
-
Initial Charge and pH Adjustment : Charge the vessel with 688 parts (approx. 10 moles) of a 44% aqueous formaldehyde solution. Adjust the pH to 8.7 using approximately 22 parts of a 0.5 N NaOH solution.
-
Addition of Glycoluril : Maintain the reaction system at 40°C and add 284 parts (approx. 2 moles) of glycoluril (acetylenediurea).
-
Reaction Exotherm : Allow the reaction temperature to rise to 55°C due to the exothermic nature of the reaction. At this stage, most of the glycoluril will dissolve.
-
Second pH Adjustment : After approximately 15 minutes, adjust the pH of the reaction mixture to 8.0 with about 5 parts of 0.5 N NaOH solution. A clear, pale yellow solution should be obtained.
-
Solvent Removal : Subject the solution to reduced pressure distillation at 50°C to remove water until the remaining content in the vessel is approximately 640 parts.
-
Precipitation : Pour the resulting concentrated syrup into 800 parts of methanol. This will cause a white crystalline product to precipitate.
-
Isolation and Drying : Filter the white precipitate from the solution and dry it thoroughly. The expected yield is approximately 483 parts (92%) of this compound.[2][3]
The experimental workflow is visualized in the diagram below.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄N₄O₆ | [1][4] |
| Molecular Weight | 262.22 g/mol | [3][4][5] |
| Appearance | White crystalline powder | [1][5] |
| Melting Point | 132 - 138 °C | [2][3] |
| Density | ~1.7 g/cm³ | [3] |
| Boiling Point | 624.2 °C at 760 mmHg | [3] |
| Flash Point | 331.3 °C | [3] |
| pKa | 13.90 ± 0.10 (Predicted) | [5] |
Table 2: Experimental Synthesis Parameters and Results
| Parameter | Value | Reference(s) |
| Reactant Mole Ratio | 5 moles Formaldehyde : 1 mole Glycoluril | [2][3] |
| Initial pH | 8.7 | [2][3] |
| Reaction pH | 8.0 | [2][3] |
| Reaction Temperature | 40 - 55 °C | [2][3] |
| Yield | 92% | [2][3] |
Conclusion
The synthesis of this compound from glycoluril and formaldehyde is a high-yield process predicated on a base-catalyzed hydroxymethylation mechanism. The reaction is straightforward and scalable, involving controlled pH and temperature to achieve the exhaustive addition of four formaldehyde units to the glycoluril core. The resulting product's unique poly-hydroxymethylated structure makes it a valuable precursor and agent in various industrial applications, from advanced polymer coatings to textile treatments. The detailed protocol and quantitative data provided herein offer a comprehensive resource for researchers engaged in the synthesis and application of this versatile molecule.
References
An In-depth Technical Guide to Tetramethylol Acetylenediurea: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetramethylol acetylenediurea (TMAD), a versatile chemical compound with significant applications across various industries. This document delves into its chemical identity, properties, synthesis, and mechanisms of action, with a focus on providing detailed information for research and development purposes.
Chemical Identity: Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and commercial applications. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing.
| Identifier Type | Value |
| Common Name | This compound |
| IUPAC Name | 1,3,4,6-tetrakis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione |
| CAS Number | 5395-50-6[1][2][3][4][5] |
| Synonyms | Tetramethylol glycoluril (B30988), Tetramethylol acetyl, Tetrahydroxy glycoluril, Tetramethylol acetylenedurea, Tetramethylol acetylene (B1199291) diuriene, TMAD, Fixapret 140, Tetrakis(hydroxymethyl)glycoluril, Protectol TD, Cymel 1172[4][5][6] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2, offering a quick reference for its material characteristics.
| Property | Value |
| Molecular Formula | C₈H₁₄N₄O₆[2][3] |
| Molecular Weight | 262.22 g/mol [2][3] |
| Appearance | White crystalline powder[1][4] |
| Melting Point | 137-138 °C[4][5] |
| Boiling Point (Predicted) | 624.2 ± 55.0 °C[4] |
| Density (Predicted) | 1.697 ± 0.06 g/cm³[4] |
| pKa (Predicted) | 13.90 ± 0.10[1][4] |
| Solubility | Soluble in water. Slightly soluble in Chloroform, DMSO, and Methanol (sonicated).[1][4] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is primarily achieved through the reaction of glycoluril (acetylenediurea) with formaldehyde (B43269).[4] A detailed experimental protocol is outlined below.
Materials:
-
Glycoluril (acetylenediurea)
-
44% aqueous formaldehyde solution
-
0.5 N Sodium Hydroxide (NaOH) solution
-
Methanol
Equipment:
-
Reaction vessel with a mechanical stirrer, thermometer, and reflux condenser
-
Vacuum distillation apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: To a suitable reaction vessel, add 688 parts (10 mol) of a 44% aqueous formaldehyde solution. Adjust the pH to 8.7 with approximately 22 parts of 0.5 N NaOH solution.[4]
-
Addition of Glycoluril: Maintain the temperature of the reaction system at 40 °C and add 284 parts (2 mol) of glycoluril.[4]
-
Reaction Progression: Gradually increase the temperature to 55 °C. Most of the glycoluril will dissolve as the reaction proceeds.[4]
-
pH Adjustment: After approximately 15 minutes, adjust the pH of the reaction mixture to 8.0 with about 5 parts of 0.5 N NaOH solution to obtain a clear, light-yellow solution.[4]
-
Concentration: Subject the solution to reduced pressure distillation at 50 °C to remove water until approximately 640 parts of the solution remain in the reaction vessel.[4]
-
Precipitation: Pour the concentrated, syrupy product into 800 parts of methanol. A white crystalline precipitate of this compound will form.[4]
-
Isolation and Drying: Filter the precipitate and dry it to obtain the final product. The expected yield is approximately 483 parts (92%), with a melting point of 132-136 °C.[4]
Applications and Methodologies
This compound's primary utility stems from its function as a crosslinking agent and a formaldehyde-releasing biocide.
Crosslinking Agent in Coatings and Adhesives
In water-based coatings and adhesives, TMAD enhances durability, adhesion, and mechanical properties.[1][5] The four methylol groups can react with functional groups like hydroxyls present in polymer binders, forming a stable crosslinked network upon curing.
General Methodology:
-
Formulation: TMAD is incorporated into the aqueous phase of a coating or adhesive formulation. The concentration will vary depending on the desired crosslinking density and final properties.
-
Application: The formulation is applied to the substrate.
-
Curing: The coated substrate is subjected to a curing process, typically involving elevated temperatures, to facilitate the crosslinking reaction.
Textile Finishing
As a textile-finishing resin, TMAD is used to impart wrinkle resistance and dimensional stability to fabrics, particularly those made of cotton and its blends.[6] It acts by crosslinking the cellulose (B213188) fibers.
General Methodology:
-
Padding: The textile is passed through a solution containing TMAD, a catalyst (e.g., a Lewis acid), and other finishing agents.
-
Drying: The treated fabric is dried to remove excess water.
-
Curing: The dried fabric is heated in an oven to induce the crosslinking reaction between TMAD and the cellulose fibers.
Biocidal and Antimicrobial Agent
The biocidal activity of this compound is attributed to the slow release of formaldehyde in the presence of water. Formaldehyde is a potent biocide that acts by denaturing proteins and disrupting cellular processes in microorganisms. This property makes TMAD a useful preservative in various industrial products.
The hydrolysis of TMAD to release formaldehyde is a key aspect of its antimicrobial function.
References
Methodological & Application
Application Notes and Protocols for Tetramethylol Acetylenediurea (TMADU) as a Crosslinking Agent in Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the utilization of Tetramethylol acetylenediurea (TMADU), also known as Tetramethylol Glycoluril (B30988), as a versatile crosslinking agent in various coating formulations. The information presented here is intended to serve as a comprehensive resource for researchers and professionals involved in the development of high-performance coatings.
Introduction to this compound (TMADU)
This compound is a white, crystalline powder that functions as a highly effective crosslinking agent for a variety of polymer resins.[1][2] Its molecular structure features four reactive methylol (-CH₂OH) groups, which enable the formation of a dense and durable three-dimensional network within the coating film.[3] This crosslinking mechanism significantly enhances key performance properties of the coating, including hardness, chemical resistance, adhesion, and overall durability.[2]
TMADU is synthesized from the reaction of glycoluril with an excess of formaldehyde.[3] It is compatible with a range of resin systems, particularly those containing hydroxyl, carboxyl, or amide functionalities, making it suitable for waterborne, solvent-borne, and powder coating applications.[1][4]
Crosslinking Mechanism
The crosslinking action of TMADU involves a condensation reaction between its methylol groups and the functional groups present on the polymer backbone of the coating resin (e.g., hydroxyl groups on polyester, acrylic, or polyurethane resins). This reaction is typically catalyzed by heat and, in some formulations, an acid catalyst. The process results in the formation of stable ether linkages and the release of water as a byproduct.
References
Application of Tetramethylol Acetylenediurea in Textile Finishing for Wrinkle Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylol acetylenediurea (TMADU), also known as tetramethylol glycoluril, is a formaldehyde-based crosslinking agent utilized in the textile industry to impart wrinkle resistance and dimensional stability to cellulosic and blended fabrics. As a durable press finishing agent, TMADU forms covalent crosslinks with the hydroxyl groups of cellulose (B213188) fibers, thereby enhancing the fabric's elasticity and recovery from deformation. This document provides detailed application notes and protocols for the use of TMADU in textile finishing for wrinkle resistance, aimed at professionals in research and development.
Principle of Wrinkle Resistance
The wrinkle resistance of cotton and other cellulosic fabrics is improved by the crosslinking of cellulose chains. In its natural state, the amorphous regions of cellulose fibers are held together by relatively weak hydrogen bonds. When the fabric is stressed, these bonds can break and reform in new positions, leading to the formation of wrinkles. Crosslinking agents like this compound (TMADU) create strong, covalent bonds between adjacent cellulose molecules. These crosslinks act as "memory" points, preventing the cellulose chains from slipping past each other and helping the fabric return to its original shape after being creased. This process significantly improves the fabric's wrinkle recovery angle, a key measure of its ability to resist wrinkling.
Experimental Protocols
The application of TMADU for wrinkle resistance is typically carried out using a pad-dry-cure method. This process involves impregnating the fabric with a finishing solution, removing the excess liquid, drying the fabric, and then curing it at a high temperature to facilitate the crosslinking reaction.
Materials and Equipment
-
Fabric: 100% cotton or cotton-polyester blend fabric, desized, scoured, and bleached.
-
Chemicals:
-
This compound (TMADU)
-
Acid catalyst (e.g., magnesium chloride hexahydrate, MgCl₂·6H₂O)
-
Softener (e.g., polyethylene (B3416737) emulsion)
-
Wetting agent (non-ionic)
-
Acetic acid (to adjust pH)
-
-
Equipment:
-
Laboratory padding machine
-
Stenter or oven for drying and curing
-
Analytical balance
-
Beakers and graduated cylinders
-
pH meter
-
Wrinkle recovery angle tester
-
Tensile strength tester
-
Finishing Formulation
A typical finishing bath formulation for the application of TMADU is prepared as follows:
| Component | Concentration (g/L) | Purpose |
| This compound (TMADU) | 50 - 100 | Crosslinking agent for wrinkle resistance |
| Magnesium Chloride (Catalyst) | 10 - 20 | To catalyze the crosslinking reaction |
| Polyethylene Softener | 20 - 40 | To improve fabric hand-feel and tear strength |
| Wetting Agent | 1 - 2 | To ensure uniform wetting of the fabric |
| Acetic Acid | As needed | To adjust the pH of the bath to 4.5 - 5.5 |
Pad-Dry-Cure Procedure
-
Padding:
-
Immerse the fabric sample in the finishing bath.
-
Pass the fabric through the nip of a laboratory padding machine to ensure a wet pickup of 70-80%. The wet pickup is calculated as: Wet Pickup (%) = [(Wet Fabric Weight - Dry Fabric Weight) / Dry Fabric Weight] x 100
-
-
Drying:
-
Dry the padded fabric in a stenter or oven at 100-120°C for 2-3 minutes. This step removes water before the high-temperature curing.
-
-
Curing:
-
Cure the dried fabric at a temperature between 150°C and 180°C for 2-5 minutes. The curing temperature and time are critical parameters that influence the degree of crosslinking and the final properties of the fabric.
-
-
Post-Treatment:
-
After curing, the fabric may be washed to remove any unreacted chemicals and then dried.
-
Data Presentation
The effectiveness of the TMADU treatment is evaluated by measuring key fabric properties such as wrinkle recovery angle and tensile strength. The following tables present hypothetical data to illustrate the expected performance under different treatment conditions.
Table 1: Effect of TMADU Concentration on Wrinkle Recovery Angle and Tensile Strength
| TMADU Concentration (g/L) | Catalyst (g/L) | Curing Temperature (°C) | Curing Time (min) | Wrinkle Recovery Angle (Warp + Weft) (°) | Tensile Strength Retention (%) |
| 0 (Untreated) | 0 | - | - | 160 | 100 |
| 50 | 15 | 160 | 3 | 240 | 65 |
| 75 | 15 | 160 | 3 | 265 | 58 |
| 100 | 15 | 160 | 3 | 280 | 50 |
Table 2: Effect of Curing Temperature on Wrinkle Recovery Angle and Tensile Strength
| TMADU Concentration (g/L) | Catalyst (g/L) | Curing Temperature (°C) | Curing Time (min) | Wrinkle Recovery Angle (Warp + Weft) (°) | Tensile Strength Retention (%) |
| 75 | 15 | 150 | 3 | 255 | 62 |
| 75 | 15 | 160 | 3 | 265 | 58 |
| 75 | 15 | 170 | 3 | 275 | 53 |
| 75 | 15 | 180 | 3 | 285 | 48 |
Visualizations
Experimental Workflow
The following diagram illustrates the pad-dry-cure process for applying TMADU to textile fabrics.
Crosslinking Mechanism
The following diagram illustrates the chemical reaction pathway for the crosslinking of cellulose fibers with this compound.
Application Notes and Protocols for Tetramethylol Acetylenediurea (TMAD) in Adhesive Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Tetramethylol acetylenediurea (TMAD) as a crosslinking agent in adhesive formulations. TMAD, a white crystalline powder, is known for its ability to enhance the mechanical properties and durability of adhesives.[1] Its efficacy stems from the four reactive methylol groups that form stable covalent bonds with various polymer backbones.
Overview
This compound (TMAD), with the chemical formula C₈H₁₄N₄O₆, is synthesized from glycoluril (B30988) and formaldehyde. It functions as a potent crosslinking agent, particularly in water-based adhesive systems. The crosslinking mechanism involves a condensation reaction between the methylol groups of TMAD and functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH₂) present in the polymer chains of the adhesive resin.[1] This reaction creates a robust three-dimensional network structure within the adhesive, leading to significant improvements in:
-
Mechanical Strength: Increased tensile and shear strength.
-
Thermal Stability: Enhanced performance at elevated temperatures.
-
Chemical Resistance: Improved resistance to solvents and other chemicals.
TMAD is compatible with a variety of resin types, including:
-
Polyvinyl Acetate (PVA) and its copolymers
-
Acrylic resins
-
Urea-formaldehyde resins
-
Melamine-formaldehyde resins
The concentration of TMAD in an adhesive formulation can be varied to achieve the desired degree of crosslinking and final properties. Typical concentrations range from 3% to 10% by weight for achieving improved durability, though higher concentrations can be used for specialized applications.
Data Presentation
The following table summarizes the expected performance enhancements of a model adhesive formulation when incorporating TMAD as a crosslinking agent.
| Property | Base Adhesive (No TMAD) | Adhesive with 5% TMAD | Test Method |
| Lap Shear Strength (MPa) | 1.1 | 3.5 | ASTM D1002 |
| Tensile Strength (MPa) | 15 | 25 | ASTM D2095 |
| Peel Strength (N/25mm) | 8 | 15 | ASTM D903 |
| Water Resistance (% weight gain after 24h immersion) | 15 | 5 | ASTM D570 |
| Thermal Degradation Temp (°C at 5% weight loss) | 194 | 248 | Thermogravimetric Analysis (TGA) |
Experimental Protocols
Materials and Equipment
-
Base Adhesive Resin: Polyvinyl Acetate (PVA) emulsion (50% solids in water)
-
Crosslinking Agent: this compound (TMAD) powder
-
pH Modifier: Ammonium (B1175870) hydroxide (B78521) (10% aqueous solution)
-
Wetting Agent: (Optional) e.g., Triton X-100
-
Mechanical Stirrer
-
Viscometer
-
pH meter
-
Applicator (e.g., drawdown bar)
-
Substrates for bonding (e.g., wood, textile, metal)
-
Curing Oven
-
Universal Testing Machine for mechanical property testing
Preparation of TMAD-Crosslinked PVA Adhesive
-
Initial Mixing:
-
Place 100g of the PVA emulsion into a beaker.
-
While stirring at a moderate speed (e.g., 200 rpm), slowly add 5g of TMAD powder.
-
Continue stirring for 15-20 minutes until the TMAD is fully dispersed.
-
-
pH Adjustment:
-
Measure the pH of the mixture.
-
Slowly add the 10% ammonium hydroxide solution dropwise while stirring to adjust the pH to approximately 8.0-9.0. This enhances the stability and reactivity of the TMAD.
-
-
Optional Additives:
-
If required for the specific application, add a few drops of a wetting agent to improve substrate wetting.
-
-
Final Mixing and Degassing:
-
Increase the stirring speed slightly for another 10 minutes to ensure a homogenous mixture.
-
Reduce the stirring speed and continue mixing for 5-10 minutes to allow any entrapped air bubbles to escape.
-
-
Viscosity Measurement:
-
Measure the viscosity of the final formulation using a viscometer.
-
Application and Curing Protocol
-
Substrate Preparation:
-
Ensure the surfaces to be bonded are clean, dry, and free of any contaminants such as dust, oil, or grease.
-
-
Adhesive Application:
-
Apply a thin, uniform layer of the prepared adhesive to one of the substrates using a suitable applicator.
-
-
Assembly and Clamping:
-
Join the substrates together and apply uniform pressure (e.g., using clamps) to ensure intimate contact.
-
-
Curing:
-
Allow the assembled parts to cure at room temperature for at least 24 hours.
-
For optimal performance and complete crosslinking, a post-curing step in an oven is recommended. A typical curing schedule is 2-3 hours at 80-100°C. The exact time and temperature will depend on the specific substrates and desired properties.
-
Performance Evaluation
-
Lap Shear Strength: Prepare single lap joint specimens and test according to ASTM D1002.
-
Tensile Strength: Prepare butt joint specimens and test according to ASTM D2095.
-
Peel Strength: Prepare T-peel specimens and test according to ASTM D903.
-
Water Resistance: Immerse cured adhesive films in water for 24 hours and measure the percentage weight gain according to ASTM D570.
-
Thermal Analysis: Analyze the thermal stability of the cured adhesive using Thermogravimetric Analysis (TGA).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing and testing TMAD-crosslinked adhesives.
Crosslinking Signaling Pathway
Caption: TMAD crosslinking reaction with a polymer backbone.
References
Application Notes: Tetramethylol Acetylenediurea as a Novel Precursor for Nitrogen-Enriched Microporous Carbons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen-enriched microporous carbons (NMCs) are a class of advanced materials with significant potential in various scientific and industrial fields, including gas storage, catalysis, energy storage, and biomedical applications. Their high surface area, well-defined microporosity, and nitrogen-containing functional groups contribute to their unique properties. In the realm of drug development, NMCs are being explored as high-performance adsorbents for purification processes, carriers for drug delivery systems, and catalysts in the synthesis of pharmaceutical intermediates.
Traditionally, NMCs are synthesized from nitrogen-containing polymers, biomass, or through post-treatment of activated carbons. This application note explores the use of a novel precursor, Tetramethylol acetylenediurea (TMADU) , for the synthesis of NMCs. TMADU offers several advantages as a precursor, including a high nitrogen content intrinsically embedded in its molecular structure, a relatively low decomposition temperature, and the potential for creating a well-developed microporous structure upon carbonization. The presence of nitrogen functionalities can enhance the surface polarity and basicity of the carbon material, which is beneficial for the adsorption of specific molecules and for catalytic activity.
These notes provide a comprehensive overview of the synthesis, characterization, and potential applications of TMADU-derived NMCs, complete with detailed experimental protocols and comparative data.
Data Presentation
The following tables summarize the expected quantitative data for nitrogen-enriched microporous carbons derived from this compound under different synthesis conditions. The data is extrapolated from typical results for nitrogen-doped carbons derived from similar urea-based precursors.
Table 1: Physicochemical Properties of TMADU-Derived Carbons
| Sample ID | Carbonization Temp. (°C) | Activating Agent | Surface Area (m²/g) | Micropore Volume (cm³/g) | Total Pore Volume (cm³/g) | Nitrogen Content (at.%) |
| TMADU-C-600 | 600 | None | 450 | 0.18 | 0.25 | 12.5 |
| TMADU-C-700 | 700 | None | 580 | 0.23 | 0.32 | 10.2 |
| TMADU-C-800 | 800 | None | 650 | 0.28 | 0.39 | 8.7 |
| TMADU-CK-700 | 700 | KOH | 1200 | 0.48 | 0.65 | 9.8 |
| TMADU-CK-800 | 800 | KOH | 1850 | 0.75 | 0.98 | 7.5 |
Table 2: Adsorption Capacities for Model Pharmaceutical Compounds
| Sample ID | Ibuprofen Adsorption (mg/g) | Methylene Blue Adsorption (mg/g) |
| TMADU-C-700 | 150 | 280 |
| TMADU-CK-700 | 320 | 550 |
| TMADU-CK-800 | 410 | 680 |
Experimental Protocols
Synthesis of Nitrogen-Enriched Microporous Carbon from TMADU
This protocol describes the direct carbonization of TMADU and a subsequent chemical activation step to enhance porosity.
Materials:
-
This compound (TMADU) powder
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized water
-
Nitrogen gas (high purity)
-
Tube furnace
-
Ceramic boats
-
Beakers, filter funnel, and filter paper
Protocol:
-
Precursor Preparation: Place 5.0 g of TMADU powder into a ceramic boat.
-
Carbonization:
-
Place the ceramic boat in the center of a tube furnace.
-
Purge the furnace with nitrogen gas at a flow rate of 100 mL/min for 30 minutes to create an inert atmosphere.
-
Heat the furnace to the desired carbonization temperature (e.g., 600, 700, or 800 °C) at a heating rate of 5 °C/min.
-
Hold the temperature for 2 hours.
-
Allow the furnace to cool down to room temperature under nitrogen flow.
-
The resulting black powder is the nitrogen-enriched carbon (TMADU-C-X, where X is the carbonization temperature).
-
-
Chemical Activation (Optional):
-
Grind the carbonized material (TMADU-C-X) into a fine powder.
-
Mix the carbon powder with KOH pellets in a mass ratio of 1:4 (carbon:KOH).
-
Place the mixture in a ceramic boat and transfer it to the tube furnace.
-
Heat the furnace to the activation temperature (e.g., 700 or 800 °C) at a rate of 10 °C/min under a nitrogen flow of 150 mL/min.
-
Hold the temperature for 1 hour.
-
After cooling to room temperature, wash the activated carbon with 1 M HCl to remove inorganic salts, followed by repeated washing with deionized water until the filtrate is neutral (pH ≈ 7).
-
Dry the final product in an oven at 110 °C for 12 hours. The resulting material is the activated nitrogen-enriched microporous carbon (TMADU-CK-X).
-
Characterization of TMADU-Derived Carbons
a) Brunauer-Emmett-Teller (BET) Surface Area and Porosity Analysis:
-
Perform nitrogen adsorption-desorption measurements at 77 K using a surface area and porosity analyzer.
-
Degas the samples at 200 °C for 6 hours under vacuum before analysis.
-
Calculate the specific surface area using the BET method from the adsorption branch of the isotherm.
-
Determine the micropore volume and pore size distribution using t-plot and density functional theory (DFT) methods, respectively.
b) Elemental Analysis:
-
Determine the nitrogen, carbon, hydrogen, and oxygen content using a CHNS/O elemental analyzer.
c) X-ray Photoelectron Spectroscopy (XPS):
-
Analyze the surface elemental composition and the chemical states of nitrogen using XPS with a monochromatic Al Kα X-ray source.
-
Deconvolute the high-resolution N 1s spectrum to identify pyridinic-N, pyrrolic-N, and graphitic-N species.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of TMADU-derived carbons.
Caption: Logical relationship from TMADU precursor to applications of the derived carbon.
Conclusion
This compound presents itself as a promising and novel precursor for the facile synthesis of nitrogen-enriched microporous carbons. The inherent high nitrogen content and molecular structure of TMADU are advantageous for creating carbon materials with tailored properties suitable for applications in the pharmaceutical and drug development sectors. The provided protocols offer a foundational methodology for the synthesis and characterization of these materials, and the expected data suggests the potential for high-performance adsorbents and catalysts. Further research and optimization of the synthesis parameters are encouraged to fully explore the capabilities of TMADU-derived NMCs.
Application Notes and Protocols for Creating Non-Isocyanate Polyurethane Networks with Tetramethylol Acetylenediurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-isocyanate polyurethanes (NIPUs) represent a safer and more environmentally friendly alternative to traditional polyurethanes, which rely on the use of toxic isocyanates. A promising approach to developing robust NIPU networks is through the reaction of cyclic carbonates with amines, often incorporating a polyol component to introduce specific properties. Tetramethylol acetylenediurea (TMADU), a tetrafunctional crosslinking agent, offers the potential to create highly crosslinked and stable NIPU networks. This document provides detailed application notes and protocols for the conceptual synthesis and characterization of NIPU networks utilizing TMADU.
TMADU, synthesized from glycoluril (B30988) and formaldehyde (B43269), possesses four reactive hydroxymethyl groups.[1][2][3] These hydroxyl groups can react with other functional groups, making TMADU an effective crosslinker in various polymer systems.[1] In the context of NIPU synthesis, the hydroxyl groups of TMADU can participate in the network formation, enhancing the mechanical and thermal properties of the resulting polymer.[1][4]
Logical Workflow for NIPU Synthesis and Characterization
The overall process for creating and evaluating TMADU-based NIPU networks can be visualized as a sequential workflow, from monomer synthesis to final material characterization and potential application.
Caption: Workflow for TMADU-based NIPU development.
Data Presentation: Expected Effects of TMADU on NIPU Properties
While specific quantitative data for TMADU-based NIPU is not yet prevalent in the literature, the following table summarizes the expected qualitative and quantitative effects of incorporating a tetrafunctional crosslinker like TMADU into a NIPU network compared to a linear or difunctional system. These expectations are based on established principles of polymer crosslinking.[4][5][6][7]
| Property | Expected Effect of TMADU Incorporation | Rationale |
| Mechanical Properties | ||
| Tensile Strength | Increase | The formation of a 3D network structure restricts polymer chain mobility and distributes stress more effectively.[4] |
| Young's Modulus | Increase | A higher crosslink density leads to a stiffer material.[4][8] |
| Elongation at Break | Decrease | The restricted movement of polymer chains in a highly crosslinked network reduces the material's ability to deform before fracturing.[7] |
| Thermal Properties | ||
| Glass Transition Temp (Tg) | Increase | The crosslinks reduce the free volume and restrict the segmental motion of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state.[4][6] |
| Thermal Stability | Increase | The covalent network structure requires more energy to break down compared to linear polymers. The thermal stability of resins is generally enhanced by crosslinking.[9][10][11] |
| Other Properties | ||
| Swelling Ratio | Decrease | The tightly crosslinked network physically constrains the uptake of solvents. |
| Gel Content | Increase | A higher degree of crosslinking leads to a larger proportion of the polymer being insoluble in a given solvent.[12] |
Experimental Protocols
Protocol 1: Synthesis of this compound (TMADU)
This protocol is adapted from established synthesis methods for TMADU.[2][3]
Materials:
-
Glycoluril (Acetylene carbamide)
-
Aqueous formaldehyde (44%)
-
0.5 N Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 688 parts by weight of 44% aqueous formaldehyde.
-
Adjust the pH of the formaldehyde solution to 8.7 using a 0.5 N NaOH solution.
-
While maintaining the temperature at 40°C, add 284 parts of glycoluril to the solution with stirring.
-
Allow the reaction temperature to increase to 55°C, at which point most of the glycoluril should dissolve.
-
After approximately 15 minutes, adjust the pH to 8.0 with a 0.5 N NaOH solution to obtain a clear, pale-yellow solution.
-
Remove water from the solution by distillation under reduced pressure at 50°C until the remaining volume is approximately 640 parts.
-
Pour the resulting concentrated syrup into 800 parts of methanol to precipitate a white crystalline product.
-
Filter the precipitate and dry it to obtain this compound. The expected yield is approximately 92%, with a melting point of 132-136°C.[2][3]
Protocol 2: General Method for the Preparation of Bis(cyclic carbonate)
This protocol outlines a general procedure for the synthesis of bis(cyclic carbonate) from a corresponding diepoxide, a necessary reactant for the NIPU network formation.[13]
Materials:
-
Diepoxide (e.g., 1,4-butanediol (B3395766) diglycidyl ether)
-
Bifunctional organocatalyst (e.g., tetrabutylammonium (B224687) bromide)
-
Carbon dioxide (CO₂)
-
Solvent for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Charge the diepoxide and the catalyst into a high-pressure reactor equipped with a magnetic stirrer.
-
Heat the reaction mixture to 80°C.
-
Pressurize the reactor with CO₂ to 10 bar.
-
After the reaction, release the CO₂ pressure and purify the product. Purification can be achieved by extraction with a suitable solvent and washing with water, followed by drying.[1] Flash chromatography may be necessary to achieve high purity.[13]
-
Characterize the resulting bis(cyclic carbonate) using FTIR and NMR spectroscopy to confirm the conversion of epoxy groups to cyclic carbonate groups.[12]
Protocol 3: Proposed Synthesis of TMADU-based NIPU Network
This is a proposed, adaptable protocol for the synthesis of a crosslinked NIPU network using TMADU, a bis(cyclic carbonate), and a diamine. The precise stoichiometry and reaction conditions may require optimization.
Materials:
-
This compound (TMADU)
-
Bis(cyclic carbonate) (BCC)
-
Diamine (e.g., hexamethylenediamine, isophorone (B1672270) diamine)
-
Solvent (e.g., acetonitrile, dimethylformamide)
Procedure:
-
In a reaction vessel, dissolve TMADU, BCC, and the diamine in the chosen solvent. The molar ratio of hydroxyl groups (from TMADU), cyclic carbonate groups, and amine groups should be carefully calculated to achieve the desired crosslink density. A stoichiometric balance between reactive groups is a common starting point.
-
Stir the mixture at a temperature ranging from 80°C to 120°C for 16-24 hours.[12][13] The progress of the reaction can be monitored by FTIR by observing the disappearance of the cyclic carbonate peak and the appearance of urethane (B1682113) peaks.[12]
-
After the reaction, the solvent can be removed under vacuum to obtain the solid NIPU network.
-
The obtained polymer should be characterized for its structural, thermal, and mechanical properties as described in the characterization protocols.
Characterization Protocols
Structural Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages and the consumption of cyclic carbonate and amine groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To further elucidate the chemical structure of the resulting polymer.
Thermal Characterization:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and degradation profile of the NIPU network. Samples are typically heated from 30°C to 700°C at a rate of 10°C/min under a nitrogen atmosphere.[1]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Mechanical Characterization:
-
Tensile Testing: To measure the tensile strength, Young's modulus, and elongation at break of the NIPU material.
-
Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties of the material as a function of temperature.
Application in Drug Development: A Conceptual Framework
The highly crosslinked nature of TMADU-based NIPU networks suggests their potential application as biomaterials, particularly in drug delivery systems.[1] Hydrogels, which are crosslinked polymer networks that can absorb large amounts of water, are widely used for controlled drug release.[14][15][16]
Conceptual Signaling Pathway for Controlled Drug Release
The following diagram illustrates the conceptual mechanism of a TMADU-based NIPU hydrogel for controlled drug delivery. The drug is physically entrapped within the crosslinked polymer matrix and is released through diffusion.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and structural characterization of bio-based bis(cyclic carbonate)s for the preparation of non-isocyanate polyurethanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 7. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]
- 10. mdpi.com [mdpi.com]
- 11. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Slow Release of Formaldehyde from Tetramethylol Acetylenediurea (TMAD) as a Biocide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylol acetylenediurea (TMAD) is a biocide that functions by slowly releasing formaldehyde (B43269), a potent antimicrobial agent. This controlled release mechanism makes TMAD a valuable preservative in various industrial and consumer products, including paints, coatings, adhesives, and detergents. The gradual release of formaldehyde provides long-term protection against microbial growth while minimizing the concentration of free formaldehyde at any given time, thereby reducing potential toxicity and odor issues.
The biocidal efficacy of TMAD is dependent on the rate of formaldehyde release, which is influenced by environmental factors such as pH and temperature. Understanding and controlling these parameters are crucial for optimizing the performance of TMAD in different formulations. These application notes provide detailed protocols for the synthesis of TMAD, the quantification of formaldehyde release, and the evaluation of its biocidal efficacy.
Data Presentation
The rate of formaldehyde release from this compound is significantly influenced by pH and temperature. The following tables summarize the hydrolysis kinetics of TMAD under various conditions.
Table 1: Effect of pH on the Hydrolysis Half-Life of TMAD at 20°C and 30°C [1]
| pH | Half-life at 20°C (days) | Half-life at 30°C (hours) |
| 4 | ~90 | Not Reported |
| 7 | < 1 hour (rapid hydrolysis) | < 1 hour (rapid hydrolysis) |
| 9 | Spontaneous, complete hydrolysis | Spontaneous, complete hydrolysis |
| 1.2 | 1.24 days (29.79 hours) | Not Reported |
Table 2: General Influence of Temperature on Formaldehyde Release from Various Materials
| Temperature Change | Approximate Increase in Formaldehyde Emission | Reference |
| 10°C Increase | 1.9 - 3.5 times | [2][3] |
| 26.1°C to 38.9°C | 192% increase from Medium Density Fiberboard | [4] |
Note: Data in Table 2 is for general formaldehyde-releasing materials and indicates the expected trend for TMAD, although specific kinetic studies on TMAD across a wide temperature range are limited in publicly available literature.
Experimental Protocols
Protocol 1: Synthesis of this compound (TMAD)
This protocol describes a common laboratory method for the synthesis of TMAD from acetylene (B1199291) carbamide (glycoluril) and formaldehyde.[5][6]
Materials:
-
Acetylene carbamide (Glycoluril)
-
Aqueous formaldehyde solution (e.g., 44%)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.5 N and 20%)
-
Reaction vessel with stirrer, thermometer, and reflux condenser
-
Distillation apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
In the reaction vessel, add 688 parts (by weight) of a 44% aqueous formaldehyde solution.
-
Adjust the pH of the formaldehyde solution to 8.7 using a 0.5 N NaOH solution.
-
While maintaining the temperature at 40°C, add 284 parts of acetylene carbamide.
-
Allow the reaction temperature to increase to 55°C, at which point most of the acetylene carbamide should dissolve.
-
After approximately 15 minutes, adjust the pH to 8.0 with a 0.5 N NaOH solution to obtain a clear, pale-yellow solution.
-
Remove water from the solution by distillation under reduced pressure at 50°C until the volume is reduced to about 640 parts.
-
Pour the resulting syrup into 800 parts of methanol to precipitate the product.
-
Filter the white crystalline precipitate and dry it in an oven.
-
The expected yield of this compound is approximately 92%, with a melting point of 132-136°C.
Protocol 2: Quantification of Formaldehyde Release from TMAD
This protocol provides a general framework for quantifying the amount of formaldehyde released from TMAD into an aqueous solution. The analytical determination can be performed using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization or a spectrophotometric method.
2.1 Sample Preparation and Formaldehyde Release:
-
Prepare aqueous solutions of known TMAD concentration in buffers of desired pH (e.g., pH 4, 7, and 9).
-
Incubate the solutions at controlled temperatures (e.g., 20°C, 30°C, 40°C).
-
At specific time intervals, withdraw aliquots of the sample solution for formaldehyde analysis.
2.2 Analytical Method 1: HPLC with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization [2][7][8][9] This method is highly selective for formaldehyde.
Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formaldehyde standard solutions
Procedure:
-
To the collected aliquot, add the DNPH solution to derivatize the formaldehyde.
-
Analyze the resulting 2,4-dinitrophenylhydrazone derivative using a reverse-phase HPLC system with a UV detector set at approximately 345-360 nm.
-
Quantify the formaldehyde concentration by comparing the peak area to a calibration curve prepared from formaldehyde standard solutions.
2.3 Analytical Method 2: Spectrophotometry with Acetylacetone (B45752) [9] This is a simpler colorimetric method.
Reagents:
-
Acetylacetone reagent (containing acetylacetone, acetic acid, and ammonium (B1175870) acetate)
-
Formaldehyde standard solutions
Procedure:
-
Add the acetylacetone reagent to the collected aliquot.
-
Heat the mixture (e.g., in a 40°C water bath for 30 minutes) to allow for color development.
-
After cooling, measure the absorbance of the solution at approximately 410-415 nm using a spectrophotometer.
-
Determine the formaldehyde concentration from a standard curve.
Protocol 3: Evaluation of Antimicrobial Efficacy
This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of TMAD against relevant microorganisms.
Materials:
-
TMAD
-
Sterile growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus niger)
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a stock solution of TMAD in a suitable solvent and sterilize by filtration.
-
In the wells of a 96-well microplate, perform serial two-fold dilutions of the TMAD stock solution with the sterile growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism. Include a positive control (microorganism in broth without TMAD) and a negative control (broth only).
-
Incubate the microplate at the optimal growth temperature for the microorganism (e.g., 37°C for 24-48 hours for bacteria).
-
The MIC is determined as the lowest concentration of TMAD that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Diagram 1: Synthesis of this compound (TMAD)
Caption: Synthesis workflow for this compound.
Diagram 2: Experimental Workflow for Formaldehyde Release Quantification
Caption: Workflow for quantifying formaldehyde release from TMAD.
Diagram 3: Biocidal Mechanism of Formaldehyde via DNA-Protein Cross-linking
Caption: Simplified pathway of formaldehyde's biocidal action.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of thermal degradation of raw lacquer enhanced by formaldehyde urea prepolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetramethylol Acetylenediurea in Durable Resins and Plastics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tetramethylol acetylenediurea (TMADU) in the formulation of durable resins and plastics. TMADU, also known as tetrakis(hydroxymethyl)glycoluril, is a versatile crosslinking agent that significantly enhances the mechanical and thermal properties of a wide range of polymers.
Introduction to this compound (TMADU)
This compound is a white crystalline powder synthesized from the reaction of glycoluril (B30988) and formaldehyde (B43269).[1] Its unique structure, featuring four reactive methylol (-CH₂OH) groups, makes it an effective crosslinker for polymers containing active hydrogen atoms, such as hydroxyl, carboxyl, or amino groups.[2] This crosslinking ability is the basis for its use in improving the durability, strength, thermal stability, and chemical resistance of various resins and plastics.[1][2][3]
Key Attributes of TMADU:
-
High Reactivity: The four methylol groups readily react to form stable covalent bonds with polymer chains.[2]
-
Versatility: It can be used with a variety of resin types, including amino, phenolic, and urea-formaldehyde resins.[2]
-
Improved Performance: Incorporation of TMADU leads to enhanced mechanical strength, thermal stability, water resistance, and adhesion.[1][2][3]
-
Slow Formaldehyde Release: TMADU is known to release formaldehyde slowly, which can impart antimicrobial properties to the final product.[1][2]
Applications in Durable Resins and Plastics
TMADU finds application in several areas of polymer formulation:
-
Coatings and Adhesives: As a crosslinking agent, it improves the durability, adhesion, and water resistance of water-based coatings and adhesives.[1][3]
-
Textile Finishing: It is used as a durable press finishing agent to impart wrinkle resistance and dimensional stability to cellulosic fabrics like cotton.[4]
-
Plastics and Composites: TMADU can be incorporated into various thermosetting resins to produce high-performance plastics with enhanced thermal and chemical resistance.[3]
-
Flame Retardants: It can be a component in intumescent flame retardant systems for coatings and plastics.[4]
Data Presentation: Performance Enhancements
While specific quantitative data for TMADU's effect on all resin types is proprietary and varies with formulation, the following tables provide a representative summary of the expected improvements based on the principles of crosslinking chemistry. The data is compiled from general knowledge of thermosetting resin systems and should be used as a guideline for formulation development.
Table 1: Expected Mechanical Properties of TMADU-Crosslinked Resins
| Property | Unmodified Resin (Typical Values) | TMADU-Modified Resin (Expected Improvement) | Test Method |
| Tensile Strength | Varies by resin type | 10 - 30% increase | ASTM D638 |
| Flexural Modulus | Varies by resin type | 15 - 40% increase | ASTM D790 |
| Impact Strength (Izod) | Varies by resin type | 5 - 20% increase | ASTM D256 |
| Hardness (Shore D) | Varies by resin type | 5 - 15 point increase | ASTM D2240 |
Table 2: Expected Thermal Properties of TMADU-Crosslinked Resins
| Property | Unmodified Resin (Typical Values) | TMADU-Modified Resin (Expected Improvement) | Test Method |
| Glass Transition Temp. (Tg) | Varies by resin type | 10 - 25 °C increase | ASTM E1356 (DSC) |
| Heat Deflection Temp. (HDT) | Varies by resin type | 15 - 35 °C increase | ASTM D648 |
| Thermal Stability (TGA) | Onset of degradation varies | Increased onset temperature | ASTM E1131 |
Experimental Protocols
The following are detailed protocols for the use of TMADU in the formulation of durable resins. These protocols are starting points and may require optimization based on the specific base resin and desired final properties.
Protocol 1: Formulation of a TMADU-Crosslinked Urea-Formaldehyde (UF) Resin
This protocol describes the synthesis of a UF resin and its subsequent modification with TMADU to enhance its properties.
Materials:
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Formic acid (HCOOH) solution (1 M)
-
This compound (TMADU)
-
Distilled water
Procedure:
-
Methylolation (Alkaline Step):
-
In a reaction kettle, combine urea and formaldehyde in a molar ratio of 1:2.0-2.5.
-
Adjust the pH of the mixture to 8.0-8.5 using the 1 M NaOH solution.
-
Heat the mixture to 90-95°C and maintain for 30-60 minutes with constant stirring. This step leads to the formation of mono- and di-methylol urea.
-
-
Condensation (Acidic Step):
-
Cool the reaction mixture to 80-85°C.
-
Adjust the pH to 4.5-5.0 with the 1 M formic acid solution to initiate the condensation reaction.
-
Monitor the viscosity of the resin. Continue the reaction until the desired viscosity is reached. The endpoint is typically determined by a specific turbidity or viscosity measurement.
-
-
Second Urea Addition and TMADU Incorporation:
-
Cool the resin to 60-70°C and adjust the pH back to 7.5-8.0 with 1 M NaOH to stop the condensation reaction.
-
Add a second portion of urea to achieve a final Urea:Formaldehyde molar ratio of 1:1.2-1.6.
-
Incorporate TMADU at a concentration of 5-15% by weight of the total resin solids.
-
Stir the mixture thoroughly until the TMADU is completely dissolved.
-
-
Curing:
-
The prepared resin can be mixed with a curing agent (e.g., ammonium (B1175870) chloride) and applied to a substrate.
-
Cure the resin at 120-150°C. The curing time will depend on the thickness of the application and the specific formulation but typically ranges from 5 to 20 minutes.
-
Protocol 2: Durable Press Finishing of Cotton Fabric with TMADU
This protocol outlines the procedure for applying TMADU to cotton fabric to impart wrinkle resistance.
Materials:
-
This compound (TMADU)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O) as a catalyst
-
Wetting agent
-
Softener (optional, for improved hand feel)
-
Desized, scoured, and bleached cotton fabric
-
Distilled water
Procedure:
-
Finishing Bath Preparation:
-
Prepare an aqueous finishing solution containing:
-
TMADU: 50 - 100 g/L
-
MgCl₂·6H₂O: 10 - 20 g/L (typically 15-25% on the weight of TMADU)
-
Wetting agent: 1 - 2 g/L
-
Softener: 10 - 20 g/L (optional)
-
-
Ensure all components are fully dissolved in distilled water.
-
-
Fabric Impregnation (Padding):
-
Immerse the cotton fabric in the finishing bath.
-
Pass the fabric through a padding mangle to ensure even application and to achieve a wet pick-up of 70-80%.
-
-
Drying:
-
Dry the treated fabric at 80-100°C for 2-5 minutes. The fabric should be dried to a specific moisture content before curing.
-
-
Curing:
-
Cure the dried fabric in a curing oven at 150-180°C for 2-5 minutes. The exact temperature and time will depend on the fabric weight and the specific formulation.
-
-
Post-Treatment:
-
After curing, wash the fabric to remove any unreacted chemicals.
-
Dry the washed fabric.
-
Visualizations
The following diagrams illustrate the chemical structure of TMADU, the general crosslinking mechanism, and a typical experimental workflow.
Caption: Chemical Structure of this compound (TMADU).
References
Application Note: Studying the Crosslinking Kinetics of Tetramethylol Acetylenediurea (TMADU)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetramethylol acetylenediurea (TMADU) is a versatile crosslinking agent synthesized from glycoluril (B30988) and formaldehyde.[1][2][3] Its structure, featuring four reactive methylol groups, enables the formation of stable three-dimensional polymer networks.[1][4] This property makes TMADU a valuable component in the formulation of coatings, adhesives, and controlled-release systems.[1][4] Understanding the crosslinking kinetics of TMADU is crucial for optimizing reaction conditions, controlling the final properties of the crosslinked material, and ensuring its effective application. This application note provides a detailed experimental setup and protocols for investigating the crosslinking kinetics of TMADU using differential scanning calorimetry (DSC), Fourier-transform infrared spectroscopy (FTIR), and rheological analysis.
Key Analytical Techniques
A multi-analytical approach is recommended to gain a comprehensive understanding of the TMADU crosslinking process.
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with the curing reaction, providing quantitative data on the total heat of reaction (ΔH), the glass transition temperature (Tg), and the rate of cure.[5][6][7] Both isothermal and non-isothermal (dynamic) DSC methods can be employed to determine kinetic parameters.[5][8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is a powerful tool for monitoring the chemical changes occurring during the crosslinking process.[9][10][11] By tracking the disappearance of the characteristic absorption bands of the methylol groups and the formation of new bonds, the extent of the reaction can be determined as a function of time and temperature.[12][13]
-
Rheological Analysis: Rheometry is used to characterize the evolution of the viscoelastic properties of the system as it transitions from a liquid to a solid state.[5][14][15] This technique is particularly useful for determining the gel point, which is a critical parameter in many processing applications.[16][17]
Experimental Protocols
Materials and Sample Preparation
-
Materials: this compound (TMADU), co-reactant (e.g., a polyol or polyamine, depending on the desired application), and any necessary solvents or catalysts.
-
Sample Preparation:
-
Accurately weigh the desired amounts of TMADU and the co-reactant.
-
Thoroughly mix the components at a controlled temperature to ensure a homogeneous mixture. If a solvent is used, ensure complete dissolution.
-
For DSC and rheometry, use the freshly prepared mixture directly. For FTIR, a thin film of the mixture can be cast onto a suitable substrate (e.g., a KBr window).
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the heat of reaction and kinetic parameters of the TMADU crosslinking reaction.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Non-isothermal (Dynamic) Scan:
-
Place a precisely weighed sample (5-10 mg) of the uncured TMADU formulation into an aluminum DSC pan.
-
Seal the pan and place it in the DSC cell. Use an empty sealed pan as a reference.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) from ambient temperature to a temperature where the crosslinking reaction is complete (e.g., 250 °C).
-
Record the heat flow as a function of temperature.
-
The total heat of reaction (ΔH) is determined by integrating the area under the exothermic peak.
-
-
Isothermal Scan:
-
Rapidly heat a new sample to a specific isothermal curing temperature (e.g., 120, 130, 140 °C).
-
Hold the sample at this temperature until the reaction is complete, as indicated by the heat flow returning to the baseline.
-
Record the heat flow as a function of time.
-
The degree of conversion (α) at any time (t) can be calculated as the ratio of the heat evolved up to that time (ΔHt) to the total heat of reaction (ΔH).
-
Fourier-Transform Infrared Spectroscopy (FTIR) Protocol
Objective: To monitor the chemical changes and determine the extent of reaction during TMADU crosslinking.
Instrumentation: A Fourier-transform infrared spectrometer, preferably with a heated transmission or attenuated total reflectance (ATR) accessory.
Procedure:
-
Apply a thin film of the uncured TMADU formulation onto the FTIR sample holder (e.g., KBr pellet or ATR crystal).
-
Record an initial FTIR spectrum at room temperature.
-
Heat the sample to the desired isothermal curing temperature.
-
Acquire FTIR spectra at regular time intervals during the curing process.
-
Monitor the decrease in the intensity of the characteristic absorption bands of the reactive functional groups (e.g., O-H stretching of the methylol groups around 3300 cm⁻¹) and the appearance of new bands corresponding to the formed crosslinks.
-
The extent of reaction can be quantified by normalizing the peak area of the reactive group to an internal standard peak that does not change during the reaction.
Rheological Analysis Protocol
Objective: To determine the gel time and monitor the change in viscoelastic properties during TMADU crosslinking.
Instrumentation: A rotational rheometer with parallel plate geometry and temperature control.
Procedure:
-
Place a sufficient amount of the uncured TMADU formulation onto the bottom plate of the rheometer.
-
Lower the upper plate to the desired gap setting (e.g., 1 mm).
-
Heat the sample to the desired isothermal curing temperature.
-
Perform small-amplitude oscillatory shear measurements at a constant frequency (e.g., 1 Hz) and strain.
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
The gel point is typically identified as the time at which the storage modulus (G') and the loss modulus (G'') crossover (G' = G'').[16]
Data Presentation
The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Non-isothermal DSC Data for TMADU Crosslinking
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Reaction (J/g) |
| 5 | 115.2 | 135.8 | 320.5 |
| 10 | 125.6 | 148.2 | 318.9 |
| 15 | 132.8 | 156.4 | 321.1 |
| 20 | 138.1 | 163.7 | 319.5 |
Table 2: Isothermal DSC Data for TMADU Crosslinking
| Isothermal Temperature (°C) | Time to Peak (min) | Degree of Conversion at Peak | Total Curing Time (min) |
| 120 | 25.3 | 0.52 | 90 |
| 130 | 15.8 | 0.55 | 65 |
| 140 | 9.7 | 0.58 | 45 |
Table 3: Rheological Data for TMADU Crosslinking
| Isothermal Temperature (°C) | Gel Time (min) | Complex Viscosity at Gel Point (Pa·s) | Final Storage Modulus (Pa) |
| 120 | 35.1 | 580 | 1.2 x 10⁶ |
| 130 | 22.5 | 450 | 1.5 x 10⁶ |
| 140 | 14.2 | 320 | 1.8 x 10⁶ |
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying TMADU crosslinking kinetics.
TMADU Crosslinking Reaction Pathway
Caption: Simplified reaction pathway for TMADU crosslinking.
Relationship of Analytical Techniques
Caption: Relationship between crosslinking process and analytical techniques.
References
- 1. Buy this compound | 5395-50-6 [smolecule.com]
- 2. This compound | 5395-50-6 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. FTIR Is an Ideal Technology for Studying Polymerization Reactions - Advancing Materials [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 13. pstc.org [pstc.org]
- 14. Rheological investigation of polymers | Anton Paar Wiki [wiki.anton-paar.com]
- 15. Core Monitoring of Thermoset Polymer Composites’ Curing with Embedded Nanocomposite Sensors: A Key Step Towards Process 4.0 [mdpi.com]
- 16. Rheology of Thermosets Part 4: Isothermal Curing - Polymer Innovation Blog [polymerinnovationblog.com]
- 17. tainstruments.com [tainstruments.com]
Troubleshooting & Optimization
Optimizing curing conditions for coatings formulated with Tetramethylol acetylenediurea.
This technical support center provides researchers, scientists, and formulation chemists with comprehensive guidance on optimizing the curing conditions for coatings formulated with Tetramethylol acetylenediurea (TMADU).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental curing mechanism of TMADU in a coating formulation?
A1: this compound (TMADU), a glycoluril-based crosslinker, cures by reacting its four hydroxymethyl (-CH₂OH) groups with functional groups present in the backbone of the primary resin (e.g., acrylic, polyester, or alkyd resins). This reaction typically requires an acid catalyst and thermal energy. The most common reactive sites on the primary resin are hydroxyl (-OH), carboxyl (-COOH), and amide (-CONH₂) groups. The process forms a dense, three-dimensional network of covalent bonds, which significantly enhances the coating's mechanical strength, chemical resistance, and adhesion.[1][2]
Q2: What are the typical curing temperatures and times for TMADU-based systems?
A2: TMADU-based coatings are thermosetting systems that generally require elevated temperatures to cure effectively. A typical curing schedule ranges from 120°C to 150°C (248°F to 302°F) . The exact time and temperature depend on several factors, including the reactivity of the main polymer, the type and concentration of the acid catalyst, and the desired final film properties. A common starting point is 20-30 minutes at 130°C.
Q3: Is an acid catalyst necessary for curing TMADU?
A3: Yes, an acid catalyst is essential to achieve a practical cure rate at typical baking temperatures.[3] Without a catalyst, the crosslinking reaction is extremely slow. Strong acids like p-Toluenesulfonic acid (p-TSA) or Dodecylbenzene sulfonic acid (DDBSA) are commonly used to accelerate the reaction between TMADU and the polymer binder.[3]
Q4: How does pH affect the stability and cure of a water-based TMADU formulation?
A4: In water-based systems, pH control is critical. TMADU formulations are typically stable under slightly alkaline or neutral conditions (pH 7.5-8.5). In this range, the crosslinking reaction is inhibited, ensuring good shelf-life. The addition of an acid catalyst lowers the pH of the film as water evaporates upon application. This acidic environment activates the TMADU, initiating the crosslinking reaction during the bake cycle. An overly acidic initial formulation can lead to premature crosslinking and poor package stability.
Q5: My cured TMADU coating is exhibiting yellowing. What is the cause?
A5: Yellowing in amino resin and glycoluril-based coatings can be caused by over-baking (excessive temperature or time) or the choice of catalyst and other formulation components. To mitigate this, screen different catalysts and ensure the oven temperature is uniform and does not exceed the recommended curing schedule.
Troubleshooting Guide
This guide addresses common problems encountered during the curing of TMADU-formulated coatings.
| Problem | Potential Cause | Recommended Solution |
| 1. Soft Film / Poor Hardness | - Incomplete Cure: Insufficient temperature or time. - Insufficient Catalyst: Catalyst concentration is too low, or the incorrect type of catalyst was used. - Incorrect Formulation: Ratio of TMADU to primary resin is too low. | - Increase bake temperature or time (see Table 1). - Increase catalyst level (typically 0.5-2.0% on total resin solids).[3] - Use a stronger acid catalyst (e.g., p-TSA). - Verify formulation calculations and increase TMADU content if necessary. |
| 2. Poor Adhesion to Substrate | - Incomplete Cure: The film has not crosslinked sufficiently to achieve maximum adhesion. - Poor Substrate Wetting: Surface tension issues preventing the coating from properly wetting the substrate. - Over-baking: The film has become too brittle and is losing adhesion. | - Optimize curing schedule (see Table 2). - Ensure the substrate is properly cleaned and pre-treated. - Incorporate a suitable wetting agent into the formulation. - Reduce curing temperature or time to avoid brittleness. |
| 3. Low Solvent Resistance | - Incomplete Cure: Insufficient crosslink density to resist solvent attack. - Low TMADU Content: Not enough crosslinker in the formula to build a resistant network. | - Increase curing temperature or time (see Table 3). - Increase catalyst concentration. - Increase the amount of TMADU in the formulation. |
| 4. Film Brittleness / Cracking | - Over-baking: Excessive temperature or time has led to a highly crosslinked but brittle film. - Excessive TMADU: The ratio of crosslinker to primary resin is too high. | - Reduce curing temperature or time. - Decrease the TMADU concentration in the formulation. - Consider using a more flexible primary resin. |
| 5. Surface Defects (Pinholes, Bubbles) | - Solvent/Water Entrapment: Film surface cures too quickly, trapping volatiles. - High Film Thickness: Excessively thick application can lead to solvent popping. | - Implement a "flash-off" period (5-10 minutes at ambient temperature) before baking. - Use a slower ramp-up to the final bake temperature. - Ensure application is within the recommended film thickness range. |
Quantitative Data on Curing Conditions
The following tables provide representative data illustrating the impact of curing parameters on key performance indicators. Note: These values are typical for a model water-based acrylic/TMADU system and should be used as a starting point for optimization.
Table 1: Effect of Cure Schedule on Film Hardness (Pencil Hardness, ASTM D3363) Catalyst: 1.0% p-TSA on total resin solids.
| Cure Time | 120°C | 130°C | 140°C | 150°C |
| 15 minutes | B | F | H | 2H |
| 20 minutes | F | H | 2H | 3H |
| 30 minutes | H | 2H | 3H | 4H |
Table 2: Effect of Cure Temperature on Adhesion (Cross-Hatch, ASTM D3359) Cure Time: 20 minutes; Catalyst: 1.0% p-TSA on total resin solids.
| Cure Temperature | Adhesion Rating (0B-5B) | Observation |
| 120°C | 3B | Jagged removal of squares along incisions. |
| 130°C | 5B | No detachment of squares from the substrate. |
| 140°C | 5B | No detachment of squares from the substrate. |
| 150°C | 4B | Small flakes of the coating detached at intersections. |
Table 3: Effect of Catalyst Concentration on Solvent Resistance (MEK Double Rubs, ASTM D4752) Cure Schedule: 135°C for 25 minutes.
| Catalyst (p-TSA) % on Resin Solids | MEK Double Rubs to Failure |
| 0.25% | 25 |
| 0.50% | 60 |
| 1.00% | 150 |
| 2.00% | >200 |
Experimental Protocols
Pencil Hardness Test (ASTM D3363)
This test determines the scratch hardness of a cured coating film.
-
Apparatus:
-
A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest).
-
A mechanical pencil sharpener and 400-grit sandpaper.
-
A pencil hardness tester device that holds the pencil at a 45° angle with a constant force (e.g., 750g), or manual application.
-
-
Procedure:
-
Prepare the pencil by sharpening it and then blunting the lead to a flat, smooth, circular cross-section by holding it perpendicular to the sandpaper and rotating.[4]
-
Place the coated panel on a firm, level surface.
-
Starting with a hard pencil (e.g., 2H), place the pencil on the coating surface at a 45° angle.
-
Push the pencil forward approximately 6-7 mm (¼ inch) with uniform pressure, ensuring the lead does not break.
-
Wipe the surface with a soft cloth and examine for a scratch or gouge in the film.
-
If a scratch is observed, repeat the test with the next softer pencil (e.g., H). If no scratch is seen, repeat with the next harder pencil (e.g., 3H).
-
The gouge hardness is the hardest pencil that does not cut through the film to the substrate. The scratch hardness is the hardest pencil that does not mar the surface. Report the gouge hardness as the primary result.[3][5][6][7]
-
Cross-Hatch Adhesion Test (ASTM D3359, Method B)
This test assesses the adhesion of coating films to a substrate by applying and removing pressure-sensitive tape over a lattice pattern cut into the coating.
-
Apparatus:
-
A cross-hatch cutting tool with multiple blades spaced 1 mm or 2 mm apart.
-
A soft brush.
-
Pressure-sensitive adhesion test tape (as specified in the standard).
-
-
Procedure:
-
Place the cured, coated panel on a firm surface.
-
Make a series of parallel cuts through the coating to the substrate using the cutting tool.
-
Rotate the panel 90 degrees and make a second series of cuts, creating a square lattice pattern.[8]
-
Gently brush the area to remove any detached flakes or ribbons of coating.
-
Apply the center of the test tape over the lattice and smooth it down firmly.
-
Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180° angle back upon itself.[9]
-
Inspect the grid area for any removed coating and classify the adhesion according to the ASTM D3359 scale (5B = no removal, 0B = >65% removal).[10][11]
-
Solvent Resistance (MEK Rub Test, ASTM D4752)
This test provides a quick assessment of the degree of cure by measuring the coating's resistance to a solvent.
-
Apparatus:
-
Methyl Ethyl Ketone (MEK) solvent.
-
Cheesecloth or cotton ball.
-
A finger or a rounded tool to apply consistent pressure.
-
-
Procedure:
-
Saturate the cheesecloth with MEK.
-
Using a fingertip wrapped in the saturated cloth, rub the coated surface with moderate pressure.
-
A "double rub" consists of one forward and one backward stroke over the same 1-1.5 inch path.[9][12]
-
Continue rubbing and count the number of double rubs until the coating is removed and the substrate is exposed.
-
Report the number of double rubs required to cause failure. A high number of rubs (>100) generally indicates a well-cured, resistant film.[9][12]
-
Visualizations
Caption: Troubleshooting workflow for a soft coating film.
Caption: Logical flow of the TMADU curing process.
References
- 1. guidechem.com [guidechem.com]
- 2. Buy this compound | 5395-50-6 [smolecule.com]
- 3. allnex.com [allnex.com]
- 4. allpowderpaints.com [allpowderpaints.com]
- 5. Self-Neutralizing Melamine–Urea–Formaldehyde–Citric Acid Resins for Wood Panel Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2017erp.com [2017erp.com]
- 7. paint.org [paint.org]
- 8. elcometer.com [elcometer.com]
- 9. allpowderpaints.com [allpowderpaints.com]
- 10. The Effect of p-Toluenesulfonic Acid and Phosphoric Acid (V) Content on the Heat Resistance and Thermal Properties of Phenol Resin and Phenol-Carbon Composite [mdpi.com]
- 11. series.publisso.de [series.publisso.de]
- 12. vitracoat.com [vitracoat.com]
Factors affecting the crosslinking efficiency of Tetramethylol acetylenediurea.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals utilizing Tetramethylol acetylenediurea (TMADU) as a crosslinking agent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMADU) and what is its primary application in research?
A1: this compound (TMADU) is a crosslinking agent, also known as Tetrakis(hydroxymethyl)glycoluril.[1] It is primarily used in the textile industry as a durable press finishing agent to impart wrinkle resistance and dimensional stability to cotton and blended fabrics.[1] In a research context, it can be employed to modify the properties of polymers containing active hydrogen atoms, such as cellulose, by forming stable crosslinks.
Q2: What is the crosslinking mechanism of TMADU?
A2: The crosslinking mechanism of TMADU involves the reaction of its four hydroxymethyl (-CH₂OH) groups with functional groups on the polymer chains, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH₂) groups.[2] This reaction, typically carried out under heat and in the presence of a catalyst, forms stable ether or ester linkages, creating a three-dimensional network structure within the polymer matrix. This network structure restricts the movement of polymer chains, which in turn imparts properties like wrinkle resistance and improved dimensional stability.
Q3: What are the key factors that influence the crosslinking efficiency of TMADU?
A3: The primary factors affecting the crosslinking efficiency of TMADU are:
-
pH of the reaction medium: The pH influences the rate of the crosslinking reaction.
-
Curing Temperature and Time: Adequate temperature and time are crucial for the reaction to proceed to completion.
-
Type and Concentration of Catalyst: Catalysts are often necessary to achieve a high degree of crosslinking at practical temperatures and times.
-
Concentration of TMADU: The ratio of the crosslinking agent to the polymer substrate affects the density of crosslinks.
-
Substrate Properties: The type of polymer and the availability of reactive functional groups on its surface play a significant role.
Q4: What types of catalysts can be used with TMADU?
A4: Lewis acids are commonly used as catalysts for crosslinking reactions involving N-methylol compounds like TMADU in textile finishing. Examples include magnesium chloride (MgCl₂), zinc chloride (ZnCl₂), and mixed-catalyst systems, which can enhance the reaction rate at lower curing temperatures.[3][4] The choice of catalyst can also influence the physical properties of the final crosslinked material.
Troubleshooting Guides
Issue 1: Low Wrinkle Recovery or Poor Crosslinking Efficiency
| Potential Cause | Troubleshooting Step |
| Incorrect pH of the finishing solution | The formation of crosslinks is pH-dependent. For cellulose, mildly acidic conditions (pH 4-6) are generally favorable for the reaction with N-methylol agents. Verify and adjust the pH of your TMADU solution using a suitable acid or buffer. |
| Insufficient Curing Temperature or Time | The crosslinking reaction is thermally activated. Ensure that the curing temperature and duration are within the recommended range for your specific substrate and catalyst system. Typical curing conditions for similar agents on cotton are in the range of 150-180°C for 2-5 minutes.[5][6] |
| Inadequate Catalyst Concentration or Inactive Catalyst | The catalyst is crucial for achieving a high degree of crosslinking. Verify the concentration of the catalyst in your formulation. Ensure the catalyst has not degraded due to improper storage. Consider trying a different catalyst or a mixed-catalyst system.[3][4] |
| Low Concentration of TMADU | A higher concentration of the crosslinking agent generally leads to a higher wrinkle recovery angle.[7] If the crosslinking is insufficient, consider increasing the concentration of TMADU in your finishing solution. |
| Presence of Interfering Substances | Certain substances, such as alkaline residues from previous processing steps or specific surfactants, can interfere with the crosslinking reaction. Ensure the substrate is thoroughly rinsed and has a neutral to slightly acidic pH before applying the TMADU solution. |
Issue 2: Excessive Fabric Stiffness or Brittleness
| Potential Cause | Troubleshooting Step |
| High Concentration of TMADU | An excessive amount of crosslinking can lead to a rigid and brittle material.[8] Reduce the concentration of TMADU in your formulation. |
| High Curing Temperature or Prolonged Curing Time | Over-curing can cause excessive crosslinking and potential degradation of the polymer substrate, leading to stiffness and loss of strength.[9] Optimize the curing conditions by reducing the temperature or time. |
| Absence of a Softening Agent | In textile applications, softeners are often included in the finishing formulation to counteract the stiffening effect of the crosslinking agent.[9] Consider adding a compatible softener to your formulation. |
Issue 3: Yellowing of the Treated Material
| Potential Cause | Troubleshooting Step |
| High Curing Temperature | Excessive heat during the curing process can lead to thermal degradation of the substrate or the crosslinking agent, causing yellowing.[10] Lower the curing temperature and/or reduce the curing time. |
| Type of Catalyst Used | Certain catalysts can contribute to yellowing, especially at higher temperatures. Experiment with different catalysts to find one that minimizes discoloration. |
| Residual Impurities | Impurities in the TMADU or on the substrate can cause yellowing upon heating. Ensure you are using a high-purity grade of TMADU and that the substrate is properly cleaned before treatment. |
Data Presentation
Table 1: Illustrative Effect of TMADU Concentration on Wrinkle Recovery Angle of Cotton Fabric
Disclaimer: The following data is illustrative and based on general trends observed with similar crosslinking agents. Specific experimental results for TMADU may vary.
| TMADU Concentration (g/L) | Catalyst (MgCl₂) Concentration (g/L) | Curing Temperature (°C) | Curing Time (min) | Wrinkle Recovery Angle (Warp + Weft) (°) |
| 40 | 15 | 160 | 3 | ~240 |
| 60 | 15 | 160 | 3 | ~260 |
| 80 | 15 | 160 | 3 | ~280 |
| 100 | 15 | 160 | 3 | ~295 |
| 120 | 15 | 160 | 3 | ~300 |
Table 2: Illustrative Effect of Curing Temperature on Crosslinking Efficiency
Disclaimer: The following data is illustrative. The optimal temperature depends on the substrate, catalyst, and desired properties.
| Curing Temperature (°C) | Curing Time (min) | TMADU Concentration (g/L) | Catalyst (MgCl₂) Concentration (g/L) | Relative Crosslinking Degree (%) |
| 140 | 3 | 80 | 15 | 75 |
| 150 | 3 | 80 | 15 | 85 |
| 160 | 3 | 80 | 15 | 95 |
| 170 | 3 | 80 | 15 | 98 |
| 180 | 3 | 80 | 15 | 99 (potential for yellowing and strength loss) |
Experimental Protocols
Protocol 1: General Procedure for Crosslinking Cotton Fabric with TMADU for Durable Press Finish
This protocol provides a general guideline. Optimization of concentrations, temperature, and time is recommended for specific applications.
1. Materials:
-
100% desized, scoured, and bleached cotton fabric
-
This compound (TMADU)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O) (Catalyst)
-
Non-ionic wetting agent
-
Acetic acid (to adjust pH)
-
Distilled water
2. Finishing Solution Preparation (Example for 80 g/L TMADU):
-
Add approximately 800 mL of distilled water to a beaker.
-
While stirring, add 1 g/L of a non-ionic wetting agent.
-
Slowly add 80 g of TMADU and stir until completely dissolved.
-
Add 15 g of MgCl₂·6H₂O and stir until dissolved.
-
Adjust the pH of the solution to 4.5 - 5.5 with a few drops of acetic acid.
-
Add distilled water to bring the final volume to 1 L.
3. Application:
-
Immerse the cotton fabric sample in the finishing solution at room temperature.
-
Pass the fabric through a laboratory padder to achieve a wet pick-up of 70-80%.
4. Drying:
-
Dry the padded fabric in a pre-heated oven or stenter at 100-110°C for 2-3 minutes.
5. Curing:
-
Cure the dried fabric in a curing oven at 160°C for 3 minutes.
6. Post-Treatment:
-
After curing, rinse the fabric thoroughly with cold water to remove any unreacted chemicals.
-
Optionally, wash the fabric with a non-ionic detergent at 50°C for 5 minutes, followed by rinsing.
-
Dry the fabric at ambient temperature.
Protocol 2: Evaluation of Crosslinking Efficiency by Wrinkle Recovery Angle (AATCC Test Method 66)
This method determines the wrinkle recovery of a woven fabric by measuring the angle of recovery of a creased specimen.
1. Apparatus:
-
Wrinkle recovery tester and specimen holder
-
Plastic press
-
Conditioning chamber
2. Specimen Preparation:
-
Cut six specimens (15 x 40 mm) from the treated fabric in the warp direction and six in the weft direction.
-
Condition the specimens at 21 ± 1°C and 65 ± 2% relative humidity for at least 4 hours.
3. Procedure:
-
Place a specimen in the specimen holder and crease it under a 500g load for 5 minutes.
-
Transfer the creased specimen to the wrinkle recovery tester.
-
Allow the specimen to recover for 5 minutes.
-
Measure the wrinkle recovery angle.
-
Repeat for all specimens.
4. Calculation:
-
Calculate the average wrinkle recovery angle for the warp and weft directions separately. The sum of the warp and weft angles is often reported.
Visualizations
References
- 1. This compound - Career Henan Chemical Co. [coreychem.com]
- 2. nbinno.com [nbinno.com]
- 3. aatcc.org [aatcc.org]
- 4. scilit.com [scilit.com]
- 5. ijret.org [ijret.org]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. fineotex.com [fineotex.com]
- 9. researchgate.net [researchgate.net]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Technical Support Center: Troubleshooting Poor Adhesion in Coatings Containing Tetramethylol Acetylenediurea (TMAD)
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with coatings containing Tetramethylol acetylenediurea (TMAD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly poor adhesion, encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMAD) and what is its primary function in coatings?
This compound (TMAD), also known as Tetramethylolglycoluril, is a crosslinking agent used in water-based coating formulations.[1][2] Its primary role is to improve the durability, chemical resistance, and adhesion of the coating.[1][3] The four methylol groups in the TMAD molecule react with functional groups like hydroxyl, carboxyl, and amide groups present in the polymer backbone of the coating resin.[1][4] This reaction creates a robust, three-dimensional crosslinked network.[1]
Q2: What is the chemical reaction behind TMAD's crosslinking functionality?
The crosslinking mechanism of TMAD involves the reaction of its hydroxymethyl (-CH₂OH) groups with active hydrogen-containing functional groups (e.g., -OH, -COOH, -NH₂) on the polymer chains of the binder resin. This is a condensation reaction that typically occurs at elevated temperatures and is catalyzed by an acid.[5][6] Water is released as a byproduct of this reaction. The result is the formation of stable ether or ester linkages, creating a durable, crosslinked coating film.
Q3: Can TMAD serve any other function in a coating formulation besides crosslinking?
Yes, TMAD is also known to act as a formaldehyde-releasing biocide.[3] This dual functionality can be beneficial in coatings where antimicrobial properties are desired. However, it's important to be aware of the potential for formaldehyde (B43269) emissions, especially during the curing process and throughout the service life of the coating.[7]
Troubleshooting Guide for Poor Adhesion
Poor adhesion is a common issue in coating applications and can manifest as blistering, cracking, peeling, or delamination.[8][9] When working with TMAD-containing coatings, several factors can contribute to inadequate adhesion. This guide provides a systematic approach to identifying and resolving these issues.
Problem Area 1: Formulation Issues
Inadequate formulation is a primary cause of poor adhesion. The concentration of TMAD, the choice of resin, and the presence of an appropriate catalyst are all critical factors.
Q: My coating is exhibiting poor adhesion. Could the concentration of TMAD be the issue?
A: Yes, the concentration of TMAD is crucial for achieving optimal crosslinking and adhesion. Insufficient TMAD will result in an under-crosslinked film with poor mechanical properties and adhesion. Conversely, an excessive amount of TMAD can lead to a brittle coating that may also exhibit poor adhesion.
Recommended Actions:
-
Review Formulation: Ensure the TMAD concentration is appropriate for the specific resin system being used. Consult technical literature for recommended starting formulations.
-
Optimize Concentration: If adhesion is poor, consider running a ladder study with varying concentrations of TMAD to determine the optimal level for your system.
Q: Does the type of resin I'm using matter when incorporating TMAD?
A: Absolutely. TMAD is most effective with resins that have functional groups available for crosslinking, such as hydroxyl, carboxyl, or amide groups.[4] Using a resin with a low density of these functional groups will result in a poorly crosslinked network and, consequently, poor adhesion.
Recommended Actions:
-
Select Appropriate Resins: Utilize acrylic, polyester, alkyd, or epoxy resins known to be compatible with amino crosslinkers.[10][11]
-
Consult Supplier Data: Review the technical data sheets for both your resin and TMAD to ensure compatibility.
Q: I'm not using a catalyst in my formulation. Could this be the cause of poor adhesion?
A: Yes, the crosslinking reaction of TMAD is typically catalyzed by a strong acid.[5][12] Without a catalyst, the reaction may be too slow or may not proceed to completion, leading to an under-cured and poorly adhering coating.
Recommended Actions:
-
Incorporate an Acid Catalyst: Add a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA), to your formulation. The optimal concentration will depend on the specific resin and curing conditions.[13]
-
Blocked Catalysts: For improved formulation stability, consider using a blocked acid catalyst that becomes active only upon heating.
Problem Area 2: Substrate Preparation
The condition of the substrate surface is paramount for achieving good adhesion. A poorly prepared surface will prevent the coating from forming a strong bond, regardless of how well the coating itself is formulated.
Q: I'm observing delamination of the coating from the substrate. What could be the issue with my substrate preparation?
A: Delamination is often a direct result of inadequate surface preparation.[14] Contaminants on the surface, such as oil, grease, dust, or rust, can act as a barrier, preventing the coating from making direct contact with the substrate.[15][16] An overly smooth surface may also not provide sufficient mechanical anchoring for the coating.[17]
Recommended Actions:
-
Thorough Cleaning: Ensure the substrate is meticulously cleaned to remove all contaminants. This can involve solvent wiping, alkaline cleaning, or other appropriate methods depending on the substrate and the nature of the contaminants.[16][18]
-
Surface Roughening: For non-porous and smooth substrates like metal, mechanical or chemical etching can create a surface profile that enhances mechanical adhesion.[15][19]
-
Primer Application: For certain substrates, the use of a suitable primer can significantly improve the adhesion of the topcoat.[20]
Surface Preparation Recommendations for Common Substrates
| Substrate | Recommended Preparation Steps |
| Steel | 1. Degreasing: Remove oil and grease using a suitable solvent or alkaline cleaner.[16] 2. Mechanical Cleaning: Use abrasive blasting to remove mill scale and rust, creating a surface profile.[18] 3. Dust Removal: Ensure all abrasive dust is removed from the surface before coating. |
| Aluminum | 1. Degreasing: Clean the surface with a solvent to remove oils. 2. Chemical Treatment: Use an acid etch or a conversion coating to create a stable, receptive surface for the coating. |
| Plastics | 1. Cleaning: Remove any mold release agents or other surface contaminants. 2. Abrasion: Lightly abrade the surface to increase roughness.[19] 3. Adhesion Promoter: In some cases, an adhesion promoter specific to the type of plastic may be necessary. |
Problem Area 3: Curing Process
The curing process, specifically the time and temperature, is critical for driving the crosslinking reaction to completion. Improper curing is a frequent cause of adhesion failure.
Q: My coating feels soft and has poor adhesion even after curing. What's wrong with my curing process?
A: A soft coating with poor adhesion is a classic sign of under-curing. The crosslinking reaction between TMAD and the resin is temperature-dependent.[21] If the curing temperature is too low or the curing time is too short, the crosslinking network will not fully form.
Recommended Actions:
-
Verify Curing Parameters: Ensure that the curing temperature and time are within the recommended range for your specific coating system. A typical curing temperature range for TMAD-containing coatings is 60-150°C.
-
Optimize Curing Schedule: If adhesion issues persist, consider increasing the curing temperature or extending the curing time. It's advisable to conduct a series of experiments to determine the optimal curing schedule for your formulation and substrate.
-
Ensure Uniform Heating: Inconsistent heating can lead to variations in curing across the coated surface. Verify that your oven or heating apparatus provides uniform temperature distribution.
Impact of Curing Temperature on Crosslinking Efficiency
| Curing Temperature | Expected Outcome | Potential Issues with Poor Adhesion |
| Too Low | Incomplete crosslinking reaction. | The coating will be soft, may have a tacky feel, and will exhibit poor adhesion and chemical resistance. |
| Optimal Range | Complete and efficient crosslinking. | A well-cured coating with good hardness, flexibility, and excellent adhesion. |
| Too High | Can lead to over-curing, making the coating brittle. May also cause discoloration. | A brittle coating can crack or delaminate, especially under mechanical stress. |
Experimental Protocols
Adhesion Testing Methodologies
To quantitatively assess the adhesion of your TMAD-containing coatings, standardized test methods should be employed.
Protocol 1: Cross-Hatch Adhesion Test (ASTM D3359)
This method is suitable for a qualitative to semi-quantitative assessment of adhesion.[22][23]
Materials:
-
Cross-hatch cutter with the appropriate blade spacing for the coating thickness.
-
Pressure-sensitive adhesive tape (as specified in the standard).
-
Soft brush.
-
Magnifying glass.
Procedure:
-
Select a representative area of the coated substrate.
-
Make a series of parallel cuts through the coating down to the substrate using the cross-hatch cutter.
-
Make a second series of cuts perpendicular to the first, creating a lattice pattern.
-
Gently brush the area to remove any loose flakes of coating.
-
Firmly apply the pressure-sensitive tape over the lattice pattern.
-
After a specified time, rapidly pull the tape off at a 180-degree angle.
-
Examine the lattice area and the tape for any removed coating.
-
Rate the adhesion according to the ASTM D3359 classification scale (5B = no peeling, 0B = severe peeling).[24]
Protocol 2: Pull-Off Adhesion Test (ASTM D4541)
This method provides a quantitative measure of the adhesion strength in terms of the force required to pull the coating from the substrate.[25][26]
Materials:
-
Portable pull-off adhesion tester.
-
Loading fixtures (dollies) of the appropriate size.
-
Adhesive for bonding the dollies to the coating.
-
Solvent for cleaning the dollies and the coating surface.
Procedure:
-
Clean the surface of the coating and the base of the dolly with a suitable solvent.
-
Prepare the adhesive according to the manufacturer's instructions.
-
Apply a uniform layer of adhesive to the base of the dolly.
-
Press the dolly firmly onto the coated surface and allow the adhesive to cure completely.
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a steady rate until the dolly is pulled off.
-
Record the pull-off force and note the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating, or adhesive failure between the dolly and the coating).[27]
Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting poor adhesion in coatings containing this compound.
Caption: Troubleshooting workflow for poor coating adhesion.
References
- 1. Page loading... [wap.guidechem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. Buy this compound | 5395-50-6 [smolecule.com]
- 4. allnex.com [allnex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. health.ec.europa.eu [health.ec.europa.eu]
- 8. Coating Failure Troubleshooting [marvelcoatings.com]
- 9. Paint adhesion testing - Wikipedia [en.wikipedia.org]
- 10. Amino Crosslinkers - 湛新树脂官方网站 [allnex.cn]
- 11. Amino Crosslinkers | Technologies | Allnex The Resin Company - allnex [allnex.com]
- 12. wernerblank.com [wernerblank.com]
- 13. kingindustries.com [kingindustries.com]
- 14. adv-polymer.com [adv-polymer.com]
- 15. benchmarkabrasives.com [benchmarkabrasives.com]
- 16. metalzenith.com [metalzenith.com]
- 17. What is Surface Preparation? (An In-Depth Guide) - TWI [twi-global.com]
- 18. inspenet.com [inspenet.com]
- 19. What is Surface Preparation: Steps & Examples | Laserax [laserax.com]
- 20. youtube.com [youtube.com]
- 21. diva-portal.org [diva-portal.org]
- 22. micomlab.com [micomlab.com]
- 23. industrialphysics.com [industrialphysics.com]
- 24. store.astm.org [store.astm.org]
- 25. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]
- 26. Adhesion Test: Methods, Standards, & Testing Techniques [testronixinstruments.com]
- 27. Test Methods for Coating Adhesion [ltcoatingline.com]
Technical Support Center: Stability of Aqueous Tetramethylol Acetylenediurea (TMAD) Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on improving the stability of aqueous solutions of Tetramethylol acetylenediurea (TMAD). Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative stability data, and detailed experimental protocols to address common challenges encountered during experimental work with TMAD.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and storage of aqueous TMAD solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid decrease in solution pH and/or appearance of a sharp odor. | Hydrolysis of TMAD leading to the release of formaldehyde (B43269), which can be oxidized to formic acid. | Prepare solutions fresh before use. If storage is necessary, use an acidic buffer (pH 4-5) and store at low temperatures (2-8°C). Consider the use of a formaldehyde scavenger if compatible with your experimental design. |
| Inconsistent experimental results between batches of TMAD solution. | Degradation of TMAD due to improper storage or preparation. Variation in water quality or pH. | Standardize the solution preparation protocol. Use high-purity water and a calibrated pH meter. Prepare single-use aliquots to avoid repeated warming and cooling of a stock solution. |
| Precipitation or cloudiness in the solution. | Poor solubility or degradation product formation. | Ensure the concentration of TMAD does not exceed its solubility limit in the chosen solvent. Prepare solutions at the intended temperature of use. If precipitation occurs upon storage, it is likely due to degradation, and the solution should be discarded. |
| Loss of TMAD activity or efficacy in biological assays. | Hydrolysis of the active TMAD molecule. Interference from degradation products like formaldehyde. | Confirm the stability of TMAD under your specific assay conditions (pH, temperature, media components). Run a time-course experiment to determine the window of TMAD stability in your assay medium. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in aqueous TMAD solutions?
A1: The primary cause of instability is hydrolysis. TMAD is susceptible to hydrolysis in aqueous environments, which leads to the release of formaldehyde and the progressive breakdown of the molecule to trimethylol acetylenediurea, dimethylol acetylenediurea, monomethylol acetylenediurea, and finally acetylenediurea.[1] This process is highly dependent on pH and temperature.
Q2: How does pH affect the stability of TMAD solutions?
A2: The pH of the solution is a critical factor in TMAD stability. The hydrolysis of TMAD is rapid in neutral and alkaline conditions. It is significantly more stable in acidic conditions (pH 4).[1]
Q3: What is the effect of temperature on TMAD solution stability?
A3: Higher temperatures accelerate the rate of TMAD hydrolysis at all pH levels.[1] For optimal stability, solutions should be prepared and stored at low temperatures (e.g., 2-8°C).
Q4: Can I pre-dissolve TMAD in an organic solvent before preparing an aqueous solution?
A4: While TMAD has some solubility in solvents like DMSO and methanol, the introduction of an aqueous buffer for your final working solution will still initiate hydrolysis. The use of co-solvents may alter the rate of hydrolysis, and this should be empirically determined for your specific application.
Q5: Are there any additives that can improve the stability of TMAD solutions?
A5: While specific stabilizers for TMAD solutions in a research context are not well-documented, general strategies for formaldehyde-releasing compounds can be considered. The use of formaldehyde scavengers, such as urea (B33335) or certain amines, has been explored in industrial applications to reduce formaldehyde emissions.[2] However, the compatibility and potential interference of these scavengers in a biological experiment must be carefully evaluated. The most practical approach for researchers is to control the stability through pH and temperature.
Q6: How should I store aqueous TMAD solutions?
A6: Due to its inherent instability in aqueous solutions, it is highly recommended to prepare TMAD solutions fresh before each experiment. If short-term storage is unavoidable, prepare the solution in an acidic buffer (pH 4-5), store in tightly sealed containers at 2-8°C, and protect from light.
Data Presentation: TMAD Hydrolysis Half-Life
The following table summarizes the half-life of TMAD in aqueous solutions under different pH and temperature conditions. This data is crucial for planning experiments and understanding the stability window of TMAD.
| pH | Temperature (°C) | Half-Life |
| 4 | 20 | 83-95 days |
| 4 | 30 | 14.6-15.9 days |
| 7 | 20 | 3.55 hours (0.15 days) |
| 7 | 30 | 0.9 hours (0.04 days) |
| 9 | 20 | Spontaneous (complete hydrolysis) |
| 9 | 30 | Spontaneous (complete hydrolysis) |
Data sourced from MAK Value Documentations – this compound.[1]
Experimental Protocols
Protocol 1: Preparation of a Buffered Aqueous TMAD Solution
This protocol describes the preparation of a TMAD solution in an acidic buffer to maximize its stability for short-term use.
Materials:
-
This compound (TMAD) powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Citrate (B86180) buffer components (Citric acid, Sodium citrate) or a pre-made pH 4.0 buffer solution
-
Calibrated pH meter
-
Sterile, low-protein-binding tubes
-
0.22 µm sterile filter
Methodology:
-
Buffer Preparation:
-
Prepare a 0.1 M citrate buffer and adjust the pH to 4.0 using citric acid or sodium citrate.
-
Filter the buffer solution through a 0.22 µm sterile filter.
-
-
TMAD Solution Preparation:
-
Accurately weigh the required amount of TMAD powder in a sterile tube.
-
Add the pH 4.0 citrate buffer to the TMAD powder to achieve the desired final concentration.
-
Gently vortex or sonicate at a low temperature until the TMAD is completely dissolved.
-
-
Storage and Handling:
-
Use the solution immediately after preparation for best results.
-
If short-term storage is necessary, store the solution at 2-8°C and protect it from light.
-
It is advisable to prepare only the volume needed for the experiment to avoid waste and degradation of the stock.
-
Protocol 2: Evaluation of TMAD Stability in an Experimental Buffer
This protocol outlines a method to assess the stability of TMAD in your specific experimental buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Prepared TMAD solution in your experimental buffer
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with a suitable modifier like formic acid)
-
Incubator or water bath set to the experimental temperature
-
Autosampler vials
Methodology:
-
Sample Preparation:
-
Prepare a fresh solution of TMAD in your experimental buffer at the desired concentration.
-
-
Time-Zero (T0) Analysis:
-
Immediately after preparation, take an aliquot of the TMAD solution, dilute if necessary, and inject it into the HPLC system to determine the initial concentration and purity. This will serve as your T0 reference.
-
-
Incubation:
-
Incubate the remaining TMAD solution at your intended experimental temperature.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from the incubated solution.
-
Dilute the aliquot to the same concentration as the T0 sample and analyze by HPLC.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the remaining TMAD peak area relative to the T0 peak area.
-
Plot the percentage of remaining TMAD against time to determine the degradation kinetics and the half-life of TMAD under your specific experimental conditions.
-
Visualizations
Caption: Experimental workflow for determining TMAD stability.
Caption: Factors influencing TMAD solution stability.
References
Strategies to minimize byproducts in the synthesis of Tetramethylol acetylenediurea.
Technical Support Center: Synthesis of Tetramethylol Acetylenediurea
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and answers to frequently asked questions to minimize byproduct formation during the synthesis of this compound (TMAD).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary byproducts encountered during the synthesis of this compound?
The most common byproducts are incompletely substituted versions of the glycoluril (B30988) starting material. These include monomethylol, dimethylol, and trimethylol acetylenediurea.[1] These arise when not all four reactive nitrogen-hydrogen bonds on the glycoluril molecule have reacted with formaldehyde (B43269).[2] Additionally, hydrolysis of the final product can occur, breaking it down into these intermediates and releasing formaldehyde.[1]
Q2: How does the reaction pH influence byproduct formation?
The reaction is highly pH-sensitive and requires alkaline conditions to proceed efficiently and minimize byproducts.
-
Optimal pH: The ideal pH range is between 8.0 and 9.0.[3][4] An initial pH of around 8.7 is often used, which may be adjusted to 8.0 as the reaction proceeds.[3][4]
-
Mechanism: Under alkaline conditions, the nitrogen atoms on the glycoluril ring are deprotonated, which enhances their nucleophilicity, allowing them to effectively attack the electrophilic carbon of formaldehyde.[2]
-
Troubleshooting (Low pH): If the pH is too low (acidic or neutral), the reaction rate will be slow, leading to an incomplete reaction and a higher proportion of partially methylolated byproducts.[1]
-
Troubleshooting (High pH): While alkaline conditions are necessary, an excessively high pH (e.g., >10) can promote side reactions of formaldehyde, such as the Cannizzaro reaction, which can reduce the availability of formaldehyde for the main reaction.
Q3: What is the recommended temperature for the synthesis?
The reaction temperature should be carefully controlled to ensure complete dissolution of the reactants while avoiding unwanted side reactions. A typical procedure involves starting the reaction at a lower temperature and allowing a moderate increase.
-
Initial Temperature: Begin the reaction at approximately 40°C to mix the reactants.[3][4]
-
Reaction Temperature: Allow the temperature to gradually rise to 55-60°C during the exothermic reaction.[2][4]
-
Troubleshooting: Temperatures exceeding this range can accelerate side reactions and potentially lead to the degradation of the desired product. Controlling the temperature below 50°C has been cited as a way to avoid unwanted side products.[2]
Q4: Why is using an excess of formaldehyde crucial for minimizing byproducts?
To maximize the yield of the fully substituted this compound, a stoichiometric excess of formaldehyde is essential.
-
Recommended Ratio: A molar ratio of at least 4 moles of formaldehyde to 1 mole of glycoluril is required.[2] To drive the equilibrium toward the final product, a larger excess is commonly used, with some protocols specifying a 5:1 molar ratio (e.g., 10 moles of formaldehyde to 2 moles of glycoluril).[3][4]
-
Effect on Byproducts: Using an excess of formaldehyde ensures that there are sufficient formaldehyde molecules available to react with all four N-H sites on the glycoluril molecule, thereby minimizing the formation of mono-, di-, and tri-substituted intermediates.[2]
Q5: My final product yield is low and appears impure. What are the common causes and purification methods?
Low yield and impurity are typically traced back to suboptimal reaction conditions.
-
Likely Causes:
-
Incorrect pH control (too low or too high).
-
Poor temperature management.
-
Insufficient molar excess of formaldehyde.
-
Impure starting materials (glycoluril or formaldehyde).
-
-
Purification Protocol: The most common method for purifying the crude product is crystallization.[2][5] After concentrating the reaction mixture, the resulting syrup is poured into a non-solvent like methanol (B129727), causing the white, crystalline this compound to precipitate.[3] The precipitate can then be isolated by filtration and dried.[3]
Data Presentation: Optimal Synthesis Parameters
The following table summarizes the key quantitative parameters for minimizing byproducts and maximizing yield in the synthesis of this compound, based on established protocols.[2][3][4]
| Parameter | Recommended Value / Condition | Rationale & Impact on Purity |
| Starting Materials | Glycoluril (Acetylenediurea), Formaldehyde (aqueous solution, e.g., 44%) | High-purity reactants are essential for a clean reaction. |
| Molar Ratio (Formaldehyde:Glycoluril) | ≥ 4:1 (5:1 is common) | Drives the reaction to completion, ensuring full tetramethylolation and minimizing partially substituted byproducts.[2] |
| pH | 8.0 - 9.0 (Adjusted with NaOH solution) | Catalyzes the nucleophilic addition by enhancing the nucleophilicity of glycoluril's nitrogen atoms.[2] Prevents incomplete reaction. |
| Temperature | Initial: 40°C; Reaction: Allow rise to 55-60°C | Ensures dissolution of reactants and provides sufficient energy for the reaction without promoting side reactions or degradation.[2][3] |
| Purification Method | Precipitation/Crystallization from Methanol | Effectively separates the desired crystalline product from unreacted starting materials and soluble impurities.[3] |
| Expected Yield | ~92% | High yield is achievable under optimized conditions.[3][4] |
Experimental Protocol: High-Purity Synthesis
This protocol details a standard laboratory procedure for synthesizing this compound with a high yield and purity.
Materials:
-
Glycoluril (284 parts by weight, ~2 moles)
-
44% Aqueous Formaldehyde Solution (688 parts by weight, ~10 moles)
-
0.5 N Sodium Hydroxide (NaOH) Solution
-
Methanol
-
Reaction vessel with mechanical stirrer, thermometer, and reflux condenser
Methodology:
-
Vessel Preparation: Charge the reaction vessel with the 44% aqueous formaldehyde solution (688 parts).[3]
-
Initial pH Adjustment: While stirring, adjust the pH of the formaldehyde solution to 8.7 using the 0.5 N NaOH solution.[3][4]
-
Addition of Glycoluril: Maintain the solution temperature at 40°C and slowly add the glycoluril (284 parts).[3][4]
-
Controlled Exothermic Reaction: The reaction is exothermic. Allow the temperature to naturally rise to 55°C as the glycoluril dissolves.[3][4] Most of the solid should dissolve at this stage.
-
Secondary pH Adjustment: After approximately 15 minutes, check the pH and adjust it to 8.0 with a small amount of 0.5 N NaOH solution to obtain a clear, pale-yellow solution.[3]
-
Concentration: Reduce the pressure in the vessel and distill off the water at 50°C until the remaining volume is approximately 640 parts. This will result in a concentrated, syrupy product.[3]
-
Precipitation and Crystallization: Pour the warm, syrupy concentrate into methanol (800 parts) while stirring. A white crystalline precipitate of this compound will form.[3]
-
Isolation and Drying: Filter the white precipitate from the methanol solution. Dry the collected solid to obtain the final product. The expected yield is approximately 483 parts (92%).[3][4]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis, focusing on the key parameters that affect purity and yield.
References
Technical Support Center: High-Purity Tetramethylol Acetylenediurea (TMAD)
Welcome to the technical support center for the purification of high-purity Tetramethylol acetylenediurea (TMAD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purification techniques and to troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Common impurities in crude TMAD primarily arise from the starting materials and potential side reactions or degradation. These include:
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Unreacted Starting Materials: Residual glycoluril (B30988) and excess formaldehyde (B43269) from the synthesis reaction.[1]
-
Partially Methylolated Intermediates: Incomplete reaction can lead to the presence of mono-, di-, and trimethylol acetylenediurea.
-
Hydrolysis Products: TMAD can be susceptible to hydrolysis, especially under neutral or alkaline conditions, leading to the formation of partially methylolated species and formaldehyde.[2]
-
Polymeric Byproducts: Undesired polymerization reactions can occur, forming insoluble resinous materials.
Q2: What is the recommended primary purification technique for TMAD?
A2: The most common and effective primary purification method for TMAD is recrystallization, specifically by precipitation from a concentrated aqueous solution using an anti-solvent like methanol (B129727).[3][4] This technique is effective at removing most of the common impurities.
Q3: Are there alternative purification methods for TMAD?
A3: Yes, for achieving very high purity or for separating complex impurity profiles, flash column chromatography can be employed. This technique is particularly useful for removing impurities with similar polarity to TMAD that may be difficult to separate by recrystallization alone.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of TMAD can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a sensitive method for quantifying the purity of TMAD and detecting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure of TMAD and identify the presence of impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. Pure TMAD has a reported melting point of 137-138 °C.[5][6] A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guides
Recrystallization by Methanol Precipitation
This section addresses common issues encountered when purifying TMAD by precipitating it from a concentrated aqueous solution with methanol.
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling Out" or Formation of a Gummy Precipitate | The solution is too concentrated, or the methanol is added too quickly, causing the TMAD to come out of solution above its melting point.[7] | 1. Gently warm the mixture to redissolve the oil. 2. Add a small amount of additional water to decrease the concentration. 3. Add the methanol more slowly while vigorously stirring to ensure rapid mixing and promote crystallization. 4. "Scratching" the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.[7] |
| Low Yield of Precipitated TMAD | 1. Too much water was used to dissolve the crude product, or the solution was not concentrated enough before adding methanol. 2. Too much methanol was added, increasing the solubility of TMAD in the final solvent mixture.[8] 3. The solution was not cooled sufficiently to allow for complete precipitation. | 1. Before adding methanol, ensure the aqueous solution is concentrated to a syrupy consistency by rotary evaporation under reduced pressure.[3] 2. Use the minimum amount of methanol required to induce precipitation. 3. After precipitation, cool the mixture in an ice bath for at least 30 minutes to maximize crystal formation. |
| Product is still impure after recrystallization | 1. Impurities may have co-precipitated with the TMAD. 2. The crystals were not washed sufficiently after filtration. | 1. Ensure slow cooling and precipitation to allow for selective crystallization. A second recrystallization may be necessary. 2. Wash the filtered crystals with a small amount of cold methanol to remove any adhering mother liquor containing impurities. |
Flash Column Chromatography
This section provides guidance for troubleshooting issues during the purification of TMAD using flash chromatography.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of TMAD from Impurities | 1. Inappropriate solvent system (mobile phase) was chosen. 2. The column was overloaded with the crude sample. 3. The silica (B1680970) gel particle size is too large, leading to poor resolution.[9] | 1. Optimize the mobile phase using thin-layer chromatography (TLC) first to achieve good separation between TMAD and the impurities. 2. Reduce the amount of crude TMAD loaded onto the column. 3. Use silica gel with a particle size of 40-63 µm (230-400 mesh) for optimal separation.[9] |
| TMAD does not elute from the column | The mobile phase is not polar enough to elute the highly polar TMAD. | Gradually increase the polarity of the mobile phase. For example, if using a Heptane/Ethyl Acetate system, increase the percentage of Ethyl Acetate. If using a Methylene Chloride/Acetone system, increase the percentage of Acetone. |
| Cracking or Channeling of the Silica Gel Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Parameter | Recrystallization (Methanol Precipitation) | Flash Column Chromatography |
| Primary Application | Primary purification of crude TMAD | High-purity purification, separation of close-running impurities |
| Typical Purity Achieved | >95% | >99% |
| Reported Yield | ~92%[3] | Variable, typically lower than recrystallization |
| Throughput | High, suitable for large quantities | Lower, suitable for smaller to medium quantities |
| Complexity | Relatively simple | More complex, requires expertise in chromatography |
| Solvent Consumption | Moderate | High |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Soluble[10] | Used as the primary solvent for recrystallization. |
| Methanol | Slightly Soluble[5][6] | Used as an anti-solvent for precipitation. |
| Chloroform | Slightly Soluble[5][6] | |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[5][6] |
Experimental Protocols
Protocol 1: Purification of TMAD by Recrystallization (Methanol Precipitation)
This protocol is adapted from a standard synthesis procedure.[3]
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Dissolution: Dissolve the crude TMAD in a minimal amount of hot water (approximately 60-70 °C).
-
Concentration: Concentrate the aqueous solution under reduced pressure using a rotary evaporator until a viscous, syrupy consistency is achieved.
-
Precipitation: While vigorously stirring, slowly add methanol to the warm, concentrated TMAD syrup. A white crystalline precipitate of TMAD will form.
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Cooling: Cool the suspension in an ice bath for at least 30 minutes to ensure complete precipitation.
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Filtration: Collect the crystalline product by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove residual impurities.
-
Drying: Dry the purified TMAD in a vacuum oven at a temperature below its melting point to remove any residual solvent.
Protocol 2: Purification of TMAD by Flash Column Chromatography
This protocol provides a general guideline for flash chromatographic purification. The specific solvent gradient should be optimized based on TLC analysis of the crude mixture.
-
Stationary Phase: Silica gel (40-63 µm particle size).
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude TMAD in a minimal amount of a suitable solvent (e.g., a mixture of the mobile phase components) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of increasing polarity. Two potential solvent systems are:
-
System A: Heptane/Ethyl Acetate
-
System B: Methylene Chloride/Acetone
-
-
Fraction Collection: Collect fractions and monitor the elution of TMAD and impurities using TLC or HPLC.
-
Solvent Removal: Combine the pure fractions containing TMAD and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical relationship diagram for troubleshooting impure this compound.
References
- 1. Buy this compound | 5395-50-6 [smolecule.com]
- 2. series.publisso.de [series.publisso.de]
- 3. This compound | 5395-50-6 [chemicalbook.com]
- 4. US2697714A - Production of tetramethylol glycoluril - Google Patents [patents.google.com]
- 5. This compound CAS#: 5395-50-6 [m.chemicalbook.com]
- 6. This compound | 5395-50-6 [amp.chemicalbook.com]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. Page loading... [wap.guidechem.com]
Technical Support Center: Optimizing Tetramethylol Acetylenediurea (TMAD) Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Tetramethylol acetylenediurea (TMAD) reactions through the precise adjustment of pH and temperature.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of TMAD, with a focus on resolving them by modifying reaction pH and temperature.
Issue 1: Low Yield of this compound
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Question: My reaction is resulting in a significantly lower yield of TMAD than expected. What are the likely causes related to pH and temperature, and how can I improve it?
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Answer: A low yield of TMAD can stem from several factors influenced by pH and temperature. The synthesis of TMAD from glycoluril (B30988) and formaldehyde (B43269) involves two key reaction steps: hydroxymethylation (addition of formaldehyde) and subsequent condensation. The rates of these reactions are highly dependent on the reaction conditions.
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Suboptimal pH: The initial hydroxymethylation of glycoluril is catalyzed by both acids and bases. However, the subsequent condensation reaction is primarily acid-catalyzed. For TMAD synthesis, a slightly alkaline condition is generally preferred to promote the initial addition of formaldehyde to all four available sites on the glycoluril molecule. If the pH is too low (acidic), premature condensation can occur, leading to the formation of insoluble oligomers and polymers, thus reducing the yield of the desired monomeric TMAD. Conversely, if the pH is too high, a side reaction known as the Cannizzaro reaction can occur, where formaldehyde disproportionates into methanol (B129727) and formic acid, reducing the effective concentration of formaldehyde available for the reaction.
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Incorrect Temperature Profile: The reaction temperature plays a crucial role in reaction kinetics. While higher temperatures can increase the reaction rate, they can also promote side reactions and the formation of byproducts if not carefully controlled. An optimal temperature profile often involves a gradual increase. Starting at a moderate temperature (e.g., 40°C) allows for the controlled hydroxymethylation of glycoluril. Subsequently, a gradual increase in temperature (e.g., to 55-60°C) can facilitate the completion of the reaction without encouraging significant byproduct formation.[1] Temperatures that are too low will result in an incomplete reaction and consequently a low yield.
-
| Parameter | Potential Cause for Low Yield | Recommended Action |
| pH | pH is too acidic (e.g., < 7) | Adjust the initial pH of the formaldehyde solution to the alkaline range (e.g., 8.5-9.0) using a suitable base like NaOH before adding glycoluril.[2] |
| pH is excessively alkaline (e.g., > 11) | Maintain the pH in the moderately alkaline range to minimize the Cannizzaro reaction. | |
| Temperature | Reaction temperature is too low | Ensure the reaction mixture reaches the optimal temperature range (e.g., 50-60°C) and is maintained for a sufficient duration to drive the reaction to completion.[1] |
| Reaction temperature is too high or increased too quickly | Implement a gradual temperature increase to control the reaction rate and minimize the formation of insoluble byproducts. |
Issue 2: Poor Purity of the Final Product (Presence of Side Products)
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Question: My purified TMAD shows the presence of significant impurities. How can I minimize the formation of these byproducts by adjusting pH and temperature?
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Answer: The formation of impurities in TMAD synthesis is often linked to side reactions that are sensitive to pH and temperature.
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Oligomeric and Polymeric Byproducts: As mentioned, acidic conditions can favor the condensation reaction, leading to the formation of oligomeric and polymeric materials instead of the desired tetramethylol monomer. Maintaining a slightly alkaline pH throughout the initial phase of the reaction is crucial to ensure complete hydroxymethylation before any significant condensation occurs.
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Products of the Cannizzaro Reaction: Under strongly alkaline conditions, formaldehyde can undergo the Cannizzaro reaction to produce formate (B1220265) and methanol.[3] This not only consumes formaldehyde but can also introduce impurities into the final product. Therefore, a moderately alkaline pH is recommended.
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Incompletely Methylolated Products: If the reaction is not allowed to proceed to completion, either due to insufficient temperature or time, the final product may contain incompletely substituted glycoluril derivatives (e.g., trimethylol, dimethylol species). Ensuring the reaction reaches and is maintained at the optimal temperature is key to maximizing the formation of the fully substituted TMAD.
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| Parameter | Potential Side Product | Recommended Action to Improve Purity |
| pH | Oligomers and polymers | Maintain a slightly alkaline pH (e.g., 8.0-9.0) during the initial reaction phase to favor hydroxymethylation over condensation. |
| Formic acid and methanol (from Cannizzaro reaction) | Avoid excessively high pH values. A moderately alkaline environment is sufficient to catalyze the desired reaction without promoting significant side reactions.[3] | |
| Temperature | Incompletely methylolated glycolurils | Ensure the reaction temperature is maintained in the optimal range (e.g., 50-60°C) for a sufficient time to allow for complete hydroxymethylation.[1] |
| Undesired condensation products | Avoid rapid temperature spikes and prolonged exposure to high temperatures, which can accelerate the formation of insoluble byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the synthesis of this compound?
A1: Based on established protocols for similar compounds, the synthesis of TMAD is typically initiated in a slightly alkaline environment. A common approach involves adjusting the initial pH of the formaldehyde solution to approximately 8.5-9.0.[2] During the course of the reaction, the pH may be monitored and adjusted to around 8.0.[2] This alkaline condition favors the initial addition of formaldehyde to the glycoluril molecule (hydroxymethylation) while minimizing premature condensation, which is favored under acidic conditions.
Q2: What is the recommended temperature for TMAD synthesis?
A2: The optimal temperature for TMAD synthesis generally involves a controlled, gradual increase. The reaction is often started at a moderate temperature, for instance, around 40°C, and then slowly raised to a higher temperature, such as 55-60°C, where it is held for a specific duration to ensure the reaction goes to completion.[1] This temperature profile helps to control the reaction rate, prevent excessive exotherms, and minimize the formation of unwanted byproducts.
Q3: Can the reaction be run at a higher temperature to speed it up?
A3: While increasing the temperature will generally increase the reaction rate, it can also lead to a higher incidence of side reactions, such as the formation of insoluble polymers and byproducts from the Cannizzaro reaction if the pH is also high.[3] This can result in a lower yield and a less pure product. Therefore, it is crucial to adhere to the recommended temperature profile for optimal results. Careful control of the reaction exotherm is also important, as these reactions can generate significant heat.[4]
Q4: How does pH affect the stability of the final TMAD product?
A4: The stability of TMAD is highly pH-dependent. It is known to hydrolyze and release formaldehyde, a process that is influenced by the pH of the solution. This hydrolysis is rapid in neutral and alkaline conditions and slower in acidic environments. This property is relevant for the application of TMAD as a formaldehyde-releasing biocide but should be considered during purification and storage to prevent degradation of the final product.
Data Presentation
Table 1: Influence of pH and Temperature on TMAD Reaction Parameters (Illustrative)
| pH | Temperature (°C) | Reaction Time (hours) | Expected Yield (%) | Expected Purity (%) | Primary Potential Byproducts |
| < 7 | 50 - 60 | 2 - 4 | Low | Low | Oligomers, polymers |
| 8.0 - 9.0 | 40 → 55 | 2 - 3 | High (>90%) | High | Minimal |
| > 10 | 50 - 60 | 2 - 4 | Moderate to High | Moderate | Formate, methanol, incompletely methylolated species |
| 8.0 - 9.0 | < 40 | 4 - 6 | Low to Moderate | Moderate | Incompletely methylolated glycolurils |
| 8.0 - 9.0 | > 70 | 1 - 2 | Moderate | Low | Oligomers, polymers, degradation products |
Note: This table provides illustrative data based on general principles of amino resin chemistry. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Protocol: Synthesis of this compound (TMAD)
This protocol is adapted from established procedures for the synthesis of tetramethylolglycoluril.
Materials:
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Glycoluril
-
Formaldehyde solution (e.g., 37% in water)
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Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
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Methanol
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Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Heating mantle with temperature controller
-
pH meter
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Preparation of the Reaction Mixture: In the three-neck flask equipped with a mechanical stirrer, thermometer, and condenser, add the formaldehyde solution.
-
pH Adjustment: While stirring, slowly add the sodium hydroxide solution to the formaldehyde to adjust the pH to approximately 8.5-9.0.
-
Addition of Glycoluril: Gently warm the formaldehyde solution to 40°C. Once the temperature is stable, slowly add the glycoluril powder to the flask.
-
Reaction: Gradually increase the temperature of the reaction mixture to 55-60°C and maintain it at this temperature for 2-3 hours. Monitor the reaction to ensure the glycoluril dissolves completely.
-
Final pH Adjustment: After the reaction period, cool the mixture slightly and, if necessary, adjust the pH to approximately 8.0 with either NaOH or HCl solution.
-
Isolation of the Product: The product can be isolated by cooling the reaction mixture and inducing crystallization, potentially with the addition of a solvent like methanol.
-
Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with cold methanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified TMAD in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Addressing stability issues of Tetramethylol acetylenediurea during storage and transport.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability, storage, transport, and handling of Tetramethylol acetylenediurea (TMAD).
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage, transport, and experimental use of TMAD.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Physical Changes in Solid TMAD (e.g., clumping, discoloration) | - Moisture Absorption: TMAD is potentially hygroscopic. Exposure to ambient humidity can cause particles to clump. - Exposure to Light: Prolonged exposure to light may cause discoloration. - High Temperatures: Storage at elevated temperatures can accelerate degradation. | - Store TMAD in a tightly sealed container with a desiccant. - Minimize exposure to the atmosphere when handling; work quickly and in a low-humidity environment if possible. - Store in an amber vial or in a dark place to protect from light. - Adhere to recommended storage temperatures (cool, dry place). |
| Inconsistent or Unexpected Experimental Results | - Degradation in Solution: TMAD readily hydrolyzes in aqueous solutions, especially at neutral to alkaline pH, releasing formaldehyde (B43269). This can alter the concentration of the active compound and introduce reactive formaldehyde into the experiment. - Reaction with Media/Buffers: The released formaldehyde can react with components of your experimental system (e.g., amines in buffers, proteins in cell culture media). | - Prepare aqueous solutions of TMAD immediately before use. - For longer-term experiments, consider using a buffered solution with a slightly acidic pH (pH 4-6) to slow down hydrolysis.[1] - Be aware of potential interferences from formaldehyde in your assays. Run appropriate controls with formaldehyde to assess its impact. |
| Loss of Potency or Activity Over Time | - Improper Storage of Stock Solutions: Storing aqueous stock solutions, especially at room temperature or in non-acidic buffers, will lead to rapid degradation. - Repeated Freeze-Thaw Cycles: While not specifically documented for TMAD, repeated freeze-thaw cycles can degrade many chemical compounds. | - For short-term storage, refrigerate aqueous solutions (2-8°C). For longer-term storage, prepare aliquots and store at -20°C or -80°C to minimize freeze-thaw cycles. - Whenever possible, prepare fresh solutions for critical experiments. |
| Precipitation in Stock Solutions | - Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation and increased concentration, causing precipitation. - Low Temperature Storage: The solubility of TMAD may decrease at lower temperatures, leading to precipitation in concentrated solutions stored in the refrigerator or freezer. | - Ensure vials are tightly sealed. - Before use, allow the solution to fully equilibrate to room temperature and vortex to redissolve any precipitate. If precipitation persists, gentle warming and sonication may be necessary. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound (TMAD)?
A1: Solid TMAD should be stored in a tightly-closed container in a cool, dry, and well-ventilated area. It should be kept away from sources of ignition and incompatible substances such as strong oxidizing agents. For long-term storage, maintaining a cool and dry environment is crucial.
Q2: Is TMAD sensitive to moisture?
Q3: How should I handle TMAD in the laboratory to minimize degradation?
A3: When handling solid TMAD, work in a clean, dry environment and minimize the time the container is open. For preparing solutions, especially aqueous ones, it is recommended to do so immediately before use due to the compound's susceptibility to hydrolysis.
Stability in Solution
Q4: How stable is TMAD in aqueous solutions?
A4: TMAD's stability in aqueous solutions is highly dependent on pH and temperature. It undergoes hydrolysis, which is rapid in neutral (pH 7) and alkaline (pH 9) conditions, with a half-life of less than an hour at 30°C at pH 7. It is significantly more stable in acidic conditions (pH 4), with a half-life of over 80 days at 20°C.[1]
Q5: What are the degradation products of TMAD in water?
A5: The hydrolysis of TMAD results in the release of formaldehyde and a series of less substituted acetylenediurea compounds, including trimethylol acetylenediurea, dimethylol acetylenediurea, monomethylol acetylenediurea, and ultimately, acetylenediurea.[1]
Q6: Can I prepare a stock solution of TMAD and store it?
A6: If you need to prepare a stock solution, it is best to use a non-aqueous solvent if your experimental design allows. If an aqueous stock solution is necessary, prepare it in a slightly acidic buffer (e.g., pH 4-6) and store it at low temperatures (2-8°C for short-term, or frozen in aliquots for longer-term) to slow down degradation. Always allow the solution to reach room temperature and ensure it is fully dissolved before use.
Transport
Q7: What precautions should be taken during the transport of TMAD?
A7: TMAD is generally not classified as a hazardous material for transport. However, it should be transported in well-sealed containers to protect it from moisture and physical damage. While short-term exposure to ambient temperatures during transit is typically acceptable, prolonged exposure to extreme heat should be avoided. For international or long-duration shipping, temperature-controlled transport is recommended to maintain optimal stability.
Experimental Considerations
Q8: My experiment involves live cells. What should I be concerned about when using TMAD?
A8: The primary concern is the release of formaldehyde, which is cytotoxic and can interfere with cellular processes. The concentration of formaldehyde will increase over time in your cell culture medium. It is crucial to consider the kinetics of formaldehyde release at the pH and temperature of your cell culture system (typically pH ~7.4 and 37°C), as this will result in rapid hydrolysis of TMAD. The released formaldehyde can cross-link proteins and nucleic acids, potentially leading to unexpected biological effects.
Q9: Can the formaldehyde released from TMAD interfere with my biochemical assays?
A9: Yes. Formaldehyde is a highly reactive molecule that can interfere with various assays. For example, it can react with primary amines in proteins, potentially affecting enzyme activity or antibody-antigen binding. It is advisable to run controls with formaldehyde alone to determine its potential impact on your specific assay.
Quantitative Stability Data
The stability of TMAD in aqueous solutions is critically dependent on pH and temperature. The following table summarizes the hydrolysis half-life under different conditions.
Table 1: Hydrolysis Half-Life of this compound (TMAD) in Aqueous Buffer Solutions [1]
| pH | Temperature (°C) | Half-Life (Days) | Half-Life (Hours) |
| 1.2 | 37 | 1.24 | 29.79 |
| 4 | 20 | 83 - 95 | 1992 - 2280 |
| 4 | 30 | 14.6 - 15.9 | 350.4 - 381.6 |
| 7 | 20 | 0.15 | 3.55 |
| 7 | 30 | 0.04 | 0.9 |
| 9 | 20/30 | Spontaneous, complete hydrolysis | Spontaneous, complete hydrolysis |
Experimental Protocols
Protocol 1: Analysis of TMAD Degradation by High-Performance Liquid Chromatography (HPLC)
This method is based on the procedure described for analyzing TMAD hydrolysis and can be adapted to quantify the remaining TMAD in stability studies.[1]
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: An appropriate mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The exact composition may need to be optimized for your specific column and system.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 196 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of TMAD of known concentrations in a suitable solvent (e.g., acetonitrile or a slightly acidic buffer where it is more stable).
-
Sample Preparation: Dilute the sample to be analyzed (e.g., from a stability study) with the mobile phase or a compatible solvent to fall within the concentration range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the TMAD standards against their concentration. Use the regression equation from the calibration curve to determine the concentration of TMAD in the samples based on their peak areas.
-
Visualizations
Caption: Factors influencing the stability of TMAD and its primary degradation pathway.
References
Validation & Comparative
A Comparative Guide to Crosslinking Agents in Textile Finishing: Tetramethylol Acetylenediurea vs. DMDHEU
A detailed comparison of Tetramethylol acetylenediurea (TMAU) and the widely used Dimethylol dihydroxyethyleneurea (DMDHEU) for durable press finishing in the textile industry reveals a significant gap in publicly available performance data for TMAU. While DMDHEU is extensively documented, TMAU remains a less characterized alternative. This guide provides a comprehensive overview of DMDHEU's performance, outlines the standard experimental protocols for evaluation, and offers a qualitative comparison based on the chemical nature of these agents.
Dimethylol dihydroxyethyleneurea (DMDHEU) has long been the industry standard for imparting wrinkle resistance to cellulosic fabrics such as cotton. Its effectiveness is attributed to its ability to form crosslinks with cellulose (B213188) chains, thereby improving the fabric's dimensional stability and recovery from creasing. However, a significant drawback of DMDHEU is the release of formaldehyde (B43269), a substance with health and environmental concerns. This has led to the development of modified DMDHEU products with reduced formaldehyde release and a search for alternative crosslinking agents.
Performance Comparison: DMDHEU and the Uncharacterized TMAU
Due to the lack of specific data for TMAU, a direct quantitative comparison is not possible. The following table summarizes the typical performance of DMDHEU-treated cotton fabric and outlines the performance aspects that would need to be experimentally determined for TMAU.
| Performance Metric | Dimethylol Dihydroxyethyleneurea (DMDHEU) | This compound (TMAU) |
| Wrinkle Recovery Angle (WRA) | Good to Excellent (Typically > 250° after treatment) | Data not available in scientific literature. |
| Formaldehyde Release | Medium to high, though low-formaldehyde versions exist. | Data not available in scientific literature. Expected to release formaldehyde due to its chemical structure. |
| Tensile Strength Retention | Typically results in a loss of tensile strength. | Data not available in scientific literature. A reduction in strength is expected, similar to other crosslinking agents. |
| Tear Strength Retention | A notable decrease in tear strength is a common side effect. | Data not available in scientific literature. A reduction in tear strength is anticipated. |
| Whiteness Index | Can lead to a reduction in whiteness (yellowing), especially at high curing temperatures. | Data not available in scientific literature. Potential for yellowing exists, similar to other urea-formaldehyde resins. |
Experimental Protocols
To facilitate future comparative studies, detailed methodologies for key experiments are provided below. These protocols are standard within the textile industry for evaluating the performance of durable press finishing agents.
Wrinkle Recovery Angle (WRA) Determination
This test measures the ability of a fabric to recover from creasing.
Method: AATCC Test Method 66, Wrinkle Recovery of Woven Fabrics: Recovery Angle.
Procedure:
-
Condition the treated and untreated fabric samples at a standard atmosphere (e.g., 21±1°C and 65±2% relative humidity) for at least 24 hours.
-
Cut specimens of a specified size from the fabric samples.
-
Fold the specimen and place it under a specified load for a set amount of time to create a crease.
-
Remove the load and allow the fabric to recover for a specified period.
-
Measure the angle of recovery using a wrinkle recovery tester.
-
A higher recovery angle indicates better wrinkle resistance.
Formaldehyde Release Measurement
This procedure quantifies the amount of formaldehyde released from the treated fabric.
Method: AATCC Test Method 112, Formaldehyde Release from Fabric, Determination of: Sealed Jar Method.
Procedure:
-
Cut a specimen of a specified weight from the conditioned fabric.
-
Suspend the specimen over a specific volume of water in a sealed jar.
-
Incubate the sealed jar at a constant temperature (e.g., 49°C) for a set duration (e.g., 20 hours).
-
After incubation, remove the fabric and analyze the water for absorbed formaldehyde using a colorimetric method (e.g., with Nash reagent) and a spectrophotometer.
-
The amount of formaldehyde is typically expressed in parts per million (ppm) based on the weight of the fabric.
Tensile Strength and Tearing Strength Determination
These tests evaluate the impact of the finishing treatment on the mechanical properties of the fabric.
Method for Tensile Strength: ASTM D5034, Standard Test Method for Breaking Strength and Elongation of Textile Fabrics (Grab Test).
Procedure for Tensile Strength:
-
Prepare fabric specimens of specified dimensions.
-
Mount the specimen in the jaws of a tensile testing machine.
-
Apply a longitudinal force to the specimen until it ruptures.
-
Record the maximum force (breaking strength) and the elongation at break.
-
A comparison of the breaking strength of treated versus untreated fabric indicates the strength loss due to the finishing agent.
Method for Tearing Strength: ASTM D2261, Standard Test Method for Tearing Strength of Woven Fabrics by the Tongue (Single Rip) Procedure (Constant-Rate-of-Extension Tensile Testing Machine).
Procedure for Tearing Strength:
-
Cut a specimen of specified dimensions and make a small slit in the center of one end.
-
Clamp the two "tongues" of the specimen in the jaws of a tensile testing machine.
-
Apply a force to propagate the tear.
-
Record the average force required to continue the tear.
-
The percentage loss in tearing strength is calculated by comparing the treated and untreated fabric.
Whiteness Index Measurement
This test assesses the degree of yellowing caused by the finishing agent and the curing process.
Method: ASTM E313, Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.
Procedure:
-
Use a spectrophotometer to measure the color coordinates (CIE L, a, b*) of the treated and untreated fabric samples.
-
Calculate the Whiteness Index (WI) using a standard formula (e.g., CIE Whiteness Index).
-
A lower whiteness index in the treated fabric compared to the untreated control indicates yellowing.
Visualizing the Chemistry and Process
To better understand the mechanisms and experimental procedures, the following diagrams are provided.
A Comparative Guide to Crosslinkers: Tetramethylol Acetylenediurea vs. Melamine-Formaldehyde Resins
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that influences the structural integrity, performance, and safety of the final product. This guide provides an objective comparison between Tetramethylol acetylenediurea (TMAD) and traditional Melamine-Formaldehyde (MF) resins, focusing on their chemical nature, performance characteristics, and associated experimental evaluation protocols.
Introduction
Melamine-formaldehyde (MF) resins are a well-established class of thermosetting polymers widely used as crosslinkers in coatings, laminates, and wood adhesives. Their popularity stems from their ability to form highly durable, rigid, and chemically resistant networks. However, a significant drawback of MF resins is the emission of formaldehyde (B43269), a known carcinogen, during their curing process and from the finished product.
This has led to a search for alternatives with lower or no formaldehyde emissions. One such alternative is this compound (TMAD), also known as Tetramethylol glycoluril (B30988). Derived from the reaction of glycoluril and formaldehyde, TMAD is often employed in textile finishing and specialty coatings. This guide will delve into the available data to compare these two crosslinking systems.
Chemical Structure and Curing Mechanism
Both MF and TMAD resins are aminoplasts, relying on the reaction of methylol (-CH₂OH) groups for crosslinking.
Melamine-Formaldehyde (MF) Resin: MF resins are synthesized by the reaction of melamine (B1676169) with formaldehyde. The resulting resin is a complex mixture of monomeric and oligomeric species with multiple methylol groups. Curing occurs at elevated temperatures (typically 150-190°C), often with an acid catalyst. The methylol groups condense with each other to form ether (-CH₂-O-CH₂-) linkages and subsequently more stable methylene (B1212753) (-CH₂-) bridges, releasing water and formaldehyde in the process.[1][2] The high crosslink density of the triazine rings in melamine contributes to the cured resin's exceptional hardness and resistance.
This compound (TMAD): TMAD is synthesized from glycoluril and formaldehyde.[3] Its structure contains four methylol groups. Like MF resins, TMAD crosslinks through the condensation of its methylol groups with hydroxyl groups on a polymer backbone or with each other.[3] This reaction also releases formaldehyde, positioning TMAD as a "slow-release" or "low-formaldehyde" agent rather than a truly formaldehyde-free alternative.[3] Curing temperatures for TMAD are generally in the range of 60-150°C, potentially offering an advantage in energy consumption over MF resins.[3]
Performance Data Comparison
A direct quantitative comparison of TMAD and MF resins in the same application, particularly in wood composites, is limited in publicly available literature. Most performance data for TMAD is qualitative and stems from its use in textile finishing. The following tables summarize typical performance data for MF resins and provide a framework for the evaluation of TMAD, highlighting the current data gaps.
Table 1: Physical and Mechanical Properties
| Property | This compound (TMAD) | Melamine-Formaldehyde (MF) Resin | Test Standard |
| Typical Application | Textile Finishing, Coatings, Adhesives[4] | Wood Adhesives, Laminates, Coatings[1] | - |
| Curing Temperature | 60 - 150°C[3] | 150 - 190°C[1][5] | DSC / DMA |
| Wet Shear Strength (Plywood) | Data not available in searched literature | 0.81 - 1.23 MPa[6] | ASTM D905 |
| Internal Bond Strength (Particleboard) | Data not available in searched literature | >0.35 MPa[7] | JIS A 5908 |
| Tensile Strength (General) | Improves wrinkle resistance in textiles[4] | 30 MPa (molded)[8] | ISO 527 |
| Bending Strength (General) | Data not available in searched literature | 85 MPa (molded)[8] | ISO 178 |
Table 2: Formaldehyde Emission Data
| Property | This compound (TMAD) | Melamine-Formaldehyde (MF) Resin | Test Standard |
| Classification | Slow Formaldehyde Release[3] | Formaldehyde-Based | - |
| Emission Level (Wood Panels) | Data not available in searched literature | 0.09 - 1.12 mg/L[3][7] | JIS A 1460 |
Experimental Protocols
To facilitate objective comparison, standardized testing methodologies are crucial. Below are detailed protocols for key performance evaluations.
Shear Strength of Adhesive Bonds (ASTM D905)
This method determines the shear strength of an adhesive bond by applying a compressive load.
Methodology:
-
Specimen Preparation: Two blocks of a standard wood species (e.g., hard maple) are bonded together with the adhesive resin. The blocks are offset, creating a specific bonding area as defined in the standard.
-
Conditioning: The bonded specimens are conditioned at a specified temperature and humidity until they reach a constant weight.
-
Apparatus: A universal testing machine equipped with a specialized shearing tool is used. The shearing tool is designed to apply a compressive load parallel to the bond line.[4][9]
-
Procedure:
-
The specimen is placed in the shearing tool.
-
A compressive load is applied at a constant rate until the bond fails.[9]
-
The maximum load at failure is recorded.
-
-
Calculation: The shear strength is calculated by dividing the maximum load by the shear area of the bond line, expressed in megapascals (MPa).
-
Reporting: The report should include the shear strength, the percentage of wood failure versus adhesive failure, and the specific conditions of specimen preparation and testing.[10]
Formaldehyde Emission by Desiccator Method (JIS A 1460)
This method quantifies the amount of formaldehyde emitted from a building board into a controlled environment.
Methodology:
-
Specimen Preparation: Test specimens of a specified surface area are cut from the wood composite panel. The edges of the specimens are sealed to ensure emissions are primarily from the surface.
-
Apparatus: A glass desiccator of a specified volume is used as the test chamber. A crystallizing dish containing a defined amount of distilled or deionized water is placed at the bottom of the desiccator to absorb the emitted formaldehyde.[11][12]
-
Procedure:
-
The test specimens are placed inside the desiccator on a stand above the water dish.
-
The desiccator is sealed and placed in a temperature-controlled chamber at 20°C for 24 hours.[11]
-
-
Analysis:
-
After 24 hours, the water in the dish is analyzed to determine the concentration of absorbed formaldehyde.
-
The most common analytical technique is the acetylacetone-ammonium acetate (B1210297) spectrophotometric method, where formaldehyde reacts to form a yellow compound, the absorbance of which is measured.[11]
-
-
Calculation: The formaldehyde emission is calculated based on the concentration of formaldehyde in the water and is expressed in milligrams per liter (mg/L).[12]
Visualization of Crosslinking and Evaluation
The following diagrams illustrate the conceptual chemical pathways and a typical experimental workflow for evaluating these crosslinkers.
Conclusion
Melamine-formaldehyde resins remain a benchmark for high-performance crosslinking, offering excellent mechanical strength and durability. However, the significant drawback of formaldehyde emission necessitates the exploration of alternatives.
This compound (TMAD) presents itself as a lower-temperature curing, slow-formaldehyde-releasing crosslinker. While it is established in the textile industry, its performance in applications like wood composites is not well-documented in publicly available literature. The data suggests that while TMAD is derived from formaldehyde and releases it during curing, its different chemical structure compared to MF resins may influence its curing profile and emission characteristics.
References
- 1. Modification with melamine formaldehyde and melamine-urea formaldehyde resin to improve the physical and mechanical properties of wood :: BioResources [bioresources.cnr.ncsu.edu]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 4. testresources.net [testresources.net]
- 5. srs.fs.usda.gov [srs.fs.usda.gov]
- 6. Effects of melamine addition stage on the performance and curing behavior of melamine-urea-formaldehyde (MUF) resin :: BioResources [bioresources.cnr.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. chimarhellas.com [chimarhellas.com]
- 9. victortestingmachine.com [victortestingmachine.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. img.nbchao.com [img.nbchao.com]
- 12. chemmethod.com [chemmethod.com]
A comparative analysis of glycoluril-based crosslinking agents.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of glycoluril-based crosslinking agents, with a focus on their performance relative to other common crosslinkers. Glycoluril (B30988) derivatives, such as tetramethoxymethyl glycoluril (TMMG), are gaining prominence as effective crosslinkers in various applications, including coatings, resins, and potentially in biomaterials, due to their unique structural and performance characteristics. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to aid in the objective assessment of these compounds.
Executive Summary
Performance Comparison of Crosslinking Agents
The following tables summarize the performance characteristics of various crosslinking agents. It is important to note that the data is compiled from different sources and may not have been generated under identical experimental conditions, which can influence the results.
Table 1: General Performance and Curing Characteristics
| Crosslinking Agent | Chemical Class | Typical Curing Temperature (°C) | Curing Mechanism | Key Advantages | Key Disadvantages |
| Tetramethoxymethyl Glycoluril (TMMG) | Glycoluril-based | 110 - 150[3] | Condensation with hydroxyl, carboxyl, or amide groups | Low formaldehyde (B43269) emission, high flexibility, good weatherability[4][5] | Requires acid catalyst, potential for methanol (B129727) byproduct release[5] |
| Melamine-Formaldehyde (MF) Resin | Amino Resin | 120 - 180 | Condensation with hydroxyl, carboxyl, or amide groups | High hardness, excellent chemical and heat resistance[6] | Higher formaldehyde emission, can be brittle[6][7] |
| Urea-Formaldehyde (UF) Resin | Amino Resin | 100 - 150 | Condensation with hydroxyl, carboxyl, or amide groups | Low cost, fast curing, good adhesion[6] | Higher formaldehyde emission, lower water resistance[6] |
| Glutaraldehyde | Aldehyde | Room Temperature - 60 | Schiff base formation with amine groups | Rapid crosslinking at ambient temperatures | Potential cytotoxicity[8] |
| Isocyanates (e.g., HDI, MDI) | Isocyanate | Room Temperature - 120 | Urethane/urea bond formation with hydroxyl/amine groups | Strong and durable bonds, versatile chemistry | Toxicity of monomers, moisture sensitivity |
Table 2: Mechanical Properties of Crosslinked Polymers
Note: The following data are illustrative and highly dependent on the specific polymer system, crosslinker concentration, and curing conditions. Direct comparative values for glycoluril-based systems are limited in publicly available literature.
| Property | Glycoluril-based (TMMG) | Melamine-Formaldehyde | Urea-Formaldehyde | Glutaraldehyde | Isocyanates |
| Tensile Strength | Moderate to High | High | Moderate to High | Variable | High |
| Flexibility/Elongation | High | Low | Low to Moderate | Variable | High |
| Hardness | Moderate to High | Very High | High | Variable | High |
| Adhesion | Excellent | Good | Good | Good | Excellent |
Table 3: Stability and Biocompatibility
| Property | Glycoluril-based (TMMG) | Melamine-Formaldehyde | Urea-Formaldehyde | Glutaraldehyde | Isocyanates |
| Thermal Stability (Decomposition Temp.) | High (~345-360°C for a GUMEFA polymer)[9] | High (~300-400°C)[10] | Moderate (~200-300°C) | Moderate | Moderate to High |
| Hydrolytic Stability | Good to Excellent | Good | Moderate | Moderate to Good | Good to Excellent |
| Free Formaldehyde Emission | Low[2] | High[11] | High[11] | N/A | N/A |
| Cytotoxicity | Data not readily available | Can exhibit cytotoxicity | Can exhibit cytotoxicity | Known to be cytotoxic | Monomers are highly toxic |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible comparison of crosslinking agents. Below are protocols for key experiments cited in the evaluation of crosslinker performance.
Determination of Crosslinking Efficiency (Swelling Method)
Objective: To quantify the degree of crosslinking in a polymer network.
Methodology:
-
Sample Preparation: Prepare crosslinked polymer films of known initial mass (W_d).
-
Swelling: Immerse the films in a suitable solvent (e.g., water for hydrogels, toluene (B28343) for elastomers) at a constant temperature until equilibrium swelling is reached (typically 24-48 hours).
-
Measurement: Remove the swollen samples, gently blot the surface to remove excess solvent, and immediately weigh to obtain the swollen mass (W_s).
-
Calculation:
-
The swelling ratio (Q) is calculated as Q = W_s / W_d.
-
The crosslink density can be estimated using the Flory-Rehner equation, which relates the swelling ratio to the polymer-solvent interaction parameter and the molar volume of the solvent.
-
Evaluation of Thermal Stability (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal degradation profile of the crosslinked polymer.
Methodology:
-
Sample Preparation: Place a small, known mass (typically 5-10 mg) of the cured polymer into a TGA sample pan.[12]
-
Analysis: Heat the sample in a TGA instrument under a controlled atmosphere (e.g., nitrogen for inert decomposition, air for oxidative degradation) at a constant heating rate (e.g., 10°C/min).[12]
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis: The resulting TGA curve provides information on the onset of degradation, the temperature of maximum degradation rate, and the percentage of residual mass at high temperatures.[12]
Assessment of Cytotoxicity (MTT Assay)
Objective: To evaluate the in vitro cytotoxicity of the crosslinked polymer.
Methodology:
-
Material Preparation: Sterilize the crosslinked polymer films (e.g., by UV irradiation or ethanol (B145695) washing) and place them in a 96-well cell culture plate.[13]
-
Cell Seeding: Seed a relevant cell line (e.g., fibroblasts, endothelial cells) onto the polymer films at a predetermined density.[13]
-
Incubation: Incubate the cells in contact with the material for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Assay:
-
Remove the culture medium and add a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[14]
-
Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).[14]
-
-
Quantification: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[14]
Measurement of Mechanical Properties (Tensile Testing)
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the crosslinked polymer films.
Methodology:
-
Sample Preparation: Cut the crosslinked polymer films into a standard dumbbell shape according to ASTM D882.[15][16][17]
-
Testing: Mount the sample in a universal testing machine equipped with grips suitable for thin films.[15][16][17]
-
Data Acquisition: Apply a tensile load at a constant rate of extension until the sample fails. Record the load and displacement data.[15][16][17]
-
Calculation:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[15][16][17]
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.[15][16][17]
-
Elongation at Break: The percentage increase in length at the point of fracture.[15][16][17]
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of crosslinking agents.
Caption: General reaction scheme for glycoluril-based crosslinking.
Caption: Experimental workflow for comparing crosslinking agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pcimag.com [pcimag.com]
- 5. EP0565924B1 - Glycoluril powder coating compositions - Google Patents [patents.google.com]
- 6. capitalresin.com [capitalresin.com]
- 7. paint.org [paint.org]
- 8. researchgate.net [researchgate.net]
- 9. The Synthesis of a New Glycoluryl–Melamine–Formaldehyde Polymer under the Action of HEDP and the Investigation of the Content of Methylol Groups and Free Formaldehyde | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 13. Investigating the Viability of Epithelial Cells on Polymer Based Thin-Films [mdpi.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Mechanical Characteristics | Basic Film Knowledge | TORAY FILMS | TORAY [films.toray]
- 16. wrapfilmtest.com [wrapfilmtest.com]
- 17. zwickroell.com [zwickroell.com]
Navigating the Landscape of Industrial Coating Crosslinkers: A Comparative Guide to Alternatives for Tetramethylol Acetylenediurea
In the dynamic field of industrial coatings, the quest for enhanced performance, improved safety profiles, and environmental sustainability is perpetual. Tetramethylol acetylenediurea (TMAD), a glycoluril (B30988) crosslinker, has been a staple in formulating durable and resistant coatings. However, the demand for alternatives with varied performance characteristics and compliance with evolving regulations has spurred the exploration of other crosslinking technologies. This guide provides a comprehensive comparison of the primary alternatives to TMAD, offering researchers, scientists, and formulation chemists a data-driven overview of their respective performance attributes.
The main classes of crosslinkers that serve as viable alternatives to TMAD include carbodiimides, isocyanates (including blocked isocyanates), aziridines, and melamine-formaldehyde resins. Each of these chemistries offers a unique set of properties related to cure conditions, pot life, safety, and final film performance.
Comparative Performance of Crosslinking Technologies
The selection of a crosslinker is a critical decision in coating formulation, directly impacting the mechanical and resistance properties of the cured film. While direct, side-by-side quantitative data for all alternatives against TMAD is not always available in a single study, the following table summarizes typical performance characteristics based on available technical literature and experimental data.
| Property | Glycolurils (e.g., TMAD) | Polycarbodiimides | Isocyanates (Blocked) | Polyfunctional Aziridines | Melamine-Formaldehyde |
| Curing Conditions | Elevated Temperature (120-180°C) with acid catalyst[1] | Ambient or low bake temperature[2] | Elevated Temperature (deblocking temperature dependent, e.g., >120°C)[3] | Ambient or low bake temperature (e.g., 80-120°C)[4] | Elevated Temperature (110-150°C) with acid catalyst[5] |
| Hardness (Sward) | Good to Excellent | Good | Excellent | Good to Excellent | Excellent |
| Flexibility | Excellent[6] | Good, maintains flexibility[7] | Good to Excellent | Good | Moderate to Good |
| Chemical Resistance | Good | Good to Excellent[2] | Excellent[8] | Excellent[4] | Good to Excellent[9] |
| Adhesion | Excellent[6] | Good to Excellent[2] | Excellent | Excellent[10] | Good |
| Pot Life | Long (1K systems) | Very Long (can be months)[11] | Long (1K systems) | Short to Medium (hours)[11] | Long (1K systems) |
| Formaldehyde (B43269) Release | Low[6] | None | None | None | Can be significant (low-HCHO versions available)[6] |
| Toxicity Profile | Moderate | Low, often no labeling required[7] | High (for free isocyanates), lower for blocked | Moderate to High | Moderate (concerns over formaldehyde) |
In-Depth Look at Alternative Crosslinkers
Polycarbodiimides
Polycarbodiimides have emerged as a compelling alternative, primarily due to their favorable safety profile and excellent performance in waterborne systems. They are known for their long pot life, which can extend to months in properly formulated systems, and their ability to cure at ambient or low-bake temperatures[2][11]. This makes them highly suitable for applications where long-term stability of the formulation is crucial.
Isocyanates and Blocked Isocyanates
Isocyanates are renowned for delivering coatings with exceptional hardness, chemical resistance, and durability[8]. However, their high reactivity and associated health concerns necessitate careful handling. Blocked isocyanates offer a solution by providing the performance benefits of isocyanates in a more stable, one-component (1K) system that cures at elevated temperatures[3]. This allows for a longer pot life and reduced handling risks.
Polyfunctional Aziridines
Aziridine crosslinkers are highly reactive and can cure at ambient or low temperatures, providing significant improvements in water, chemical, and wear resistance[10][12]. They are particularly effective in enhancing the performance of waterborne coatings. While traditional aziridines have some toxicity concerns, newer polymeric aziridines have been developed with improved safety profiles[13].
Melamine-Formaldehyde Resins
Melamine-formaldehyde (MF) resins are widely used crosslinkers that offer excellent hardness and chemical resistance at a relatively low cost[9]. A significant consideration with traditional MF resins is the release of formaldehyde during curing. However, modern advancements have led to the development of low-formaldehyde and even formaldehyde-free versions to address these concerns[6].
Logical Relationships of Crosslinker Alternatives
The choice of an alternative to this compound is guided by a variety of factors, including the desired performance properties, curing capabilities, and regulatory considerations. The following diagram illustrates the logical relationships between TMAD and its primary alternatives, categorized by their key characteristics.
Experimental Protocols for Performance Evaluation
To ensure a standardized and objective comparison of different crosslinking technologies, a consistent set of experimental protocols should be employed. The following methodologies are based on widely accepted industry standards for testing the performance of industrial coatings.
Sample Preparation and Curing
Experimental Workflow
-
Coating Formulation: A base coating formulation is prepared containing the primary resin (e.g., acrylic, polyester, or epoxy), pigments, solvents, and other additives.
-
Crosslinker Addition: The crosslinker (TMAD or an alternative) is added to the base formulation at a concentration determined by the equivalent weights of the reactive groups.
-
Film Application: The formulated coating is applied to a standardized substrate (e.g., cold-rolled steel panels) using a drawdown bar to achieve a consistent dry film thickness.
-
Curing: The coated panels are cured according to the specific requirements of the crosslinker being tested (e.g., 20 minutes at 150°C for a heat-cured system or 7 days at ambient temperature for an ambient-cure system).
-
Conditioning: After curing, the panels are conditioned for at least 24 hours at a controlled temperature and humidity (e.g., 25°C and 50% relative humidity) before testing.
Key Performance Tests
-
Hardness:
-
Pencil Hardness (ASTM D3359): This test determines the hardness of a coating by the ability of pencil leads of known hardness to scratch the surface.
-
Sward Hardness (ASTM D2134): A rocker-type instrument is used to measure the hardness of the coating based on the number of oscillations.
-
-
Adhesion:
-
Cross-Hatch Adhesion (ASTM D3359): A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. The adhesion is assessed based on the amount of coating removed by the tape.
-
-
Flexibility:
-
Mandrel Bend Test (ASTM D522): The coated panel is bent over a conical or cylindrical mandrel, and the resistance to cracking is evaluated.
-
-
Chemical Resistance:
-
Solvent Rub Test (ASTM D5402): The resistance of the coating to a specific solvent (e.g., methyl ethyl ketone - MEK) is determined by rubbing the surface with a solvent-saturated cloth and observing any degradation. The number of double rubs until failure is recorded.
-
Spot Test (ASTM D1308): Various chemicals (e.g., acids, alkalis, alcohols) are placed on the coating surface for a specified period, and the effect on the coating (e.g., discoloration, blistering, softening) is observed.
-
Conclusion
This compound remains a valuable crosslinker in the industrial coatings sector, offering a good balance of performance properties. However, for applications requiring enhanced safety, ambient curing conditions, or specific resistance properties, alternatives such as polycarbodiimides, blocked isocyanates, and advanced aziridines present compelling options. A thorough evaluation of the performance trade-offs, as outlined in this guide, is essential for selecting the optimal crosslinking technology for a given application. The continued innovation in crosslinker chemistry will undoubtedly provide formulators with an expanding toolbox to meet the ever-increasing demands of the coatings industry.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. stahl.com [stahl.com]
- 3. maflon.com [maflon.com]
- 4. pcimag.com [pcimag.com]
- 5. researchgate.net [researchgate.net]
- 6. Formaldehyde Free Resins | allnex – All About Resins [formaldehyde-free-resins.com]
- 7. Carbodiimides. Alternatives to isocyanates as crosslinkers. | Comindex [comindex.es]
- 8. mdpi.com [mdpi.com]
- 9. wernerblank.com [wernerblank.com]
- 10. Aziridine Crosslinker: Everything You Need to know - MSN Chemical [msnchem.com]
- 11. paint.org [paint.org]
- 12. Aziridine Crosslinkers Vs. Traditional Crosslinkers: Performance Comparison - MSN Chemical [msnchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Quantification of Tetramethylol Acetylenediurea (TMAD) in Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Tetramethylol acetylenediurea (TMAD) in various formulations. TMAD is a complex molecule utilized in diverse applications, including as a cross-linking agent and a slow-releasing formaldehyde (B43269) donor for biocidal activity. Accurate quantification is crucial for formulation development, quality control, and stability studies. This document details and contrasts High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Titrimetric methods.
Comparison of Analytical Methods for TMAD Quantification
The selection of an appropriate analytical method for TMAD quantification depends on the specific requirements of the analysis, including the nature of the formulation matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of four distinct analytical approaches.
| Parameter | HPLC-UV (via Formaldehyde Derivatization) | Direct qNMR | GC-MS (via Derivatization) | Titrimetry (via Formaldehyde) |
| Principle | Indirect quantification of TMAD by measuring released formaldehyde after derivatization with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH). | Direct quantification of TMAD using an internal standard and the inherent quantitative nature of NMR spectroscopy. | Quantification of a volatile derivative of TMAD or released formaldehyde. | Indirect quantification by titrating the hydrochloric acid liberated from the reaction of released formaldehyde with hydroxylamine (B1172632) hydrochloride. |
| **Linearity (R²) ** | >0.995[1] | Excellent (Theoretically 1.000) | >0.99 | Not Applicable |
| Limit of Detection (LOD) | 0.1 - 0.5 ppm (of formaldehyde)[2] | ~0.01 - 0.1% (w/w) | Analyte dependent, can reach low ppm levels | ~0.1% (w/w) |
| Limit of Quantification (LOQ) | 0.1 - 2.4 ppm (of formaldehyde)[1][2] | ~0.05 - 0.5% (w/w) | Analyte dependent, can reach low ppm levels | ~0.3% (w/w) |
| Accuracy (% Recovery) | 95.33 - 101.3%[1][2] | 98 - 102% (Typical) | 90 - 110% (Typical) | 95 - 105% (Typical) |
| Precision (%RSD) | <2%[1][3] | <1% | <15% | <5% |
| Specificity | High for the formaldehyde derivative, but indirect for TMAD. | High, based on unique NMR signals of the TMAD molecule. | High, based on mass fragmentation patterns. | Moderate, susceptible to interference from other acidic or basic components. |
| Throughput | Moderate | Low to Moderate | High | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific formulations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method quantifies TMAD indirectly by measuring the amount of formaldehyde released upon hydrolysis, followed by derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH).
a. Sample Preparation (Hydrolysis and Derivatization):
-
Accurately weigh a portion of the formulation expected to contain a known amount of TMAD into a suitable vessel.
-
Induce hydrolysis of TMAD to release formaldehyde. This can be achieved by adjusting the pH and temperature.
-
Add a solution of 2,4-DNPH in a suitable solvent (e.g., acetonitrile (B52724) or acidic solution) to the sample.[1][3][4]
-
Allow the derivatization reaction to proceed to completion. The reaction forms a stable hydrazone derivative that can be detected by UV spectroscopy.[1][3][4]
-
Dilute the derivatized sample to a suitable concentration with the mobile phase.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 55:45 v/v).[1]
-
Flow Rate: 1.0 - 1.5 mL/min.[1]
-
Detection Wavelength: 353 nm (for the formaldehyde-2,4-DNPH derivative).[1]
-
Injection Volume: 20 µL.
c. Quantification:
-
Prepare a calibration curve using standard solutions of formaldehyde derivatized with 2,4-DNPH.
-
Calculate the concentration of formaldehyde in the sample from the calibration curve.
-
Determine the concentration of TMAD in the original formulation based on the stoichiometry of formaldehyde release.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method allows for the direct quantification of TMAD without the need for derivatization, by comparing the integral of a specific TMAD proton signal to that of a certified internal standard.
a. Sample Preparation:
-
Accurately weigh a known amount of the formulation and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, D2O).
-
Transfer the solution to an NMR tube.
b. NMR Spectrometer Parameters (Example for a 400 MHz spectrometer):
-
Pulse Sequence: A standard 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (for both TMAD and the internal standard) to ensure full relaxation between scans. This is critical for accurate quantification.
-
Acquisition Time: Sufficient to ensure high digital resolution.
-
Number of Scans: Dependent on the sample concentration to achieve an adequate signal-to-noise ratio (S/N > 250:1 for <1% integration error).[5]
c. Quantification:
-
Identify a well-resolved proton signal unique to TMAD.
-
Integrate the chosen TMAD signal and a signal from the internal standard.
-
Calculate the concentration of TMAD using the following formula:
CTMAD = (ITMAD / NTMAD) * (NIS / IIS) * (MIS / MTMAD) * CIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
TMAD = this compound
-
IS = Internal Standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of TMAD, direct analysis by GC-MS is challenging. Therefore, a derivatization step to create a more volatile analyte is typically required. Alternatively, the released formaldehyde can be derivatized and quantified.
a. Sample Preparation (Derivatization):
-
For TMAD derivatization: React the TMAD in the sample with a silylating agent (e.g., BSTFA) to convert the hydroxyl groups to trimethylsilyl (B98337) ethers, increasing volatility.
-
For formaldehyde derivatization: Similar to the HPLC method, hydrolyze the TMAD and derivatize the released formaldehyde with an agent suitable for GC analysis (e.g., pentafluorophenylhydrazine).
-
Extract the derivative into a suitable organic solvent.
b. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Optimized to ensure volatilization without degradation.
-
Oven Temperature Program: A temperature gradient to separate the derivative from other matrix components.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap, operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
c. Quantification:
-
Prepare a calibration curve using derivatized standards of TMAD or formaldehyde.
-
Quantify the analyte in the sample based on the peak area of a characteristic ion fragment.
Titrimetric Method
This method provides an indirect quantification of TMAD by determining the amount of released formaldehyde. It is based on the reaction of formaldehyde with hydroxylamine hydrochloride, which liberates hydrochloric acid that can be titrated with a standardized base.
a. Procedure:
-
Accurately weigh a sample of the formulation and dissolve it in a suitable solvent.
-
Induce the release of formaldehyde through hydrolysis.
-
Add a known excess of hydroxylamine hydrochloride solution. The reaction is as follows: HCHO + NH2OH·HCl → CH2=NOH + H2O + HCl
-
Titrate the liberated hydrochloric acid with a standardized solution of sodium hydroxide (B78521) (NaOH) to a potentiometric or colorimetric endpoint.
-
Perform a blank titration without the sample to account for any acidity in the reagents.
b. Calculation:
-
The amount of TMAD is calculated based on the volume of NaOH consumed and the stoichiometry of the formaldehyde release and the titration reaction.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for the quantification of TMAD using HPLC-UV.
Caption: Workflow for the direct quantification of TMAD using qNMR.
Caption: Workflow for the titrimetric determination of TMAD.
References
A Researcher's Guide to Validating Polymer Crosslinking Density: A Comparative Analysis of Tetramethylol Acetylenediurea and Alternatives
For researchers, scientists, and drug development professionals, the precise control and validation of polymer crosslinking is paramount to ensuring material performance, from the mechanical integrity of medical devices to the controlled release profile of drug delivery systems. Tetramethylol acetylenediurea (TMAD) has emerged as a versatile crosslinking agent, valued for its ability to form stable covalent bonds and enhance the structural integrity of a wide range of polymers. This guide provides a comprehensive comparison of methods to validate the crosslinking density of polymers treated with TMAD and presents a comparative analysis with common alternative crosslinkers, supported by established experimental protocols.
The crosslinking of polymers—the formation of chemical bonds between polymer chains—transforms their properties, imparting increased strength, thermal stability, and solvent resistance. TMAD, with its four reactive methylol groups, participates in crosslinking reactions with polymers containing active hydrogen atoms, such as hydroxyl groups, forming a durable three-dimensional network. The extent of this crosslinking, or the crosslinking density, is a critical parameter that dictates the final material properties.
Validating Crosslinking Density: A Toolkit for the Modern Researcher
Several robust analytical techniques are available to quantify the crosslinking density of polymeric materials. The choice of method often depends on the nature of the polymer, the desired precision, and the available instrumentation.
Table 1: Comparison of Key Techniques for Validating Polymer Crosslinking Density
| Technique | Principle | Key Parameters Measured | Advantages | Limitations |
| Swelling Test | A crosslinked polymer swells in a compatible solvent, with the degree of swelling being inversely proportional to the crosslinking density. | Swelling Ratio, Volume Fraction of Polymer, Molecular Weight between Crosslinks (Mc) | Simple, cost-effective, widely applicable. | Indirect measurement, requires a good solvent, can be time-consuming. |
| Dynamic Mechanical Analysis (DMA) | Measures the viscoelastic properties of a material as a function of temperature and frequency. The storage modulus (E') in the rubbery plateau region is directly proportional to the crosslinking density. | Storage Modulus (E'), Loss Modulus (E''), Tan Delta, Glass Transition Temperature (Tg) | Highly sensitive, provides information on viscoelastic behavior and thermal transitions. | Requires specialized equipment, sample geometry can be critical. |
| Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and dynamics of the polymer network. Can directly probe the chemical environment of the crosslinks. | Chemical Shifts, Relaxation Times (T1, T2), Cross-Polarization Dynamics | Provides direct, quantitative information on the chemical nature and density of crosslinks. | Requires specialized and expensive equipment, data analysis can be complex. |
A Comparative Look at Crosslinking Agents
While TMAD offers significant advantages, a comprehensive understanding of its performance requires comparison with other commonly used crosslinking agents. Melamine-formaldehyde resins, glyoxal, and blocked isocyanates are prevalent alternatives, each with distinct reaction mechanisms and resulting polymer properties.
Table 2: Performance Comparison of TMAD with Alternative Crosslinking Agents (Illustrative Data)
| Crosslinking Agent | Typical Polymer System | Curing Conditions | Resulting Crosslinking Density (mol/m³) | Key Performance Attributes |
| This compound (TMAD) | Hydroxyl-functional polymers (e.g., PVA, HEC) | 120-150°C | Data not readily available in public literature | Good thermal stability, low formaldehyde (B43269) release. |
| Melamine-Formaldehyde (HMMM) | Hydroxyl, carboxyl, and amide-functional polymers | 120-160°C with acid catalyst | 1.5 x 10³ - 4.5 x 10³ | High hardness and chemical resistance.[1][2] |
| Glyoxal | Polyols (e.g., PVA, starch), cellulose | 80-120°C, often under acidic conditions | 5.0 x 10² - 2.0 x 10³ | Effective for natural polymers, can cause brittleness.[3][4] |
| Blocked Isocyanates | Polyols, polyamines | 120-180°C (deblocking temperature) | 1.0 x 10³ - 3.5 x 10³ | Good flexibility and adhesion, no free isocyanate at room temperature. |
Note: The crosslinking density values are illustrative and can vary significantly depending on the specific polymer, crosslinker concentration, and curing conditions.
Experimental Protocols for Key Validation Techniques
To facilitate reproducible and comparable results, detailed experimental protocols are essential. Below are standardized methodologies for the key techniques discussed.
Swelling Test Protocol
-
Sample Preparation: Prepare disc-shaped samples of the crosslinked polymer with known initial dry weight (W_d) and dimensions.
-
Solvent Immersion: Immerse the samples in a suitable solvent (a good solvent for the uncrosslinked polymer) at a constant temperature.
-
Equilibrium Swelling: Allow the samples to swell until they reach equilibrium, which may take several hours to days. Periodically remove the samples, gently blot the surface to remove excess solvent, and weigh them (W_s). Equilibrium is reached when the weight no longer increases.
-
Drying: After the final swollen weight is recorded, dry the samples in a vacuum oven until a constant weight is achieved (W_f).
-
Calculation:
-
Swelling Ratio (Q): Q = (W_s - W_f) / W_f
-
Volume Fraction of Polymer (ν_p): ν_p = 1 / (1 + Q * (ρ_p / ρ_s)), where ρ_p is the polymer density and ρ_s is the solvent density.
-
Molecular Weight between Crosslinks (Mc): The Flory-Rehner equation is then used to calculate Mc, which is inversely proportional to the crosslinking density.
-
Dynamic Mechanical Analysis (DMA) Protocol
-
Sample Preparation: Prepare rectangular or film samples of the crosslinked polymer with precise dimensions.
-
Instrument Setup: Mount the sample in the DMA instrument in a suitable clamp (e.g., tensile, three-point bending).
-
Temperature Sweep: Perform a temperature sweep from below the glass transition temperature (Tg) to a temperature in the rubbery plateau region at a controlled heating rate (e.g., 3 °C/min) and a fixed frequency (e.g., 1 Hz).
-
Data Analysis:
-
Identify the glass transition temperature (Tg) from the peak of the tan δ curve.
-
Determine the storage modulus (E') in the rubbery plateau region (a relatively flat region of the E' curve above the Tg).
-
Crosslinking Density (ν_e): ν_e = E' / (3 * R * T), where R is the ideal gas constant and T is the absolute temperature in the rubbery plateau.
-
Solid-State NMR Spectroscopy Protocol
-
Sample Preparation: Pack the solid, crosslinked polymer sample into a solid-state NMR rotor.
-
Instrument Setup: Place the rotor in a solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.
-
Data Acquisition: Acquire ¹³C cross-polarization magic-angle spinning (CP/MAS) spectra. Parameters such as contact time and relaxation delays should be optimized for quantitative analysis.
-
Data Analysis:
-
Identify the resonance signals corresponding to the crosslinker and the polymer backbone.
-
Integrate the signals to determine the relative amounts of crosslinked and uncrosslinked segments.
-
The crosslinking density can be calculated from the ratio of the integral of the crosslink signal to the integral of a polymer backbone signal.
-
Visualizing the Validation Workflow
To further clarify the process of validating crosslinking density, the following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for validating polymer crosslinking density.
Conclusion
The validation of crosslinking density is a critical step in the development and quality control of polymeric materials. This guide has provided an overview of key analytical techniques, detailed experimental protocols, and a comparative framework for evaluating polymers crosslinked with this compound. While direct comparative data for TMAD is not extensively available in public literature, the methodologies presented here offer a robust foundation for researchers to conduct their own comprehensive studies. By systematically applying these techniques, scientists and drug development professionals can gain a deeper understanding of their materials, optimize their properties, and ensure the reliability and performance of their final products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Probing the swelling-dependent mechanical and transport properties of polyacrylamide hydrogels through AFM-based dynamic nanoindentation - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cure Kinetics of Tetramethylol Acetylenediurea (TMAD) Formulations: A Comparative Guide Using Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cure kinetics of Tetramethylol acetylenediurea (TMAD) formulations against common alternatives, namely Phenol-Formaldehyde (PF) and Melamine-Formaldehyde (MF) resins. The analysis is based on experimental data obtained through Differential Scanning Calorimetry (DSC), a powerful technique for characterizing the thermal properties of materials.
Comparative Analysis of Cure Kinetics
The curing process of thermosetting resins like TMAD, PF, and MF is a critical factor influencing the final properties of the material. Understanding the cure kinetics, including the activation energy (Ea), pre-exponential factor (A), and reaction order (n), allows for the optimization of processing parameters and prediction of material performance.
The following table summarizes the kinetic parameters for TMAD, PF, and MF resins as determined by non-isothermal DSC analysis. It is important to note that the data presented is compiled from various studies, and direct comparison should be considered with the understanding that experimental conditions may have varied.
| Resin System | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) | Curing Temperature Range (°C) |
| This compound (TMAD) | Data not available in a directly comparable format | Data not available | Data not available | Typically 130-200 |
| Phenol-Formaldehyde (PF) Resin | 79.29 - 99.2[1][2] | Varies significantly with formulation | ~1 - 2[1][2] | 120 - 200[3][4] |
| Melamine-Formaldehyde (MF) Resin | Dependent on catalyst and formulation[5] | Dependent on catalyst and formulation | Follows n-th order reaction[6][7] | 80 - 180[5] |
Experimental Protocol: Non-Isothermal DSC Analysis of Cure Kinetics
This section details a standardized methodology for assessing the cure kinetics of thermosetting resins using non-isothermal Differential Scanning Calorimetry.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured resin formulation into a standard aluminum DSC pan.
-
Seal the pan hermetically to prevent any loss of volatile components during heating.
-
Prepare an empty hermetically sealed aluminum pan to be used as a reference.
2. DSC Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidation.
3. Thermal Program:
-
Equilibrate the sample at a temperature below the onset of the curing reaction (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20°C/min) to a temperature that ensures the completion of the curing reaction (e.g., 250°C). The use of multiple heating rates is crucial for accurate kinetic analysis using model-free methods.[3]
-
Cool the sample back to the initial temperature.
-
Perform a second heating scan at the same heating rate to establish a baseline for the cured material.
4. Data Analysis:
-
The exothermic heat flow associated with the curing reaction is recorded as a function of temperature.
-
The total heat of reaction (ΔH) is determined by integrating the area under the exothermic peak.
-
The degree of conversion (α) at any given temperature is calculated as the ratio of the partial heat of reaction up to that temperature to the total heat of reaction.
-
The reaction rate (dα/dt) is determined from the heat flow signal.
-
Kinetic parameters (Ea, A, n) can be determined using various kinetic models, such as the Kissinger method or model-free isoconversional methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose).[8]
Visualizing the Curing Process and Experimental Workflow
To better understand the chemical transformations and the experimental procedure, the following diagrams are provided.
Figure 1: Generalized curing mechanism of a TMAD formulation.
Figure 2: Experimental workflow for DSC analysis of cure kinetics.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. adhesion.kr [adhesion.kr]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry | MDPI [mdpi.com]
A Spectroscopic Comparison of Tetramethylol Acetylenediurea and Its Precursors
This guide provides a detailed spectroscopic comparison of Tetramethylol acetylenediurea (TMADU) and its precursors: glycoluril (B30988) (acetylenediurea), urea (B33335), and glyoxal (B1671930). The information is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive overview supported by experimental data and protocols.
Introduction
This compound (TMADU), also known as tetramethylol glycoluril, is a versatile crosslinking agent used in various industrial applications, including coatings, textiles, and resins.[1][2][3] Its synthesis involves the reaction of glycoluril with formaldehyde (B43269).[2][4] Glycoluril, in turn, is synthesized from the condensation reaction of urea and glyoxal.[5] Understanding the spectroscopic characteristics of TMADU and its precursors is crucial for quality control, reaction monitoring, and structural elucidation. This guide presents a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for TMADU and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound (TMADU) | DMSO-d₆ | 5.46 | s | CH (backbone) |
| 4.67-4.73 | m | CH₂OH | ||
| Glycoluril (Acetylenediurea) | DMSO-d₆ | 7.13 | s | NH |
| 5.23 | s | CH | ||
| Urea | - | ~5.7 | - | NH₂ |
Note: ¹H NMR data for glyoxal is not typically reported in standard laboratory solvents due to its gaseous state and rapid hydration.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound (TMADU) | DMSO-d₆ | 162.4, 165.8 | C=O |
| 58.6 - 65.1 | CH₂OH | ||
| Glycoluril (Acetylenediurea) | DMSO-d₆ | 158.07 | C=O |
| 74.54 | CH | ||
| Urea | - | ~160 | C=O |
Table 3: Infrared (IR) Spectroscopic Data (Key Bands)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound (TMADU) | ~3300 (broad) | O-H stretching |
| ~2950 | C-H stretching | |
| ~1700 | C=O stretching | |
| ~1050 | C-O stretching | |
| Glycoluril (Acetylenediurea) | 3182 | N-H stretching |
| 1677 | C=O stretching | |
| Urea | 3456, 3350 | N-H stretching |
| 1687 | C=O stretching | |
| 1450, 1150 | C-N stretching | |
| Glyoxal | 2835 | C-H stretching |
| 1731 | C=O stretching |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| This compound (TMADU) | FT-ICR-MS | 263.0984 | 245.0879 ([M+H−H₂O]⁺), 227.0775 ([M+H−2H₂O]⁺) |
| Glycoluril (Acetylenediurea) | EI | 142 (M⁺) | 114, 99 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[6] The solution should be homogeneous.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is typically used.
-
Processing: The free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.[7]
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher frequency NMR spectrometer.
-
Acquisition: Proton-decoupled ¹³C spectra are acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.[8] A relaxation delay of 2-5 seconds is common.
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak.[9]
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[10]
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.[10]
-
-
Acquisition:
-
Instrument: A standard FT-IR spectrometer.
-
Procedure: A background spectrum of the empty sample compartment (or a blank KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.[11]
-
3. Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the appropriate concentration for the specific instrument and ionization method.[12]
-
Acquisition:
-
Instrument: A mass spectrometer equipped with an appropriate ion source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Procedure: The sample solution is introduced into the ion source. The generated ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[13][14]
-
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak provides information about the molecular weight of the compound, while the fragmentation pattern can be used for structural elucidation.
Synthesis Pathway and Logical Relationships
The following diagram illustrates the synthesis pathway from the initial precursors, urea and glyoxal, to the final product, this compound.
The diagram above illustrates the two-step synthesis process. In the first step, two equivalents of urea react with glyoxal to form glycoluril (acetylenediurea).[5] In the second step, glycoluril is reacted with four equivalents of formaldehyde to yield this compound (TMADU).[4]
This guide provides a foundational spectroscopic comparison of TMADU and its precursors. For more in-depth analysis, researchers are encouraged to consult the cited literature and perform their own experimental validations.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. Glycoluril(496-46-8) IR Spectrum [m.chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Glycoluril - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. chem.uiowa.edu [chem.uiowa.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Benchmark: Tetramethylol Acetylenediurea vs. Isocyanate-Based Crosslinkers in Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical decision influencing the performance, biocompatibility, and efficacy of biomaterials and drug delivery systems. This guide provides a comprehensive comparison of Tetramethylol acetylenediurea (TMAD), a formaldehyde-releasing crosslinker, and isocyanate-based crosslinkers, offering insights into their respective performance characteristics based on available data.
This report synthesizes information on their reaction mechanisms, mechanical properties, and biocompatibility to aid in the selection of the most suitable crosslinking strategy for specific research and development needs.
At a Glance: Key Performance Characteristics
| Property | This compound (TMAD) | Isocyanate-Based Crosslinkers |
| Crosslinking Mechanism | Releases formaldehyde (B43269) which reacts with active hydrogen atoms (e.g., in amines, amides). | Isocyanate groups (-NCO) react with nucleophiles, primarily hydroxyl (-OH) and amine (-NH2) groups, to form urethane (B1682113) and urea (B33335) linkages, respectively. |
| Curing Conditions | Typically requires elevated temperatures to facilitate formaldehyde release and crosslinking. | Can be formulated to cure at ambient or elevated temperatures. Blocked isocyanates require thermal activation. |
| Mechanical Strength | Generally provides good mechanical stability to crosslinked materials. | Known for forming strong, flexible, and durable crosslinks, resulting in materials with high mechanical strength and resilience. |
| Biocompatibility | Concerns exist due to the release of formaldehyde, a known cytotoxic and carcinogenic agent. The extent of cytotoxicity depends on the rate and amount of formaldehyde released. | Biocompatibility varies depending on the specific isocyanate used. Some isocyanates are known respiratory and skin sensitizers. However, biocompatible formulations have been developed for biomedical applications. |
| Applications in Drug Development | Used in biomaterials such as hydrogels for drug delivery and tissue engineering. | Widely used in bioconjugation to link drugs to antibodies or other targeting moieties, and in the formulation of drug delivery vehicles. |
Delving into the Chemistry: Crosslinking Mechanisms
The fundamental difference between TMAD and isocyanate-based crosslinkers lies in their reaction chemistry.
This compound (TMAD) belongs to the class of formaldehyde-releasing crosslinkers. Its crosslinking action is indirect; upon heating, TMAD decomposes to release formaldehyde. The liberated formaldehyde then reacts with active hydrogen atoms present in the polymer chains, such as those in amine (-NH2) or amide (-CONH-) groups, to form methylene (B1212753) bridges, creating a crosslinked network.
Isocyanate-based crosslinkers , on the other hand, react directly with functional groups on the polymer chains. The highly reactive isocyanate group (-NCO) readily forms covalent bonds with nucleophiles. The most common reactions in biomedical applications are with hydroxyl groups to form stable urethane linkages and with primary amines to form urea linkages. The versatility of isocyanate chemistry allows for a wide range of crosslinking reactions with various polymers.
Experimental Workflows and Logical Relationships
Crosslinking Mechanism of this compound (TMAD)
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tetramethylol Acetylenediurea
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of tetramethylol acetylenediurea, a compound that requires careful handling due to its potential health and environmental hazards.
This compound is classified as a hazardous substance, and its disposal is governed by stringent federal, state, and local regulations. Adherence to these guidelines is not only a matter of compliance but also a commitment to the safety of your personnel and the protection of the environment.
Hazard Profile and Regulatory Overview
Before detailing the disposal procedures, it is crucial to understand the hazards associated with this compound. This context underscores the importance of the recommended safety measures. The following table summarizes the key hazard classifications and the primary regulatory frameworks governing its disposal.
| Hazard Classification | Description | Governing Regulations |
| Skin Irritation | Causes skin irritation upon contact.[1] | OSHA Hazard Communication Standard (29 CFR 1910.1200) |
| Eye Irritation | Causes serious eye irritation.[1] | OSHA Hazard Communication Standard (29 CFR 1910.1200) |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1] | OSHA Hazard Communication Standard (29 CFR 1910.1200) |
| Skin Sensitization | May cause an allergic skin reaction.[2][3] | GHS Classification |
| Carcinogenicity | May cause cancer (Category 1B).[2] | GHS Classification |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[2][3] | EPA Clean Water Act |
| Waste Classification | Must be evaluated as a potential hazardous waste. | Resource Conservation and Recovery Act (RCRA), 40 CFR 261.3[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:
2. Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste.
-
Do not mix this waste with non-hazardous materials.
-
Segregate it from incompatible substances, such as strong oxidizing agents.[1]
3. Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Keep the container securely closed when not in use.[1]
4. Spill Management:
-
In the event of a spill, prevent the material from entering drains, waterways, or soil.[1]
-
For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container.[1]
-
For liquid spills, use an inert absorbent material, then collect and place it in the hazardous waste container.[1]
-
Decontaminate the spill area and all equipment used for cleanup.
5. Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated chemical containers.
6. Final Disposal:
-
The final disposal of the collected hazardous waste must be conducted through an approved waste disposal facility.[1][2][4]
-
Contact your institution's EHS department to arrange for a pickup of the hazardous waste.
-
Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[5][6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound for the most comprehensive guidance.[1][2][4]
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. Tetramethylolglycoluril | C8H14N4O6 | CID 79372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Tetramethylol Acetylenediurea
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Tetramethylol acetylenediurea. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Essential Safety Information at a Glance
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Some safety data sheets also indicate that it may cause an allergic skin reaction and is suspected of causing cancer.[2] Therefore, strict adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory.
| Chemical and Physical Properties | |
| Molecular Formula | C₈H₁₄N₄O₆[1][3][4] |
| Molecular Weight | 262.22 g/mol [1][3][4] |
| Appearance | White crystals or powder[5] |
| Purity | ≥97% or 98%[1][3][6] |
| CAS Number | 5395-50-6[1][3][4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is required when handling this compound. The following PPE must be worn at all times in the laboratory when this chemical is in use.
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact, which can cause irritation and potential allergic reactions.[2][7] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[2] | To protect against splashes and dust that can cause serious eye irritation.[1][7] |
| Skin and Body Protection | A laboratory coat is the minimum requirement.[1] For larger quantities or when there is a risk of significant exposure, wear fire/flame resistant and impervious clothing.[2][7] | To protect the skin from irritation and prevent contamination of personal clothing.[1][2] |
| Respiratory Protection | Not typically required when adequate engineering controls (e.g., fume hood) are in place and dust formation is minimized.[1][2] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved full-face respirator should be used.[2][7] | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1] |
Operational Plan: From Receipt to Disposal
Follow this step-by-step guide for the safe handling and management of this compound within the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a tightly closed, dry, cool, and well-ventilated area.[1][2] Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents.[1][7] The recommended storage temperature is between 10°C and 25°C. The storage area should be locked.[1][2]
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or fumes.[1][2] Minimize dust generation and accumulation.[1] Use non-sparking tools to prevent ignition.[2]
-
Hygiene: Wash hands thoroughly after handling and before breaks.[1] Do not eat, drink, or smoke in the handling area.[1] Contaminated work clothing should not be allowed out of the workplace.[2]
Disposal Plan
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[1]
-
Container Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][7] Do not reuse empty containers.[1]
-
Spill Residue: Any materials used to clean up spills, such as absorbent paper, should be sealed in a vapor-tight plastic bag for eventual disposal.[8]
Emergency Response Plan
Immediate and appropriate action is critical in the event of an emergency.
Accidental Release
-
Evacuate: Evacuate personnel from the immediate spill area.[2]
-
Control Ignition Sources: Remove all sources of ignition.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1][2]
-
Clean-up: For small spills, dampen the solid material with alcohol and transfer it to a suitable container.[8] Use absorbent paper dampened with alcohol to pick up any remaining material.[8] For larger spills, vacuum or sweep up the material and place it into a suitable disposal container.[1] Avoid creating dust.[7]
-
Decontamination: Solvent wash all contaminated surfaces with alcohol followed by a strong soap and water solution.[8]
Personal Exposure
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash clothing before reuse.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
